Hexynol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57412-63-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
hex-1-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-4H2,1H3 |
InChI Key |
MLRKYSNODSLPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Hexynol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynol, with the chemical formula C₆H₁₀O, represents a class of unsaturated alcohols containing a six-carbon backbone, a hydroxyl group, and a carbon-carbon triple bond. The precise positioning of these functional groups and the arrangement of the carbon skeleton give rise to a multitude of structural and stereoisomers. Each isomer possesses unique physicochemical properties and, consequently, distinct biological activities and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known isomers of this compound, presenting their structural variations, key physical properties, and insights into their synthesis and spectroscopic characterization.
Isomer Enumeration and Classification
The isomers of this compound can be broadly categorized into structural isomers and stereoisomers. Structural isomers differ in the connectivity of their atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.
Structural Isomers
The structural isomers of this compound arise from variations in the carbon skeleton (straight-chain or branched) and the positions of the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).
1. Straight-Chain Isomers:
These isomers feature a linear six-carbon chain with the hydroxyl group and the triple bond at different positions.
-
Hex-1-yn-ol Isomers:
-
Hex-1-yn-3-ol
-
Hex-1-yn-4-ol
-
Hex-1-yn-5-ol
-
Hex-1-yn-6-ol (This is equivalent to Hex-5-yn-1-ol)
-
-
Hex-2-yn-ol Isomers:
-
Hex-2-yn-1-ol
-
Hex-2-yn-4-ol
-
-
Hex-3-yn-ol Isomers:
-
Hex-3-yn-1-ol
-
Hex-3-yn-2-ol
-
2. Branched-Chain Isomers:
These isomers have a branched carbon skeleton, such as a methylpentynol or dimethylbutynol backbone.
-
Methylpentynol Isomers:
-
3-Methylpent-1-yn-3-ol
-
4-Methylpent-1-yn-3-ol
-
2-Methylpent-3-yn-1-ol
-
3-Methylpent-4-yn-2-ol
-
4-Methylpent-2-yn-1-ol
-
-
Ethylbutynol Isomers:
-
3-Ethylbut-1-yn-3-ol
-
-
Dimethylbutynol Isomers:
-
3,3-Dimethylbut-1-yn-2-ol
-
Stereoisomers
Stereoisomerism in hexynols arises from the presence of chiral centers (a carbon atom attached to four different groups). Isomers with one chiral center exist as a pair of enantiomers (non-superimposable mirror images).
The following table outlines the structural isomers of this compound and indicates the presence of chiral centers, which give rise to stereoisomers.
| IUPAC Name | Carbon Skeleton | Position of -OH | Position of C≡C | Chiral Center(s) | Number of Stereoisomers |
| Straight-Chain | |||||
| Hex-1-yn-3-ol | Hexane | 3 | 1 | C3 | 2 (R/S) |
| Hex-2-yn-1-ol | Hexane | 1 | 2 | None | 1 |
| Hex-3-yn-1-ol | Hexane | 1 | 3 | None | 1 |
| Hex-3-yn-2-ol | Hexane | 2 | 3 | C2 | 2 (R/S) |
| Hex-4-yn-1-ol | Hexane | 1 | 4 | None | 1 |
| Hex-4-yn-2-ol | Hexane | 2 | 4 | C2 | 2 (R/S) |
| Hex-5-yn-1-ol | Hexane | 1 | 5 | None | 1 |
| Hex-5-yn-2-ol | Hexane | 2 | 5 | C2 | 2 (R/S) |
| Hex-5-yn-3-ol | Hexane | 3 | 5 | C3 | 2 (R/S) |
| Branched-Chain | |||||
| 3-Methylpent-1-yn-3-ol | Methylpentane | 3 | 1 | C3 | 2 (R/S) |
| 4-Methylpent-1-yn-3-ol | Methylpentane | 3 | 1 | C3 | 2 (R/S) |
| 4-Methylpent-2-yn-1-ol | Methylpentane | 1 | 2 | None | 1 |
| 3-Methylpent-4-yn-2-ol | Methylpentane | 2 | 4 | C2, C3 | 4 (RR, SS, RS, SR) |
| 2-Methylpent-3-yn-1-ol | Methylpentane | 1 | 3 | None | 1 |
| 3,3-Dimethylbut-1-yn-2-ol | Dimethylbutane | 2 | 1 | C2 | 2 (R/S) |
Quantitative Data Presentation
The following table summarizes key physical properties of several this compound isomers for comparative analysis.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Hex-1-yn-3-ol | 105-31-7 | 142 | 0.889 | 1.447 |
| Hex-2-yn-1-ol | 764-60-3 | 152-154 | 0.893 at 25 °C[1] | 1.454 |
| Hex-3-yn-1-ol | 1002-28-4 | 155-157 | 0.897 | 1.456 |
| Hex-4-yn-1-ol | 928-93-8 | 160-161 | 0.898 | 1.455 |
| 5-Hexyn-1-ol | 928-90-5 | 73-75 / 15 mmHg[2] | 0.89 at 25 °C[2] | 1.450[2] |
| 3-Methylpent-1-yn-3-ol | 77-75-8 | 121-122 | 0.871 | 1.432 |
| 4-Methylpent-1-yn-3-ol | 565-68-4 | 131-132 | 0.868 | 1.436 |
| 4-Methylpent-2-yn-1-ol | 32871-33-3 | 152-153 | 0.885 | 1.453 |
Experimental Protocols
General Synthesis of Hexynols
A common and versatile method for the synthesis of hexynols involves the nucleophilic addition of an acetylide to an appropriate aldehyde or ketone.
Objective: To synthesize a this compound isomer, for example, Hex-1-yn-3-ol.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Formaldehyde (B43269) (or paraformaldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Acetylide Formation: A solution of 1-hexyne in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
To this solution, one equivalent of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.
-
Addition to Carbonyl: A solution of the aldehyde or ketone (e.g., formaldehyde for a primary alcohol, acetaldehyde (B116499) for a secondary alcohol) in anhydrous THF is then added dropwise to the acetylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure this compound isomer.
Logical Workflow for Synthesis:
Mandatory Visualization: Signaling Pathways and Logical Relationships
Isomer Classification Hierarchy
The following diagram illustrates the hierarchical relationship between the different types of isomers of this compound.
Experimental Workflow for Isomer Identification
The diagram below outlines a typical experimental workflow for the identification and characterization of a synthesized this compound isomer.
References
An In-depth Technical Guide to 5-Hexyn-1-ol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 5-Hexyn-1-ol (B123273), tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Hexyn-1-ol is a colorless to pale yellow liquid with a characteristic odor.[1] It is an organic compound classified as an alkyne alcohol, featuring a six-carbon chain with a terminal hydroxyl group and a triple bond.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C6H10O | [2][3] |
| Molecular Weight | 98.14 g/mol | [2] |
| Density | 0.89 g/mL at 25 °C | [3] |
| Boiling Point | 167.1 °C at 760 mmHg | [2] |
| 73-75 °C at 15 mmHg | [3] | |
| Flash Point | 70.0 °C (closed cup) | [2][4] |
| Refractive Index | n20/D 1.450 | [4] |
| Solubility | Slightly miscible with water.[3] Soluble in organic solvents.[1] | |
| LogP | 0.75 | [2][5] |
| Vapor Pressure | 0.6 ± 0.6 mmHg at 25°C | [2] |
Chemical Structure and Identifiers
The structure of 5-Hexyn-1-ol, with its terminal alkyne and primary alcohol functional groups, allows for a wide range of chemical transformations.[1]
| Identifier | Value | Source |
| IUPAC Name | hex-5-yn-1-ol | [6][7] |
| Synonyms | 1-Hexyn-6-ol, 6-Hydroxy-1-hexyne | [1][7] |
| CAS Number | 928-90-5 | [2] |
| SMILES String | OCCCCC#C | [4] |
| InChI | 1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2 | [1] |
| InChIKey | GOQJMMHTSOQIEI-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Hexyn-1-ol. Key spectral information is available from various sources.[7][8][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for 5-Hexyn-1-ol, providing detailed information about its molecular structure.[9][12]
-
Infrared (IR) Spectroscopy : The IR spectrum of 5-Hexyn-1-ol shows characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C and ≡C-H) functional groups.[7][10]
-
Mass Spectrometry (MS) : The mass spectrum of 5-Hexyn-1-ol provides information about its molecular weight and fragmentation pattern.[7][11]
Experimental Protocols
The following are representative synthetic protocols for the preparation of 5-Hexyn-1-ol.
This method involves the ring-opening of 2-chloromethyl tetrahydrofuran (B95107).[13][14]
Materials:
-
2-Chloromethyl tetrahydrofuran
-
Liquid ammonia (B1221849)
-
Sodium metal
-
Iron(III) nitrate (B79036) hydrate (B1144303) (catalyst)
-
Ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
A small amount of iron(III) nitrate hydrate is added as a catalyst to approximately 100 mL of liquid ammonia at -40 °C.[14]
-
Sodium metal (85.3 g, 3.72 mol) is added in small portions. The reaction is monitored for a color change from dark blue to gray, indicating the formation of sodium amide.[14]
-
2-chloromethyl tetrahydrofuran is slowly added dropwise over 5 hours, and the reaction mixture is stirred for an additional 3 hours.[14]
-
After the reaction is complete, the cold bath is removed, and nitrogen gas is introduced to facilitate the evaporation of ammonia.[14]
-
Once the ammonia has evaporated, water is slowly and carefully added at room temperature to quench the reaction.[14]
-
The reaction mixture is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.[14]
-
The dried organic phase is filtered, and the solvent is removed under reduced pressure.[14]
-
The resulting residue is purified by vacuum distillation to yield 5-Hexyn-1-ol as a colorless oil.[14]
While not a direct synthesis of 5-hexyn-1-ol, this is a relevant synthesis of a closely related precursor, 5-hexen-1-ol.
Step 1: Synthesis of 5-hexenyl acetate (B1210297) Materials:
-
Tetrabutylammonium (B224687) bromide
-
Potassium acetate
-
Methyl tert-butyl ether
-
Water
Procedure:
-
Dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 ml of acetonitrile in a round-bottom flask.[15][16]
-
After cooling to 20°C, concentrate the mixture under reduced pressure.[15][16]
-
To the concentrate, add 400 ml of water and 200 ml of methyl tert-butyl ether and stir to separate the layers.[15]
-
Extract the aqueous phase with an additional 100 ml of methyl tert-butyl ether.[15]
Step 2: Hydrolysis to 5-Hexen-1-ol Materials:
-
5-hexenyl acetate (from Step 1)
-
15% Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the obtained 5-hexenyl acetate in a 300 ml methanol solution at 25°C.[15]
-
Add 331.5 g of a 15% sodium hydroxide solution and stir for 2 hours.[15]
-
Concentrate the methanol under reduced pressure, which will cause the system to separate into an upper organic phase and a lower aqueous phase.[15]
-
Extract the aqueous phase twice with dichloromethane.[15]
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Hexen-1-ol.[15]
Reactivity and Applications
5-Hexyn-1-ol is a valuable starting material for the synthesis of various organic compounds.[1][14] It is used in the preparation of terminal alkynes and lactones containing terminal alkyne groups.[1][14] It has also been utilized in the synthesis of complex molecules such as cinnoline-fused cyclic enediynes and certain alkaloids.[14] One notable application is its use as a precursor in the synthesis of the sex pheromone of the peach twig borer.[13] This synthesis involves the nucleophilic substitution of 5-hexyn-1-ol with 1-bromobutane (B133212) to produce 5-decyn-1-ol, which is then reduced and acetylated.[13]
Safety and Handling
5-Hexyn-1-ol is considered a combustible liquid and can cause skin and serious eye irritation.[4][8][17] It may also cause respiratory irritation.[8][17]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[17][18]
-
Wash hands and any exposed skin thoroughly after handling.[17][18]
-
Wear protective gloves, clothing, eye, and face protection.[17][18]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[17][19]
Storage:
Visualizations
Caption: Synthetic pathway for 5-Hexyn-1-ol.
Caption: Synthesis of a pheromone from 5-Hexyn-1-ol.
References
- 1. CAS 928-90-5: 5-Hexyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. 5-Hexyn-1-ol | CAS#:928-90-5 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. 5-Hexyn-1-ol 96 928-90-5 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 5-hexyn-1-ol (C6H10O) [pubchemlite.lcsb.uni.lu]
- 7. 5-Hexyn-1-ol [webbook.nist.gov]
- 8. 5-Hexyn-1-ol | C6H10O | CID 70234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 5-Hexyn-1-ol [webbook.nist.gov]
- 11. 5-Hexyn-1-ol [webbook.nist.gov]
- 12. 5-HEXYN-1-OL(928-90-5) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 5-HEXYN-1-OL CAS#: 928-90-5 [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. guidechem.com [guidechem.com]
¹H NMR Spectral Data of 2-Hexyn-1-ol
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-Hexyn-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the characteristic proton signals, presents the data in a structured format, outlines a standard experimental protocol for data acquisition, and includes a visual representation of the molecule's proton environments and their spectral correlations.
The ¹H NMR spectrum of 2-Hexyn-1-ol is characterized by distinct signals corresponding to the different proton environments within the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.[1]
Table 1: Summary of ¹H NMR Data for 2-Hexyn-1-ol in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (-CH₂OH) | ~4.25 | Triplet (t) | ~5.9 | 2H |
| H-4 (-C≡C-CH₂-) | ~2.20 | Triplet of Triplets (tt) | J₄,₅ ≈ 7.0, J₄,₁ ≈ 2.3 | 2H |
| H-5 (-CH₂-CH₃) | ~1.50 | Sextet | ~7.0 | 2H |
| H-6 (-CH₃) | ~0.95 | Triplet (t) | ~7.0 | 3H |
| OH | Variable | Singlet (broad) | - | 1H |
Note: The chemical shift of the hydroxyl (OH) proton is variable and depends on factors such as concentration and temperature. Long-range coupling is observed between the protons on C-1 and C-4 across the alkyne bond.[2]
Experimental Protocol for ¹H NMR Spectroscopy
The following section outlines a typical methodology for acquiring the ¹H NMR spectrum of 2-Hexyn-1-ol.
2.1 Sample Preparation
-
Sample Quantity: For a standard NMR experiment, use approximately 5-25 mg of 2-Hexyn-1-ol. If the sample is an oil, this can be measured by dipping a glass pipette into the oil to obtain a column about 1/2 inch high.[3]
-
Solvent: Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃). Chloroform is a standard solvent for initial analysis.[1][3] Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. If any solid impurities are present, filter the solution through a pipette with a cotton plug into the NMR tube.[3]
2.2 Data Acquisition
-
Spectrometer: The spectrum is typically acquired on a high-field NMR spectrometer, for example, a Varian CFT-20 or a more modern 300-500 MHz instrument.[1][4][5]
-
Parameters:
-
Frequency: A standard proton frequency (e.g., 300, 400, or 500 MHz).
-
Reference: The chemical shifts are referenced internally to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at 0 ppm.[6]
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The signals are then integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.
Visualization of Proton Environments
The following diagram illustrates the structure of 2-Hexyn-1-ol, with each unique proton environment labeled. The logical connections show which protons correspond to which signals in the ¹H NMR spectrum, as detailed in Table 1.
Caption: Structure of 2-Hexyn-1-ol with proton assignments linked to their ¹H NMR signals.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hexanol
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-hexanol (B165604). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular structure elucidation. This document details the primary fragmentation pathways, presents quantitative data in a structured format, outlines typical experimental protocols, and includes a visualization of the fragmentation process.
Introduction to the Mass Spectrometry of Alcohols
Electron ionization mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic compounds. For alcohols, the molecular ion peak (M+) is often of low abundance or entirely absent, as the molecule readily undergoes fragmentation upon ionization.[1][2] The fragmentation of alcohols is primarily governed by two major pathways: alpha-cleavage and dehydration (the loss of a water molecule).[3] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, is particularly characteristic of alcohols due to the resonance stabilization of the resulting oxonium ion by the non-bonding electrons of the oxygen atom.[3]
3-Hexanol, a secondary alcohol with a molecular weight of 102.17 g/mol , exhibits a fragmentation pattern consistent with these principles.[4] Its mass spectrum is characterized by the absence of a significant molecular ion peak and the presence of prominent fragment ions resulting from specific cleavage events.
Primary Fragmentation Pathways of 3-Hexanol
The fragmentation of the 3-hexanol molecular ion (C₆H₁₄O⁺˙) is dominated by alpha-cleavage at the C2-C3 and C3-C4 bonds. Dehydration and other minor fragmentation processes also contribute to the overall mass spectrum.
2.1. Alpha-Cleavage
Alpha-cleavage is the most significant fragmentation pathway for 3-hexanol, leading to the formation of two major fragment ions.[5][6] This process involves the cleavage of the C-C bond adjacent to the carbon atom bonded to the hydroxyl group.
-
Cleavage of the C2-C3 Bond: The loss of a propyl radical (•C₃H₇) results in the formation of a resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 59.[5][6] This fragment is often the base peak in the spectrum.
-
Cleavage of the C3-C4 Bond: The loss of an ethyl radical (•C₂H₅) leads to the formation of an oxonium ion with an m/z of 73.[5][6]
2.2. Dehydration
The elimination of a neutral water molecule (H₂O) from the molecular ion is another common fragmentation pathway for alcohols.[3] This process results in a fragment ion with an m/z of 84 (M-18).
2.3. Other Fragmentation Processes
Other observed fragments in the mass spectrum of 3-hexanol include:
-
Loss of a Hydrogen Atom: A peak at m/z 101, corresponding to the loss of a single hydrogen atom (M-1), can be observed.[6]
-
Alkyl Fragments: Peaks corresponding to alkyl cations, such as the propyl cation at m/z 43, are also present.[6]
Quantitative Fragmentation Data
The following table summarizes the prominent ions observed in the electron ionization mass spectrum of 3-hexanol. The relative intensities are representative and can vary slightly depending on the specific instrumentation and experimental conditions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 102 | Very low / Absent | [C₆H₁₄O]⁺˙ | Molecular Ion |
| 84 | Low | [C₆H₁₂]⁺˙ | Dehydration (M-18) |
| 73 | 44.91 | [C₄H₉O]⁺ | Alpha-cleavage (Loss of •C₂H₅)[7] |
| 59 | 99.99 | [C₃H₇O]⁺ | Alpha-cleavage (Loss of •C₃H₇)[7] |
| 55 | 77.13 | [C₄H₇]⁺ | Further fragmentation[7] |
| 43 | 32.14 | [C₃H₇]⁺ | Propyl cation[7] |
| 31 | 39.68 | [CH₃O]⁺ | Further fragmentation[7] |
Data compiled from the National Institute of Standards and Technology (NIST) and PubChem databases.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of 3-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
4.1. Sample Preparation
-
Prepare a dilute solution of 3-hexanol (e.g., 100 ppm) in a high-purity volatile solvent such as methanol (B129727) or hexane.
4.2. Instrumentation
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an electron ionization source.
4.3. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
4.4. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 30-200
-
Solvent Delay: 3 minutes
Visualization of Fragmentation Pathways
The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of 3-hexanol upon electron ionization.
Caption: Fragmentation pathways of the 3-hexanol molecular ion.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. 3-Hexanol [webbook.nist.gov]
- 5. gauthmath.com [gauthmath.com]
- 6. youtube.com [youtube.com]
- 7. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the FTIR Analysis of Hexynol Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful analytical technique for the identification and characterization of the primary functional groups in hexynol. This compound, a bifunctional molecule containing both a hydroxyl (-OH) and an alkynyl (-C≡C-H) group, presents a distinct infrared spectrum ideal for illustrating the principles of functional group analysis.
Core Principles of Vibrational Spectroscopy in this compound
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption frequencies, measured in wavenumbers (cm⁻¹). For a terminal alkyne alcohol like 5-hexyn-1-ol, the key functional groups for analysis are the alcohol, the alkyne, and the alkane backbone.
-
Alcohol Group (-OH): The hydroxyl group is readily identified by its characteristic O-H stretching vibration. Due to hydrogen bonding between molecules, this absorption band is typically strong and broad.[1] Another key vibration is the C-O stretch.[2]
-
Alkyne Group (-C≡C-H): A terminal alkyne is distinguished by two primary absorptions: the ≡C-H stretch and the C≡C triple bond stretch. The ≡C-H stretch appears as a strong and sharp peak, a diagnostic feature for terminal alkynes.[3][4] The C≡C stretch is of weak or medium intensity and appears in a region of the spectrum with few other absorptions.[3][5]
-
Alkane Backbone (-CH₂-): The hydrocarbon chain of this compound produces C-H stretching and bending vibrations. The C-H stretching bands from sp³ hybridized carbons are typically found just below 3000 cm⁻¹.[6]
Quantitative Data: Characteristic Absorption Frequencies
The following table summarizes the expected vibrational frequencies for the functional groups present in a typical this compound molecule, such as 5-hexyn-1-ol.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Peak Intensity & Appearance |
| Alcohol | O-H Stretch (Hydrogen-Bonded) | 3200 - 3600 | Strong, Broad |
| C-O Stretch | 1050 - 1150 | Strong to Medium | |
| Terminal Alkyne | ≡C-H Stretch | 3260 - 3330 | Strong, Sharp |
| C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp | |
| ≡C-H Bend | 610 - 700 | Strong, Broad | |
| Alkane | C-H Stretch (sp³) | 2850 - 3000 | Strong to Medium |
| C-H Bend (Scissoring/Bending) | 1350 - 1470 | Medium to Weak |
Data compiled from multiple sources.[1][2][3][4][7][8]
Experimental Protocol: FTIR Analysis of Liquid this compound
This section details the methodology for analyzing a pure liquid sample of this compound using a standard transmission FTIR technique.
A. Materials
-
Liquid this compound sample
-
FTIR spectrometer
-
Infrared-transparent salt plates (e.g., KBr, NaCl)[9]
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol, methylene (B1212753) chloride)[9][10]
-
Lint-free tissues
B. Sample Preparation (Neat Liquid/Thin Film Method)
-
Ensure the salt plates are clean, dry, and free of contaminants. Handle them by the edges to avoid transferring moisture from fingers.[10]
-
Using a pipette, place a single small drop of the this compound sample onto the face of one salt plate.[9]
-
Place the second salt plate on top of the first, gently pressing and rotating it a quarter turn to spread the liquid into a thin, uniform film between the plates. The film should appear translucent without air bubbles.[10]
-
If the resulting spectrum shows excessively intense (flat-topped) absorption bands, the film is too thick. Separate the plates, wipe one clean, and press them together again to create a thinner film.[10]
C. Instrument Setup and Data Acquisition
-
Background Spectrum: Place the empty, assembled salt plates (or no sample) in the spectrometer's sample holder and run a background scan. This is crucial for subtracting the spectral contributions of atmospheric CO₂, water vapor, and the salt plates themselves.
-
Instrument Parameters: Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for organic compounds.[11] A resolution of 4 cm⁻¹ is sufficient for most routine analyses.
-
Sample Spectrum: Place the prepared sample cell into the sample holder.
-
Data Acquisition: Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[11]
D. Data Processing and Interpretation
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary to ensure absorption peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the precise wavenumbers of key absorption bands.
-
Compare the observed peak positions with the values in the data table above to identify the corresponding functional groups. The presence of a strong, broad band around 3350 cm⁻¹ (O-H stretch), a sharp, strong peak near 3300 cm⁻¹ (≡C-H stretch), and a medium peak near 2120 cm⁻¹ (C≡C stretch) would confirm the bifunctional alkyne-alcohol structure of this compound.[2][3][12]
Visualization of the Analytical Workflow
The logical flow from sample preparation to final data interpretation in FTIR analysis can be visualized as follows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. m.youtube.com [m.youtube.com]
Physical and chemical properties of 3-Hexyn-1-ol
An In-depth Technical Guide to 3-Hexyn-1-ol (B147329)
Abstract: This document provides a comprehensive technical overview of 3-Hexyn-1-ol (CAS No. 1002-28-4), a key chemical intermediate in the synthesis of fragrances and other fine chemicals. It details the physical, chemical, and spectroscopic properties of the compound, intended for researchers, chemists, and professionals in drug development and chemical manufacturing. This guide includes structured data tables, detailed experimental protocols for its synthesis and primary reactions, and logical workflow diagrams to illustrate key processes.
Compound Identification
3-Hexyn-1-ol is an organic compound featuring both a hydroxyl group and an internal alkyne, making it a versatile building block in organic synthesis.[1] Its identity is established by the following identifiers.
| Identifier | Value |
| CAS Number | 1002-28-4[1][2][3][4] |
| Molecular Formula | C₆H₁₀O[1][2][3] |
| Molecular Weight | 98.14 g/mol [3][5] |
| IUPAC Name | Hex-3-yn-1-ol[2][4] |
| Synonyms | 3-Hexynol, 3-Hexyne-1-ol[2][4] |
| Linear Formula | C₂H₅C≡CCH₂CH₂OH[6] |
| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3[2] |
| InChIKey | ODEHKVYXWLXRRR-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCC#CCCO[1] |
Physical Properties
3-Hexyn-1-ol is a clear yellow or colorless liquid at room temperature.[1][7] Key physical properties are summarized below.
| Property | Value | Reference |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 63-64 °C at 12 mmHg[6][8] | 163 °C at 760 mmHg[9] |
| Density | 0.898 g/mL at 25 °C[6] | |
| Refractive Index (n20/D) | 1.454[6] | |
| Water Solubility | Slightly soluble[1][7] | |
| pKa (Predicted) | 14.35 ± 0.10 | [1] |
| Flash Point | 146 °F (63.3 °C) | [10] |
Chemical Properties and Reactivity
The reactivity of 3-Hexyn-1-ol is dictated by its two functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond (-C≡C-).
-
Hydroxyl Group Reactions : The primary alcohol group can undergo typical alcohol reactions such as oxidation, esterification, and conversion to halides.
-
Alkyne Group Reactions : The triple bond is susceptible to addition reactions. Of particular industrial importance is its stereoselective hydrogenation to form (Z)-3-Hexen-1-ol (leaf alcohol), a high-value fragrance compound with a characteristic fresh-cut grass scent.[11][12][13] This reaction is typically performed using a palladium-based catalyst, such as the Lindlar catalyst, to prevent over-hydrogenation to the corresponding alkane (1-hexanol).[11][13]
The compound is stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[1]
Spectroscopic Data
Spectroscopic analysis is used to confirm the structure and purity of 3-Hexyn-1-ol.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and a weak absorption for the internal C≡C triple bond stretch (around 2200-2250 cm⁻¹).[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show signals corresponding to the ethyl group protons, the methylene (B1212753) protons adjacent to the alcohol and the alkyne, and the hydroxyl proton.
-
¹³C NMR : The spectrum will display six distinct signals for the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in the characteristic region of approximately 70-90 ppm.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available for 3-Hexyn-1-ol, which can be used for structural confirmation and identification.[2][4][15]
Experimental Protocols
Synthesis of 3-Hexyn-1-ol
A common method for preparing 3-Hexyn-1-ol involves a Grignard reaction followed by the addition of ethylene (B1197577) oxide.[16]
Methodology:
-
Formation of Ethylacetylene Magnesium Halide : Two moles of a methyl magnesium halide (e.g., methyl magnesium chloride) are reacted with one mole of propargyl chloride. This reaction forms an ethylacetylene magnesium halide intermediate.[16]
-
Addition of Ethylene Oxide : The formed Grignard reagent is then reacted with ethylene oxide. This step results in the formation of a halogeno magnesium salt of 3-Hexyn-1-ol. The reaction is typically carried out at a temperature between -10 °C and +40 °C.[16]
-
Hydrolysis : The final step is the hydrolysis of the magnesium salt to yield 3-Hexyn-1-ol. This is often achieved by adding the reaction mixture to an aqueous solution of ammonium (B1175870) chloride.[16]
Caption: Logical workflow for the synthesis of 3-Hexyn-1-ol.
Selective Hydrogenation to (Z)-3-Hexen-1-ol
The partial hydrogenation of 3-Hexyn-1-ol is a critical industrial process for producing "leaf alcohol."
Methodology:
-
Catalyst Preparation : A palladium-based catalyst is used, often supported on calcium carbonate or barium sulfate (B86663) and poisoned with a lead salt (Lindlar's catalyst) or an organic modifier like quinoline (B57606) to decrease its activity and improve selectivity.[11][13]
-
Reaction Setup : The reaction is typically carried out in a stainless steel autoclave. 3-Hexyn-1-ol is charged into the reactor with the catalyst. The reaction can be run without a solvent.[17]
-
Hydrogenation : The reactor is purged and pressurized with hydrogen gas (e.g., 10 to 1000 kPa).[17] The reaction is conducted at a controlled temperature (e.g., 20 to 100 °C) with stirring.[17]
-
Monitoring : The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples using gas chromatography (GC). The reaction is stopped once the starting material is consumed to prevent the formation of the fully saturated byproduct, 1-hexanol.[13][17]
-
Workup : Upon completion, the catalyst is filtered off, and the resulting (Z)-3-Hexen-1-ol is purified by distillation.
Caption: Experimental workflow for the selective hydrogenation of 3-Hexyn-1-ol.
Applications
The primary application of 3-Hexyn-1-ol is as a precursor in the synthesis of (Z)-3-Hexen-1-ol (leaf alcohol).[11] Leaf alcohol and its esters are widely used in the flavor and fragrance industry to impart green, fruity, and floral notes to perfumes, personal care products, and food flavorings.[1][12] Additionally, its unique structure makes it a useful intermediate in various other organic synthesis processes and for the production of some pharmaceuticals.[1]
Safety and Handling
3-Hexyn-1-ol is classified as an irritant. Proper safety precautions are required during handling.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313[1] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312[1] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][18]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Use personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection.[1]
-
Wash hands and any exposed skin thoroughly after handling.[18]
References
- 1. Page loading... [guidechem.com]
- 2. 3-Hexyn-1-ol [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Hexyn-1-ol [webbook.nist.gov]
- 5. 3-Hexyn-1-ol | C6H10O | CID 66083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hexyn-1-ol 98 1002-28-4 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-hexyn-1-ol [stenutz.eu]
- 10. 3-HEXYN-1-OL | 1002-28-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. 3-HEXYN-1-OL(1002-28-4) IR Spectrum [chemicalbook.com]
- 15. 3-Hexyn-1-ol [webbook.nist.gov]
- 16. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 17. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of 5-Hexyn-1-ol
This technical guide provides a detailed overview of the spectroscopic data for 5-Hexyn-1-ol, a bifunctional molecule containing both a terminal alkyne and a primary alcohol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.
Structural and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1][2][3] |
| CAS Number | 928-90-5[1][2][3] |
| Boiling Point | 73-75 °C at 15 mmHg[4] |
| Density | 0.89 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.450[4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy of 5-Hexyn-1-ol reveals characteristic absorption bands corresponding to its two functional groups: the hydroxyl (-OH) group and the terminal alkyne (-C≡C-H) group.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3300 (strong, sharp) | ≡C-H | Terminal Alkyne C-H Stretch[5][6][7] |
| 3400-3650 (strong, broad) | O-H | Alcohol O-H Stretch (Hydrogen-bonded)[5][6][8][9] |
| 2100-2260 (weak to medium) | C≡C | Alkyne C≡C Stretch[5][6][7] |
| ~1050 (strong) | C-O | Alcohol C-O Stretch[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A small sample of neat 5-Hexyn-1-ol is applied directly to the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum to correct for atmospheric and instrument-related absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 5-Hexyn-1-ol.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-Hexyn-1-ol shows distinct signals for the protons in different chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~2.2 | Triplet of doublets | 2H | -C≡C-CH₂- |
| ~1.9 | Triplet | 1H | -C≡C-H |
| ~1.6 | Multiplet | 4H | -CH₂-CH₂- |
| Variable (typically broad) | Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~84 | -C ≡C-H |
| ~68 | -C≡C -H |
| ~62 | -C H₂-OH |
| ~32 | -CH₂-C H₂-OH |
| ~25 | -C≡C-C H₂- |
| ~18 | -C≡C-CH₂-C H₂- |
Note: These are approximate chemical shifts. Actual values can vary slightly depending on the solvent and experimental conditions.[11][12][13][14]
Experimental Protocol: NMR Spectroscopy
A sample of 5-Hexyn-1-ol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The ¹³C NMR spectrum is typically acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
Mass Spectrometry (MS)
Mass spectrometry of 5-Hexyn-1-ol provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Proposed Fragment |
| 98 | [M]⁺ (Molecular Ion) |
| 80 | [M - H₂O]⁺ (Loss of water)[15][16][17][18] |
| 79 | [M - H₂O - H]⁺ |
| 70 | |
| 57 | |
| 41 | |
| 31 | [CH₂OH]⁺ (Alpha-cleavage)[15][16] |
Note: The molecular ion peak for primary alcohols can be weak or absent.[16][17][18]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of 5-Hexyn-1-ol in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent. The compound then enters the ion source of the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of 5-Hexyn-1-ol.
Caption: Workflow for structural elucidation of 5-Hexyn-1-ol using spectroscopic methods.
References
- 1. 5-Hexyn-1-ol [webbook.nist.gov]
- 2. 5-Hexyn-1-ol [webbook.nist.gov]
- 3. 5-Hexyn-1-ol [webbook.nist.gov]
- 4. 5-HEXYN-1-OL | 928-90-5 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. bhu.ac.in [bhu.ac.in]
- 14. youtube.com [youtube.com]
- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 17. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 1-Hexyn-3-ol as a Chiral Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyn-3-ol is a secondary propargylic alcohol that serves as a valuable chiral intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the key physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis of 1-Hexyn-3-ol. While direct applications in drug development or defined roles in signaling pathways are not extensively documented in current literature, its utility as a synthetic precursor is of significant interest to researchers in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-Hexyn-3-ol are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 105-31-7[1][2][3] |
| Molecular Formula | C₆H₁₀O[1][2][3] |
| Molecular Weight | 98.14 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 118 °C[4] |
| Density | 0.873 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.431[4] |
| InChIKey | LTFTWJYRQNTCHI-UHFFFAOYSA-N |
| SMILES | CCCC(O)C#C |
Spectroscopic Profile
-
¹H NMR: Key signals include a triplet corresponding to the terminal methyl group, multiplets for the methylene (B1212753) groups, a multiplet for the hydrogen on the carbon bearing the hydroxyl group, and a singlet for the acetylenic proton.
-
¹³C NMR: Characteristic peaks are observed for the two sp-hybridized carbons of the alkyne, the carbon atom attached to the hydroxyl group, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: Prominent absorption bands are expected around 3300 cm⁻¹ for the O-H stretch and the ≡C-H stretch, and near 2100 cm⁻¹ for the C≡C triple bond stretch.
-
Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight of the compound.
Biological Activity and Applications
Currently, there is limited publicly available information detailing the specific biological activities of 1-Hexyn-3-ol or its direct involvement in cellular signaling pathways. Its primary documented role in the scientific literature is that of a versatile chemical intermediate. The presence of both a secondary alcohol and a terminal alkyne allows for a wide range of synthetic manipulations, making it a useful starting material in the synthesis of more complex molecules, including potential pharmaceutical compounds and natural products. For instance, it can be used in coupling reactions, such as the Sonogashira coupling, and the hydroxyl group can be oxidized or serve as a handle for further functionalization.
Experimental Protocols: Synthesis of 1-Hexyn-3-ol
The synthesis of 1-Hexyn-3-ol is typically achieved through the nucleophilic addition of an ethynyl (B1212043) anion equivalent to butanal. A common and effective method involves the use of a Grignard reagent.
Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene (B1199291) gas or a suitable acetylene equivalent
-
Butanal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent is formed, bubble purified acetylene gas through the solution. Alternatively, a protected form of acetylene can be used, followed by a deprotection step. This results in the formation of ethynylmagnesium bromide.
-
-
Reaction with Butanal:
-
Cool the solution of ethynylmagnesium bromide to 0 °C using an ice bath.
-
Add a solution of butanal in anhydrous diethyl ether dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure 1-Hexyn-3-ol.
-
Visualizations
Caption: Logical workflow for the generation of this technical guide.
Caption: Experimental workflow for the synthesis of 1-Hexyn-3-ol.
References
Commercial Availability of Hexynol Isomers: An In-depth Technical Guide for Researchers
Introduction:
Hexynol isomers, a class of organic compounds characterized by a six-carbon chain containing both a triple bond (alkyne) and a hydroxyl group (-OH), are versatile building blocks in organic synthesis. Their unique structural features make them valuable precursors and intermediates in the development of novel pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the commercial availability of various this compound isomers, their synthesis, and key experimental protocols for their application in research and drug development.
Classification of this compound Isomers
This compound isomers can be broadly categorized based on the position of the triple bond and the hydroxyl group along the carbon chain. This classification is crucial for understanding their reactivity and selecting the appropriate isomer for a specific synthetic target.
Commercial Availability of this compound Isomers
A variety of this compound isomers are commercially available from major chemical suppliers, catering to both research and bulk manufacturing needs. The availability, purity, and pricing can vary significantly between isomers and suppliers. The following tables summarize the commercial availability of several common this compound isomers.
Table 1: Commercially Available Hexyn-1-ol Isomers
| Isomer | CAS Number | Representative Suppliers | Typical Purity (%) | Available Grades |
| 2-Hexyn-1-ol | 764-60-3 | Sigma-Aldrich, TCI, Jaydev Chemical Industries | ≥95, 97 | Research |
| 3-Hexyn-1-ol | 1002-28-4 | Sigma-Aldrich, TCI, Chem-Impex | ≥97, 98 | Research |
| 4-Hexyn-1-ol | 928-93-8 | Srisyn Labs | 98 | Research |
| 5-Hexyn-1-ol | 928-90-5 | Sigma-Aldrich, TCI, Thermo Fisher Scientific, Chem-Impex | ≥95, 96, 97 | Research |
Table 2: Commercially Available Hexyn-2-ol and Hexyn-3-ol Isomers
| Isomer | CAS Number | Representative Suppliers | Typical Purity (%) | Available Grades |
| 1-Hexyn-3-ol | 105-31-7 | Sigma-Aldrich, TCI, Santa Cruz Biotechnology | 90, 95, 97 | Research, Technical |
| 4-Hexyn-3-ol | 20739-59-7 | Santa Cruz Biotechnology, GFS Chemicals, Thermo Fisher Scientific | 95, 98 | Research |
| 5-Hexyn-3-ol | 19780-84-8 | Sigma-Aldrich, Santa Cruz Biotechnology, GFS Chemicals | 90, 97, 98 | Research |
Table 3: Commercially Available Hexenol Isomers (with C=C double bond)
| Isomer | CAS Number | Representative Suppliers | Typical Purity (%) | Available Grades |
| cis-2-Hexen-1-ol | 928-94-9 | Sigma-Aldrich, Santa Cruz Biotechnology, Chem-Impex | ≥93, 94, 95 | Research |
| trans-2-Hexen-1-ol | 928-95-0 | Sigma-Aldrich, TCI, Chem-Impex, Triveni Chemicals | ≥95, 96-98 | Research, Industrial, FG |
| cis-3-Hexen-1-ol (B126655) | 928-96-1 | Sigma-Aldrich, TCI, ChemicalBull, Vigon International | High Purity | Research, Fragrance, Flavor |
| trans-3-Hexen-1-ol | 928-97-2 | Sigma-Aldrich | 97 | Research |
Synthesis of this compound Isomers
The commercial production of this compound isomers relies on various synthetic strategies. Understanding these methods provides insight into potential impurities and the scalability of production.
-
Synthesis of 3-Hexyn-1-ol: A common industrial method involves the reaction of ethylacetylene magnesium halide with ethylene (B1197577) oxide, followed by hydrolysis.[1] This Grignard-based approach offers a cost-effective route to this key intermediate.[1]
-
Synthesis of cis-3-Hexen-1-ol (Leaf Alcohol): This important fragrance and flavor compound is often synthesized via the partial hydrogenation of 3-hexyn-1-ol using a palladium catalyst.[2][3] Another route involves the Birch reduction of an alkyl phenyl ether, followed by oxidative cleavage and reduction.[4]
-
Synthesis of trans-2-Hexen-1-ol: Industrial synthesis often involves the selective reduction of trans-2-hexenal.[5] Biocatalytic methods using alcohol dehydrogenases are also employed for this transformation.
-
Synthesis of 5-Hexyn-1-ol: This terminal alkyne can be prepared from 2-chloromethyl tetrahydrofuran (B95107) through a ring-opening reaction.[6][7][8]
-
Synthesis of Propargyl Alcohols (e.g., 1-Hexyn-3-ol): A general and widely used method is the addition of a terminal alkyne to an aldehyde, often catalyzed by a metal complex.[9] Asymmetric synthesis to produce chiral propargyl alcohols is also a significant area of research, often employing chiral ligands with Grignard reagents.[10][11]
Experimental Protocols for the Application of this compound Isomers
This compound isomers are valuable starting materials and intermediates in a variety of chemical transformations relevant to drug discovery and development. The following section details key experimental protocols.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to construct complex molecular scaffolds.
Protocol for a Typical Sonogashira Coupling Reaction:
This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne (such as 5-hexyn-1-ol) with an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (e.g., 5-hexyn-1-ol) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add triethylamine to the mixture.
-
Finally, add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A nickel-catalyzed version of the Sonogashira coupling has also been developed, which can be advantageous in certain cases and avoids the use of a copper co-catalyst.[12][13]
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Terminal alkynes, such as 5-hexyn-1-ol, are key components in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science.
General Protocol for CuAAC Reaction:
Materials:
-
Azide-containing molecule (1.0 eq)
-
Terminal alkyne (e.g., 5-hexyn-1-ol) (1.0 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve the azide (B81097) and the terminal alkyne in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction.
Wittig Reaction for the Synthesis of Hexenols
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It can be employed to prepare various hexenol isomers.
Illustrative Protocol for a Wittig Reaction:
This protocol outlines the general steps for the synthesis of an alkene from an aldehyde and a phosphonium (B103445) ylide.
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) (1.1 eq)
-
Strong base (e.g., n-butyllithium or sodium hydroxide)
-
Aldehyde (1.0 eq)
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C.
-
Add the strong base dropwise to form the ylide (a color change is often observed).
-
Stir the ylide solution for a period at the same temperature.
-
Add the aldehyde dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[14][15][16][17]
Procurement and Utilization Workflow
The following diagram illustrates a typical workflow for a researcher from identifying the need for a specific this compound isomer to its use in an experiment.
The commercial availability of a diverse range of this compound isomers provides researchers and drug development professionals with a valuable toolkit for the synthesis of complex molecules. This guide has summarized the availability of key isomers, provided an overview of their synthesis, and detailed essential experimental protocols for their application. By understanding the properties and reactivity of these versatile building blocks, scientists can continue to innovate and advance the field of medicinal chemistry.
References
- 1. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 2. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]
- 3. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 4. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-HEXYN-1-OL | 928-90-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Safety and Handling of Hexynol Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety and handling information for Hexynol compounds, a class of chemicals with diverse applications in research and development. Due to their inherent chemical properties, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, recommended handling procedures, and emergency response measures associated with representative this compound compounds.
Physicochemical and Toxicological Data
Quantitative safety data for several common this compound compounds are summarized below. This information is essential for conducting thorough risk assessments prior to initiating any experimental work.
Table 1: Physicochemical and Toxicity Data for Selected this compound Compounds
| Compound | CAS No. | Molecular Formula | Flash Point (°C) | LD50 Oral (mg/kg) | Hazard Statements |
| 3-Hexyne-2,5-diol | 3031-66-1 | C6H10O2 | No data available | 301 (Toxic if swallowed) | H301, H315, H317, H318, H373, H411[1][2][3] |
| 1-Hexyn-3-ol | 105-31-7 | C6H10O | No data available | 301 (Toxic if swallowed) | H226, H301, H310, H318[4] |
| 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 | C8H14O | 44 | No data available | H226, H301, H315, H318, H335[5][6] |
| 4-Hexyn-3-ol | 20739-59-7 | C6H10O | No data available | Harmful if swallowed | H226, H302, H400[7] |
Data compiled from various Safety Data Sheets. The absence of data indicates that it was not specified in the reviewed documents.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure to this compound compounds. The following table provides guidance on the necessary PPE for handling these substances.
Table 2: Recommended Personal Protective Equipment for Handling this compound Compounds
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][2][6] | Protects against splashes and vapors that can cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Fire/flame resistant and impervious clothing.[1][2][8][9][10][11] | Prevents skin contact, which can cause irritation, allergic reactions, or toxicity.[1][2][3] Glove selection should be based on the specific chemical and duration of contact.[8][9][10][11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2][12][13][14][15][16] | Protects against inhalation of harmful vapors which may cause respiratory irritation or other toxic effects. A respirator selection process should be implemented.[12][13][14][15][16] |
Fire and Explosion Hazards
Several this compound compounds are flammable and can form explosive mixtures with air. Understanding these hazards is crucial for preventing fire-related incidents in the laboratory.
Table 3: Fire and Explosion Hazard Data for Selected this compound Compounds
| Compound | Flash Point (°C) | Extinguishing Media | Specific Hazards |
| 3-Hexyne-2,5-diol | No data available | Dry chemical, carbon dioxide, or alcohol-resistant foam.[1] | Thermal decomposition can lead to the release of irritating gases and vapors.[17] |
| 1-Hexyn-3-ol | No data available | CO2, dry chemical, or foam. | Flammable liquid and vapor.[4] |
| 3,5-Dimethyl-1-hexyn-3-ol | 44 | Water spray, carbon dioxide (CO2), dry chemical, chemical foam.[6] | Flammable. Vapors may form explosive mixtures with air and travel to an ignition source.[6] |
| 4-Hexyn-3-ol | No data available | CO2, dry chemical, or foam. | Flammable liquid and vapor.[7] |
Detailed Experimental Protocols
OECD Guideline 404: Acute Dermal Irritation/Corrosion
Objective: To assess the potential of a this compound compound to cause skin irritation or corrosion.[18][19][20][21][22]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are the preferred species.[20]
-
Skin Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[20]
-
Test Substance Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the this compound compound is applied to a small area of the skin (approximately 6 cm²). An untreated area of the skin serves as a control.[22]
-
Exposure: The test substance is held in contact with the skin for a 4-hour period.[22]
-
Observation: After the exposure period, the residual test substance is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[20][22]
-
Scoring and Classification: The severity of erythema and edema is graded. Based on the scores and the reversibility of the skin reactions, the compound is classified as non-irritant, a slight irritant, an irritant, or corrosive.[19]
In Vitro Cytotoxicity Assay using MTT
Objective: To determine the concentration at which a this compound compound exhibits cytotoxic effects on cultured cells.[23][24][25][26][27]
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.[23]
-
Treatment: Expose the cells to different concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).[23][25]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[23]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[23]
LD50 Determination (Acute Oral Toxicity)
Objective: To determine the median lethal dose (LD50) of a this compound compound when administered orally.[28][29][30][31][32]
Methodology:
-
Dose Groups: At least three dose levels of the this compound compound are administered to different groups of animals.[30] The substance is given in a single dose.[28][31]
-
Administration: The compound is administered orally.[31]
-
Observation Period: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.[31]
-
Data Collection: The number of animal deaths in each dose group is recorded.
-
LD50 Calculation: Statistical methods, such as the Litchfield and Wilcoxson method or the Reed-Muench method, are used to calculate the LD50 value from the dose-response data.[30] The LD50 is expressed as the dose in mg per kg of body weight that is lethal to 50% of the test animals.[28][31]
Flash Point Determination
Objective: To determine the lowest temperature at which a this compound compound gives off enough vapor to form an ignitable mixture with air.[33][34][35][36][37]
Methodology (Closed-Cup Method):
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used.[34][36]
-
Sample Preparation: A specified volume of the this compound compound is placed in the test cup.
-
Heating: The sample is heated at a slow, constant rate.
-
Ignition Source: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.
-
Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[33][35]
Visualized Workflows and Logical Relationships
To further aid in the safe handling and assessment of this compound compounds, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: PPE selection workflow for this compound compounds.
Caption: Workflow for in vitro cytotoxicity assessment.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1]
Handling and Storage
-
Handling: Use this compound compounds in a well-ventilated area, preferably under a chemical fume hood.[1][2] Avoid contact with skin, eyes, and clothing.[1][2] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take precautionary measures against static discharge.[1][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[6]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound compounds. It is not a substitute for a thorough review of the specific Safety Data Sheet for the particular compound being used and a comprehensive, experiment-specific risk assessment. Always consult your institution's environmental health and safety department for guidance on specific protocols and procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. pksafety.com [pksafety.com]
- 14. 3m.com [3m.com]
- 15. parcilsafety.com [parcilsafety.com]
- 16. queensu.ca [queensu.ca]
- 17. fishersci.com [fishersci.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 21. episkin.com [episkin.com]
- 22. oecd.org [oecd.org]
- 23. benchchem.com [benchchem.com]
- 24. scribd.com [scribd.com]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. kosheeka.com [kosheeka.com]
- 27. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 28. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 29. scribd.com [scribd.com]
- 30. jocpr.com [jocpr.com]
- 31. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 32. uomus.edu.iq [uomus.edu.iq]
- 33. researchgate.net [researchgate.net]
- 34. policycommons.net [policycommons.net]
- 35. journal.uctm.edu [journal.uctm.edu]
- 36. icheme.org [icheme.org]
- 37. scimed.co.uk [scimed.co.uk]
Thermodynamic stability of Hexynol isomers
An In-Depth Technical Guide to the Thermodynamic Stability of Hexynol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound Isomers and Thermodynamic Stability
This compound (C₆H₁₀O) is an unsaturated alcohol containing a six-carbon chain, a hydroxyl group (-OH), and a carbon-carbon triple bond (-C≡C-). The thermodynamic stability of a molecule refers to its intrinsic energy content, typically quantified by its standard Gibbs free energy of formation (ΔG°f) or standard enthalpy of formation (ΔH°f).[1][2] A lower (more negative) value indicates greater stability. For a set of isomers, the relative stabilities determine their equilibrium distribution under thermodynamic control.
The stability of a given this compound isomer is influenced by several structural factors:
-
Position of the Alkyne: Internal alkynes (e.g., 2-hexyn-1-ol) are generally more stable than terminal alkynes (e.g., 1-hexyn-3-ol) due to hyperconjugation.
-
Position of the Hydroxyl Group: The location of the -OH group determines its classification as a primary, secondary, or tertiary alcohol, which affects stability through steric and electronic effects.
-
Intramolecular Hydrogen Bonding: Certain isomers can form favorable intramolecular hydrogen bonds between the hydroxyl hydrogen and the π-system of the alkyne, significantly enhancing their stability.
-
Steric Hindrance: Crowding between bulky groups can introduce strain and decrease stability.
Methodologies for Determining Thermodynamic Stability
The determination of thermodynamic properties can be approached through rigorous computational chemistry methods or direct experimental measurement.
Computational Chemistry Protocols
Computational quantum chemistry is a powerful tool for reliably predicting the thermochemical properties of molecules.[3] High-accuracy composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are designed to yield results with "chemical accuracy" (typically within ~1 kcal/mol of experimental values).[3] A common and effective variant is the G3B3 method.[4]
Detailed Protocol for G3B3 Calculation:
-
Geometry Optimization: The molecular geometry of each this compound isomer is first optimized using Density Functional Theory (DFT), specifically with the B3LYP functional and a moderately sized basis set like 6-31G(d). This step locates the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same B3LYP/6-31G(d) level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the B3LYP-optimized geometry. The G3B3 protocol includes calculations at the MP2/6-31G(d), QCISD(T)/6-31G(d), MP4/6-31+G(d), and MP4/6-31G(2df,p) levels.
-
Energy Combination: The final G3B3 total energy is calculated by combining the energies from the previous steps in an additive manner, including the ZPVE, spin-orbit corrections, and an empirical higher-level correction (HLC) term to account for remaining basis set and correlation effects.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔH°f) at 298.15 K is determined by calculating the atomization energy of the molecule and subtracting the well-established experimental enthalpies of formation of the constituent atoms (C, H, O) in their standard states.[5][6]
The relative stability of two isomers is then simply the difference in their calculated ΔH°f or ΔG°f values.
Experimental Protocols
The primary experimental method for determining the enthalpy of formation for organic compounds is combustion calorimetry.
Detailed Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of a pure this compound isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., to 30 atm). A small, known amount of water is often added to ensure the final products are in their standard states.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The temperature of the water is measured with high precision.
-
Ignition: The sample is ignited via an electrical fuse. The complete combustion of the this compound isomer (C₆H₁₀O) to CO₂(g) and H₂O(l) releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature change (ΔT) is monitored until it reaches a maximum and begins to cool.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (C_cal), determined separately using a standard substance like benzoic acid, is used to calculate the heat of combustion (q_comb = C_cal * ΔT). This value is then converted to the molar enthalpy of combustion (ΔH°c).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) of the this compound isomer is calculated using Hess's Law: ΔH°f(C₆H₁₀O) = [6 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O)] - ΔH°c(C₆H₁₀O) where the ΔH°f values for CO₂(g) and H₂O(l) are well-known standard values.[2]
Data Presentation and Interpretation
Quantitative results from the methodologies described above should be summarized in a structured format for clear comparison. The following table provides a template for presenting such data.
Table 1: Calculated Thermodynamic Properties of this compound Isomers at 298.15 K
| Isomer Name | Structure | ΔH°f (kcal/mol) | ΔG°f (kcal/mol) | Relative Energy (kcal/mol) |
| hex-1-yn-3-ol | CH≡C-CH(OH)-CH₂-CH₂-CH₃ | Data | Data | Data |
| hex-2-yn-1-ol | CH₃-C≡C-CH₂-CH₂-OH | Data | Data | Data |
| hex-3-yn-1-ol | CH₃-CH₂-C≡C-CH₂-OH | Data | Data | Data |
| hex-5-yn-3-ol | CH₂=CH-CH₂-CH(OH)-C≡CH | Data | Data | Data |
| ... (other isomers) | ... | ... | ... | ... |
| Note: This table is a template. Specific values must be generated via the computational or experimental protocols outlined. |
Interpretation of Trends: Based on established chemical principles, one would expect internal alkynes to be more stable than terminal ones. Furthermore, isomers capable of forming a five- or six-membered ring via intramolecular hydrogen bonding between the -OH group and the alkyne π-cloud (e.g., hex-4-yn-1-ol) would be predicted to have enhanced stability.
Visualizations
Logical Relationships and Workflows
References
Solubility of Hexynol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynol, a six-carbon acetylenic alcohol, is a versatile building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and fragrance industries. Its unique structure, featuring both a hydrophilic hydroxyl group and a lipophilic hexyl chain with a triple bond, imparts a distinct solubility profile that is critical for its use in various reaction and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a qualitative solubility profile based on established chemical principles and available data for analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.
Qualitative Solubility Profile of this compound
The solubility of this compound is governed by the principle of "like dissolves like." The polar hydroxyl group facilitates dissolution in polar solvents through hydrogen bonding, while the nonpolar hydrocarbon backbone favors solubility in nonpolar solvents. The presence of the alkyne functionality can also influence solubility through dipole-dipole interactions.
Based on these principles and qualitative information from various sources, the expected solubility of this compound isomers (e.g., 1-hexyn-3-ol, 3-hexyn-1-ol, 5-hexyn-1-ol) in common organic solvents is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the specific isomer of this compound.[1] Generally, an increase in temperature will lead to an increase in solubility.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble to Miscible | The dipole-dipole interactions between the carbonyl or chloro- groups and the hydroxyl and alkyne groups of this compound promote solubility.[2] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar hydrocarbon chain of this compound interacts favorably with these nonpolar solvents through London dispersion forces. However, the polar hydroxyl group limits miscibility.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers can act as hydrogen bond acceptors for the hydroxyl group of this compound, and their hydrocarbon portions interact with the hexyl chain.[1] |
Experimental Protocol for Determining this compound Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.
Materials and Equipment:
-
This compound isomer of interest
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute should be clearly visible to ensure that saturation is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper portion of the liquid.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended solid particles.
-
Immediately seal the vial containing the filtrate to prevent evaporation.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as GC or HPLC.
-
Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.
-
Inject a known volume of the filtered, saturated solution into the chromatograph and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for experimental solubility determination of this compound.
Conclusion
References
An In-depth Technical Guide to the Natural Occurrence of Hexynol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of hexynol derivatives, a class of bioactive polyacetylenes. The guide details their distribution in various organisms, quantitative data on their abundance, experimental protocols for their isolation and characterization, and their impact on key cellular signaling pathways.
Natural Occurrence of this compound Derivatives
This compound derivatives, characterized by a carbon chain containing one or more triple bonds and a hydroxyl group, are a significant class of polyacetylenic natural products. These compounds are biosynthesized from fatty acid precursors and are found across different biological kingdoms, from terrestrial plants and fungi to marine organisms.
Plants
The most well-documented sources of naturally occurring this compound derivatives are plants, particularly those belonging to the Apiaceae (carrot family) and Araliaceae (ginseng family) families. These plants synthesize a variety of C17 polyacetylenes, with falcarinol-type compounds being the most prominent.
-
Apiaceae Family: Vegetables such as carrots (Daucus carota), parsnips (Pastinaca sativa), celery (Apium graveolens), and parsley (Petroselinum crispum) are rich sources of falcarinol (B191228), falcarindiol, and falcarindiol-3-acetate. These compounds contribute to the plants' defense mechanisms against fungal pathogens and are also responsible for the characteristic bitter taste of some of these vegetables.
-
Araliaceae Family: Plants in this family, including ginseng (Panax ginseng), are known to produce falcarinol-type polyacetylenes.
Fungi
Polyacetylenes, including those with a this compound core structure, have been isolated from various fungi, particularly from the Basidiomycetes class. These fungal metabolites exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Research has identified several polyacetylenic structures from fungal cultures, although quantitative data on their abundance remains limited.
Marine Organisms
The marine environment is a rich source of unique and structurally diverse polyacetylenes. Marine sponges, in particular, are prolific producers of these compounds.
-
Marine Sponges: Sponges of the genus Petrosia and Callyspongia have been found to contain a wide array of polyacetylenic alcohols. These compounds often feature long carbon chains and multiple triple bonds, and some possess potent cytotoxic and antitumor activities.
-
Marine Algae: While less common than in sponges, some marine algae have been reported to produce oxylipins that may include acetylenic functionalities.
Insects
Certain insects are known to produce polyacetylenes as components of their pheromones or defensive secretions. However, the presence of this compound derivatives specifically is not as well-documented as in other organisms.
Quantitative Data of Naturally Occurring this compound Derivatives
The concentration of this compound derivatives can vary significantly depending on the species, cultivar, growing conditions, and the part of the organism being analyzed. The majority of available quantitative data pertains to falcarinol-type polyacetylenes in plants of the Apiaceae family.
| Compound | Organism | Plant Part | Concentration (mg/kg fresh weight) | Reference |
| Falcarinol | Carrot (Daucus carota) | Root | 0.70 - 4.06 | [1] |
| Falcarindiol | Carrot (Daucus carota) | Root | 4.8 - 69.5 | [2] |
| Falcarindiol-3-acetate | Carrot (Daucus carota) | Root | 4.8 - 40.4 | [2] |
| Falcarinol | Celeriac (Apium graveolens) | Root | 21.5 - 253.4 (dry weight) | [2] |
| Falcarindiol | Celeriac (Apium graveolens) | Root | 0 - 125.5 (dry weight) | [2] |
| Compound | Organism | Plant Part | Concentration (µg/g dry weight) | Reference |
| Falcarinol | Carrot Cultivars | Root | 85.13 - 244.85 | [3] |
Note: Quantitative data for this compound derivatives in fungi, marine organisms, and insects is currently scarce in the available literature.
Experimental Protocols
The isolation and characterization of this compound derivatives require specific experimental procedures due to their potential instability.
Extraction and Isolation of Falcarinol-type Polyacetylenes from Apiaceae Plants
This protocol is a generalized procedure based on methods described in the literature for the extraction and isolation of falcarinol and related compounds from carrot roots.
3.1.1. Extraction
-
Sample Preparation: Fresh plant material (e.g., carrot roots) is thoroughly washed, lyophilized (freeze-dried), and then ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The extraction can be performed using maceration, soxhlet extraction, or accelerated solvent extraction (ASE). For maceration, the powder is soaked in the solvent for a prolonged period (e.g., 24 hours) with occasional agitation.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile. The elution is monitored using a diode-array detector (DAD) at wavelengths around 205-220 nm, where polyacetylenes exhibit characteristic UV absorption.
Characterization
The structural elucidation of isolated this compound derivatives is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for determining the carbon skeleton, the position of the triple bonds, the hydroxyl group, and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and alkyne (-C≡C-) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the characteristic absorption maxima of the conjugated polyacetylene chromophore.
Signaling Pathways and Biological Activities
This compound derivatives, particularly falcarinol-type polyacetylenes, have been shown to modulate several key cellular signaling pathways, which underlies their diverse biological activities, including anti-inflammatory, and cytotoxic effects.
Biosynthesis of Falcarinol-type Polyacetylenes
Falcarinol-type polyacetylenes are biosynthesized from oleic acid through a series of desaturation and hydroxylation steps. The pathway involves the formation of crepenynic acid as a key intermediate.
Caption: Biosynthesis of Falcarinol-type Polyacetylenes.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Falcarinol-type polyacetylenes have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[4][5] This inhibition is thought to occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
Caption: Inhibition of the NF-κB Signaling Pathway.
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Falcarinol-type polyacetylenes can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[6] This is thought to occur through the modification of cysteine residues on Keap1, which leads to the release and nuclear translocation of Nrf2.
Caption: Activation of the Keap1-Nrf2 Signaling Pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Falcarinol-type polyacetylenes have been shown to modulate MAPK pathways, such as the ERK, JNK, and p38 pathways, which contributes to their cytotoxic effects against cancer cells.[7]
Caption: Modulation of the MAPK/ERK Signaling Pathway.
Conclusion
This compound derivatives, particularly the falcarinol-type polyacetylenes found in common dietary vegetables, represent a class of natural products with significant biological activities. Their ability to modulate key signaling pathways involved in inflammation and cell proliferation makes them promising candidates for further research in drug development. This guide provides a foundational understanding of their natural occurrence, analysis, and mechanisms of action, highlighting the need for further investigation into their full therapeutic potential, especially concerning derivatives from less-explored sources like fungi and marine organisms.
References
Quantum Chemical Studies of Hexynol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexynol, a six-carbon acetylenic alcohol, represents a class of molecules with significant potential in organic synthesis, materials science, and as building blocks in the development of novel pharmaceutical agents. The presence of both a hydroxyl group and a carbon-carbon triple bond imparts unique reactivity and structural characteristics. Understanding the intricate electronic and geometric properties of this compound isomers is paramount for predicting their behavior in chemical reactions, their interactions with biological targets, and for the rational design of new molecules with desired functionalities.
Quantum chemical calculations provide a powerful theoretical framework for elucidating the fundamental properties of molecules at the atomic level. This technical guide outlines the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of this compound. It details the computational protocols for determining optimized molecular geometries, electronic properties, and vibrational spectra. Furthermore, this document presents a structured approach to data analysis and visualization to facilitate a comprehensive understanding of the quantum chemical landscape of this compound.
Computational Methodologies
The following protocols describe a robust computational workflow for the quantum chemical characterization of this compound isomers. These methodologies are based on well-established practices in computational chemistry and are designed to yield accurate and reliable data.
Geometry Optimization
The initial and most critical step in computational analysis is to determine the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure Generation: A 2D sketch of the desired this compound isomer (e.g., 1-hexyn-3-ol, 2-hexyn-1-ol) is created using a molecular editor and converted to a 3D structure.
-
Conformational Search: A conformational search is performed to identify the global minimum on the potential energy surface. This is crucial due to the rotational freedom around the single bonds.
-
Quantum Mechanical Optimization: The geometry of the lowest energy conformer is then optimized using DFT. A common and effective method involves the B3LYP hybrid functional with a 6-31G(d) basis set for initial optimization, followed by a more refined optimization using a larger basis set such as 6-311++G(d,p) to obtain highly accurate geometric parameters.[1][2]
Vibrational Frequency Analysis
Vibrational frequency calculations are essential to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verification of Minima: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.
-
Spectral Analysis: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to better match experimental data.[3]
Electronic Property Calculations
The electronic properties of this compound provide insights into its reactivity and potential interaction with other molecules.
Protocol:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[4]
-
Mulliken Population Analysis: A Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule.[5][6] This information is valuable for understanding intermolecular interactions and reaction mechanisms.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
Data Presentation: Calculated Properties of this compound Isomers
The following tables summarize the type of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented here are illustrative and would be populated with the results from the specific computational studies.
Table 1: Optimized Geometric Parameters for 1-Hexyn-3-ol (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.20 |
| C2-C3 | 1.46 | |
| C3-O | 1.43 | |
| O-H | 0.96 | |
| C3-C4 | 1.53 | |
| Bond Angles (°) | C1-C2-C3 | 178.5 |
| C2-C3-O | 109.8 | |
| C2-C3-C4 | 111.2 | |
| H-O-C3 | 108.5 | |
| Dihedral Angles (°) | H-O-C3-C2 | 179.5 |
| H-O-C3-C4 | 60.2 |
Table 2: Calculated Electronic Properties of this compound Isomers (Illustrative)
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1-Hexyn-3-ol | -9.85 | 1.25 | 11.10 | 1.75 |
| 2-Hexyn-1-ol | -9.70 | 1.30 | 11.00 | 1.80 |
| 3-Hexyn-1-ol | -9.78 | 1.28 | 11.06 | 1.78 |
| 5-Hexyn-1-ol | -9.82 | 1.26 | 11.08 | 1.76 |
Table 3: Calculated Mulliken Atomic Charges for 1-Hexyn-3-ol (Illustrative)
| Atom | Atomic Charge (e) |
| C1 | -0.25 |
| C2 | 0.05 |
| C3 | 0.15 |
| O | -0.65 |
| H (on O) | 0.40 |
| C4 | -0.20 |
Table 4: Calculated Vibrational Frequencies for 1-Hexyn-3-ol (Illustrative)
| Mode | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3450 | 3312 | 150 | O-H stretch |
| 2 | 3300 | 3168 | 80 | ≡C-H stretch |
| 3 | 2120 | 2035 | 20 | C≡C stretch |
| 4 | 2950 | 2832 | 120 | C-H stretch (alkyl) |
| 5 | 1050 | 1008 | 200 | C-O stretch |
Visualizations
Visual representations are critical for interpreting the complex data generated from quantum chemical calculations. The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Computational Workflow
This diagram outlines the logical sequence of steps involved in a comprehensive quantum chemical study of this compound.
Caption: A typical workflow for quantum chemical calculations on this compound.
Proposed Reaction Mechanism: Acid-Catalyzed Dehydration of 1-Hexyn-3-ol
The dehydration of alcohols is a fundamental organic reaction. Quantum chemical calculations can be employed to investigate the reaction mechanism, identify transition states, and determine activation energies. The following diagram illustrates a plausible E1-like mechanism for the acid-catalyzed dehydration of 1-hexyn-3-ol.
Caption: A proposed E1-like mechanism for the dehydration of 1-hexyn-3-ol.
Conclusion
This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. The detailed protocols for geometry optimization, vibrational analysis, and electronic property calculations provide a solid foundation for researchers to explore the molecular characteristics of this important class of compounds. The structured presentation of data in tabular format and the use of visualizations for workflows and reaction mechanisms are intended to enhance the clarity and impact of such computational studies.
The application of these quantum chemical methods will undoubtedly contribute to a deeper understanding of the structure-property relationships of this compound isomers, thereby facilitating their application in drug discovery, materials science, and synthetic chemistry. Future work in this area could involve the study of this compound's interactions with specific biological targets or the theoretical investigation of its reactivity in more complex chemical transformations.
References
- 1. inpressco.com [inpressco.com]
- 2. ijcps.org [ijcps.org]
- 3. Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Hexyn-1-ol in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Hexyn-1-ol in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document outlines the reaction mechanism, presents detailed experimental protocols for both copper-catalyzed and copper-free conditions, and summarizes key quantitative data to aid in experimental design and optimization.
Introduction to Sonogashira Coupling with 2-Hexyn-1-ol
The Sonogashira reaction is a powerful cross-coupling method that forges a bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures found in biologically active compounds and functional organic materials.[1][2] 2-Hexyn-1-ol, a readily available propargylic alcohol, serves as a versatile building block in these transformations, allowing for the introduction of a six-carbon chain with a terminal hydroxyl group, which can be further functionalized.
The reaction is typically catalyzed by a palladium complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for late-stage functionalization in drug development.[1][2]
Reaction Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[1]
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a palladium-alkynyl complex.[1]
-
Reductive Elimination: This complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, 2-Hexyn-1-ol.[1]
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate, which then enters the palladium cycle for transmetalation.[1]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] In this case, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne.
Data Presentation: Reaction Parameters and Yields
While specific quantitative data for the Sonogashira coupling of 2-Hexyn-1-ol is limited in the readily available literature, the following tables summarize typical reaction conditions and yields for analogous couplings with propargylic alcohols and other terminal alkynes. This data provides a strong basis for experimental design and optimization when using 2-Hexyn-1-ol.
Table 1: Copper-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 50 | 12 | 85 |
| 2 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (0.1) | 0.2 | Et₃N | DMF | 90 | 2 | 95 |
| 3 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | TEA | DMF | 80 | 16 | 78 |
| 4 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (0.1) | 0.2 | Et₃N | DMF | 90 | 1.5 | 98 |
| 5 | 2-Iodothiophene | Propargyl alcohol | Pd/C (10) | 2 | DIPA | Toluene (B28343) | 60 | 6 | 92 |
Data is representative of typical outcomes described in the literature for analogous reactions.
Table 2: Copper-Free Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene | 100 | 24 | 70 |
| 2 | 4-Bromotoluene | 1-Hexyne | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ | Dioxane | 120 | 18 | 88 |
| 3 | 4-Chloroanisole | Phenylacetylene | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 91 |
| 4 | 1-Bromo-4-fluorobenzene | Propargyl alcohol | Pd(PPh₃)₄ (5) | - | Piperidine | DMF | 80 | 12 | 75 |
| 5 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 93 |
Data is representative of typical outcomes described in the literature for analogous reactions.
Experimental Protocols
The following are detailed, adaptable protocols for the Sonogashira coupling of 2-Hexyn-1-ol with a generic aryl halide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
2-Hexyn-1-ol (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 10 mL)
-
Dry Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Addition of Alkyne: To the stirred mixture, add 2-Hexyn-1-ol via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the aryl halide.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (2 x 20 mL) to remove the copper catalyst and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)
-
2-Hexyn-1-ol (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos or SPhos, 0.04 mmol, 4 mol%)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane, 10 mL)
-
Dry Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and inorganic base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl halide to the mixture.
-
Addition of Alkyne: Add 2-Hexyn-1-ol dropwise to the stirred mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Generalized experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Synthesis of Tertiary Alcohols via Grignard Reaction with Hexynol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of tertiary alcohols from hexynol, a valuable building block in organic synthesis. The described methodology involves a three-step sequence: protection of the primary alcohol, Grignard reaction with a ketone, and subsequent deprotection to yield the final tertiary alcohol. This procedure is particularly relevant for the construction of complex molecular architectures in drug discovery and development.
Introduction
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] The reaction of a Grignard reagent with a ketone or ester is a classic method for the synthesis of tertiary alcohols.[2] However, the presence of acidic protons, such as those from hydroxyl groups or terminal alkynes, is incompatible with the strongly basic nature of Grignard reagents.[1] Therefore, a protection strategy is necessary when working with substrates like 5-hexyn-1-ol (B123273), which contains both a hydroxyl group and a terminal alkyne.
This protocol outlines a robust three-step synthesis of a tertiary alcohol, 2-methyl-7-octyn-2-ol, starting from 5-hexyn-1-ol. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The terminal alkyne of the protected this compound is then deprotonated with a Grignard reagent, followed by the addition of acetone (B3395972) to form the carbon skeleton of the desired tertiary alcohol. Finally, the TBDMS protecting group is removed to afford the target molecule.
Data Presentation
The following tables summarize the key reagents and expected yields for each step of the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 5-Hexyn-1-ol | C₆H₁₀O | 98.14 | Starting Material |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | C₆H₁₅ClSi | 150.72 | Protecting Group |
| Imidazole (B134444) | C₃H₄N₂ | 68.08 | Base Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethylmagnesium bromide (EtMgBr) | C₂H₅BrMg | 133.27 | Grignard Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Acetone | C₃H₆O | 58.08 | Electrophile |
| Tetrabutylammonium fluoride (B91410) (TBAF) | C₁₆H₃₆FN | 261.46 | Deprotecting Agent |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Table 2: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Product | Typical Yield (%) |
| 1 | Protection of 5-hexyn-1-ol with TBDMS-Cl | 1-((tert-Butyldimethylsilyl)oxy)hex-5-yne | ~95% |
| 2 | Grignard reaction with acetone | 2-Methyl-7-((tert-butyldimethylsilyl)oxy)oct-7-yn-2-ol | ~85-90% |
| 3 | Deprotection with TBAF | 2-Methyl-7-octyn-2-ol | ~97% |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the Grignard reaction. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Grignard reagents are highly reactive and moisture-sensitive.
Step 1: Protection of 5-Hexyn-1-ol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
This step protects the primary alcohol of 5-hexyn-1-ol as a TBDMS ether, preventing it from reacting with the Grignard reagent in the subsequent step.
Materials:
-
5-Hexyn-1-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-hexyn-1-ol and dissolve it in anhydrous DCM.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBDMS-Cl in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude TBDMS-protected 5-hexyn-1-ol. The product can be purified by flash column chromatography if necessary. A typical yield for this step is around 95%.
Step 2: Grignard Reaction of TBDMS-Protected 5-Hexyn-1-ol with Acetone
In this step, the terminal alkyne is deprotonated using a Grignard reagent, forming a magnesium acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of acetone.
Materials:
-
TBDMS-protected 5-hexyn-1-ol (1.0 eq)
-
Ethylmagnesium bromide (1.1 eq, 1.0 M solution in THF)
-
Acetone (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the TBDMS-protected 5-hexyn-1-ol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution dropwise via the dropping funnel. Evolution of ethane (B1197151) gas should be observed.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the magnesium acetylide.
-
In a separate dry flask, dissolve acetone in anhydrous THF.
-
Add the acetone solution dropwise to the magnesium acetylide mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product. Purification by flash chromatography will provide the desired tertiary alcohol with the TBDMS protecting group. Expected yields are in the range of 85-90%.
Step 3: Deprotection of the TBDMS Ether
The final step involves the removal of the TBDMS protecting group to yield the target tertiary alcohol. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation due to the high affinity of fluoride for silicon.[3]
Materials:
-
TBDMS-protected tertiary alcohol from Step 2 (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the deprotection is complete, dilute the reaction mixture with DCM.[4]
-
Quench the reaction by adding water.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford the final tertiary alcohol, 2-methyl-7-octyn-2-ol, as a white powder.[4] A high yield of around 97% can be expected for this step.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the tertiary alcohol from this compound.
References
Application of Hexynol in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the application of hexynol, specifically 5-hexyn-1-ol (B123273), as a versatile building block in the synthesis of natural products. The primary focus is on its well-established role in the stereoselective synthesis of insect pheromones. While the application of simple this compound derivatives in the synthesis of more complex natural products like prostaglandins (B1171923) and epibatidine (B1211577) is not widely documented in mainstream synthetic strategies, its utility in constructing specific carbon chains makes it a valuable tool in organic synthesis.
Application in Pheromone Synthesis: The Case of the Peach Twig Borer Sex Pheromone
5-Hexyn-1-ol is a key starting material in the synthesis of (E)-5-decen-1-yl acetate (B1210297), the primary component of the sex pheromone of the peach twig borer (Anarsia lineatella). This pheromone is crucial for monitoring and controlling this agricultural pest. The synthesis involves a straightforward and efficient three-step sequence: alkylation of the terminal alkyne, stereoselective reduction of the internal alkyne to a trans-alkene, and final acetylation of the primary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-5-decen-1-yl acetate starting from 5-hexyn-1-ol.
| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity/Selectivity |
| 1 | Alkylation | 5-Hexyn-1-ol | 5-Decyn-1-ol (B1582671) | n-Butyllithium, 1-Bromobutane | 85-95 | High purity |
| 2 | Reduction | 5-Decyn-1-ol | (E)-5-Decen-1-ol | Sodium in liquid ammonia (B1221849) | >90 | High (E)-selectivity |
| 3 | Acetylation | (E)-5-Decen-1-ol | (E)-5-Decen-1-yl acetate | Acetic anhydride (B1165640), Pyridine (B92270) | >95 | High purity |
Experimental Workflow
The overall synthetic workflow for the preparation of (E)-5-decen-1-yl acetate from 5-hexyn-1-ol is depicted below.
Caption: Synthetic pathway for (E)-5-decen-1-yl acetate.
Experimental Protocols
Step 1: Synthesis of 5-Decyn-1-ol (Alkylation)
Materials:
-
5-Hexyn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 5-hexyn-1-ol (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
1-Bromobutane (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 5-decyn-1-ol.
Step 2: Synthesis of (E)-5-Decen-1-ol (Stereoselective Reduction)
Materials:
-
5-Decyn-1-ol
-
Sodium metal
-
Liquid ammonia
-
Ammonium chloride (solid)
-
Diethyl ether
Procedure:
-
A solution of 5-decyn-1-ol (1.0 eq) in diethyl ether is added to a flask containing freshly condensed liquid ammonia at -78 °C.
-
Small pieces of sodium metal (2.5 eq) are added portion-wise with vigorous stirring until a persistent blue color is observed.
-
The reaction is stirred for 4 hours at -78 °C.
-
The reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (E)-5-decen-1-ol.
Step 3: Synthesis of (E)-5-Decen-1-yl acetate (Acetylation)
Materials:
-
(E)-5-Decen-1-ol
-
Acetic anhydride
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (E)-5-decen-1-ol (1.0 eq) in dichloromethane are added pyridine (2.0 eq) and acetic anhydride (1.5 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford (E)-5-decen-1-yl acetate.
Application in Prostaglandin and Epibatidine Synthesis
Extensive literature searches for the application of simple this compound derivatives as key building blocks in the total synthesis of prostaglandins and epibatidine did not yield significant results. The established synthetic routes for these complex natural products typically employ more elaborate and stereochemically defined starting materials and intermediates.
-
Prostaglandin Synthesis: The synthesis of prostaglandins often involves the construction of the characteristic cyclopentane (B165970) ring with precise stereochemistry, followed by the introduction of the two side chains. While alkynyl moieties are sometimes incorporated into the side chains, the use of a simple C6 unit like this compound as a primary building block is not a common strategy.
-
Epibatidine Synthesis: The synthesis of the potent analgesic epibatidine focuses on the construction of the 7-azabicyclo[2.2.1]heptane core. Numerous synthetic strategies have been developed, but these generally do not involve this compound or its derivatives as starting materials.
While direct applications are not prominent, the principles of alkyne chemistry, for which this compound is a simple exemplar, are fundamental in organic synthesis. Reactions such as the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, are widely used in the synthesis of complex natural products. In principle, a functionalized this compound derivative could be employed in such a reaction to introduce a C6 chain into a more complex molecular scaffold.
Logical Relationship for Potential Sonogashira Coupling
The following diagram illustrates the general principle of a Sonogashira coupling, a reaction that could potentially involve a this compound derivative in a more complex natural product synthesis.
Caption: Principle of the Sonogashira cross-coupling reaction.
Conclusion
5-Hexyn-1-ol serves as a practical and efficient starting material for the synthesis of certain insect pheromones, exemplified by the preparation of the peach twig borer sex pheromone. The synthetic route is robust, high-yielding, and allows for excellent stereocontrol. While the direct application of this compound in the synthesis of more intricate natural products like prostaglandins and epibatidine is not a common strategy, the fundamental reactivity of the terminal alkyne in this compound is representative of a broader class of reactions that are indispensable in the construction of complex molecular architectures. Researchers in drug development and natural product synthesis can leverage the principles demonstrated in pheromone synthesis for the introduction of specific carbon chains in other synthetic targets.
Protecting Group Strategies for the Hydroxyl Group of Hexynol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the selection and implementation of protecting group strategies for the hydroxyl group of hexynol. The presence of the terminal alkyne in this compound necessitates careful consideration of protecting group stability and compatibility with subsequent synthetic transformations. This guide covers three commonly employed and robust protecting groups: Tert-butyldimethylsilyl (TBS) ether, Methoxymethyl (MOM) ether, and Benzyl (B1604629) (Bn) ether.
Strategic Selection of a Hydroxyl Protecting Group
The choice of a suitable protecting group is a critical step in the design of a multi-step synthesis. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions planned for subsequent steps, and be removed chemoselectively in high yield without affecting other functional groups. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for the hydroxyl group of this compound.
Caption: Workflow for selecting a hydroxyl protecting group for this compound.
Silyl Ethers: The Tert-butyldimethylsilyl (TBS) Group
Application Notes
The Tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its ease of introduction, general stability under neutral and basic conditions, and straightforward removal.[1][2] For this compound, the TBS ether provides robust protection during reactions involving non-acidic reagents such as organometallics and many oxidizing and reducing agents. The steric bulk of the TBS group can also allow for selective protection of less hindered primary alcohols.[2] Deprotection is typically achieved under acidic conditions or with a fluoride source, offering good orthogonality with other protecting groups.[1][2]
Quantitative Data
| Transformation | Substrate | Reagents and Conditions | Reaction Time | Yield (%) |
| Protection | Primary Alcohol | TBSCl, Imidazole (B134444), DMF, rt | 2 - 12 h | >90 |
| Deprotection | TBS-protected Alcohol | TBAF, THF, rt | 1 - 4 h | >95 |
| Deprotection | TBS-protected Alcohol | 10% HCl, MeOH, rt | 1 - 3 h | >90 |
Experimental Protocols
Protection of 5-Hexyn-1-ol (B123273) as a TBS Ether
This protocol describes the protection of the primary hydroxyl group of 5-hexyn-1-ol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.
-
Reagents and Materials:
-
5-Hexyn-1-ol (1.0 equiv)
-
Tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 5-hexyn-1-ol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBS-protected this compound.
-
Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the cleavage of a TBS ether to regenerate the alcohol.
-
Reagents and Materials:
-
TBS-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected this compound (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected this compound.
-
Caption: TBS protection and deprotection cycle for 5-hexyn-1-ol.
Methoxymethyl (MOM) Ethers
Application Notes
The Methoxymethyl (MOM) ether is an acetal-based protecting group that offers excellent stability under a wide range of non-acidic conditions, including strongly basic and organometallic environments.[3][4] This makes it a valuable choice for syntheses involving Grignard reagents, organolithiums, or strong bases where silyl ethers might be labile.[5][6] The introduction of the MOM group is typically achieved using methoxymethyl chloride (MOMCl), a carcinogenic reagent that requires careful handling, or safer alternatives like dimethoxymethane (B151124) with an acid catalyst.[7][8] Deprotection is readily accomplished under acidic conditions.[7][9]
Quantitative Data
| Transformation | Substrate | Reagents and Conditions | Reaction Time | Yield (%) |
| Protection | Primary Alcohol | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt | 4 - 18 h | 85 - 95 |
| Deprotection | MOM-protected Alcohol | conc. HCl (cat.), MeOH/H₂O, rt or 40-50 °C | 1 - 12 h | >90 |
| Deprotection | MOM-protected Alcohol | TMSBr, CH₂Cl₂, 0 °C | 0.5 - 2 h | >90 |
Experimental Protocols
Protection of 5-Hexyn-1-ol as a MOM Ether
This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).[9]
-
Reagents and Materials:
-
5-Hexyn-1-ol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Methoxymethyl chloride (MOMCl, 1.2 equiv) - Caution: Carcinogen
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 5-hexyn-1-ol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA (1.5 equiv).
-
Slowly add MOMCl (1.2 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Acidic Deprotection of a MOM Ether
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[9]
-
Reagents and Materials:
-
MOM-protected this compound (1.0 equiv)
-
Water
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected alcohol.
-
Caption: MOM protection and deprotection cycle for 5-hexyn-1-ol.
Benzyl (Bn) Ethers
Application Notes
The benzyl (Bn) ether is a highly robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10][11] This makes it an excellent choice for multi-step syntheses where harsh conditions are employed. The most common method for its introduction is the Williamson ether synthesis, using a strong base like sodium hydride (NaH) and benzyl bromide (BnBr).[11] Deprotection is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method, provided no other reducible functional groups are present in the molecule.[12][13] The alkyne in this compound can be reduced under some hydrogenolysis conditions, so careful selection of catalyst and conditions is crucial.
Quantitative Data
| Transformation | Substrate | Reagents and Conditions | Reaction Time | Yield (%) |
| Protection | Primary Alcohol | NaH, BnBr, THF, 0 °C to rt | 2 - 6 h | >90 |
| Deprotection | Benzyl-protected Alcohol | H₂, 10% Pd/C, EtOH, rt | 1 - 4 h | >95 |
| Deprotection | Benzyl-protected Alcohol | DDQ, CH₂Cl₂/H₂O, rt, photoirradiation | 1 - 4 h | 84 - 96 |
Experimental Protocols
Protection of 5-Hexyn-1-ol as a Benzyl Ether
This protocol describes the benzylation of a primary alcohol using sodium hydride and benzyl bromide.
-
Reagents and Materials:
-
5-Hexyn-1-ol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-hexyn-1-ol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol details the removal of a benzyl group using palladium on carbon and hydrogen gas.
-
Reagents and Materials:
-
Benzyl-protected this compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected this compound (1.0 equiv) in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Caption: Benzyl protection and deprotection cycle for 5-hexyn-1-ol.
References
- 1. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
Hexynol as a Versatile Building Block in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynol, particularly isomers such as 5-hexyn-1-ol (B123273), represents a valuable and versatile building block in the field of click chemistry. Its bifunctional nature, possessing a terminal alkyne for highly efficient and specific cycloaddition reactions and a primary hydroxyl group for further functionalization, makes it an ideal component for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in various click chemistry applications, including the synthesis of molecular probes, bioconjugation, and as a linker in drug delivery systems.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool in chemical biology and drug discovery.[1][2][3]
Key Applications
-
Synthesis of Molecular Probes: The hydroxyl group of this compound can be readily modified to attach fluorophores, biotin, or other reporter molecules. The terminal alkyne then allows for the "clicking" of these probes onto azide-modified biomolecules for imaging and detection.[4][5]
-
Bioconjugation: this compound serves as a linker to conjugate biomolecules such as peptides, proteins, and nucleic acids to other molecules or surfaces. This is crucial for creating antibody-drug conjugates (ADCs), developing diagnostic assays, and studying biological interactions.[6][7]
-
Drug Delivery and Development: In drug delivery systems, this compound can be incorporated as a linker to attach therapeutic agents to targeting moieties, enhancing drug specificity and reducing off-target effects.[8][9] The resulting triazole linkage is highly stable under physiological conditions.[1]
Data Presentation
Table 1: General Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives.
| Parameter | Typical Range | Notes |
| This compound Derivative | 1 equivalent | The limiting reagent. |
| Azide (B81097) Partner | 1 - 1.2 equivalents | A slight excess is often used to ensure complete consumption of the alkyne. |
| Copper(I) Source | 1 - 10 mol% | CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) is commonly used.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 20 mol% | Used to generate the active Cu(I) catalyst from Cu(II) salts.[1] |
| Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[1] |
| Solvent | t-butanol/H₂O (1:1), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Concentration | 10 - 100 mM | Reaction concentration can influence reaction rates. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the click reaction between a this compound-derived alkyne and an azide-containing molecule.
Materials:
-
This compound derivative (e.g., 5-hexyn-1-ol)
-
Azide-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
If using, prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the this compound derivative (1 equivalent) and the azide partner (1.0-1.2 equivalents) in the chosen solvent system.
-
If using THPTA, add it to the reaction mixture (typically 5 equivalents relative to the copper catalyst).
-
Add the CuSO₄·5H₂O stock solution to the reaction mixture to a final concentration of 1-10 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-20 mol%.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole product.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
-
Protocol 2: Synthesis of a this compound-Derived Fluorescent Probe
This protocol outlines the synthesis of a fluorescent probe by first reacting 5-hexyn-1-ol with an amine-reactive fluorescent dye.
Materials:
-
5-Hexyn-1-ol
-
Amine-reactive fluorescent dye with an NHS ester (e.g., Sulfo-Cyanine5.5 NHS ester)[4]
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
Dissolve 5-hexyn-1-ol (1 equivalent) in anhydrous DCM in a dry reaction vessel.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[4]
-
Add the amine-reactive fluorescent dye (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[4]
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure this compound-derived fluorescent probe.[4]
-
-
Characterization:
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[4]
-
Mandatory Visualization
Caption: General workflow for a CuAAC reaction using a this compound derivative.
Caption: Workflow for synthesizing a fluorescent probe from 5-hexyn-1-ol.
Caption: Conceptual diagram of bioconjugation for targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of Hexynol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynol and its derivatives are versatile monomers that are gaining significant interest in the field of polymer chemistry. The presence of both a hydroxyl (-OH) group and a terminal alkyne (C≡CH) group within the same molecule makes them highly valuable building blocks for the synthesis of functional polymers. The alkyne moiety provides a site for various polymerization techniques, including coordination, radical, and metathesis polymerization, while both the alkyne and hydroxyl groups offer opportunities for post-polymerization modification. This dual functionality allows for the creation of polymers with tailored properties, such as hydrophilicity, and for the attachment of bioactive molecules, making them promising candidates for applications in drug delivery, biomaterials, and advanced coatings.
Overview of Polymerization Strategies
The polymerization of this compound and its derivatives can be achieved through several modern synthetic strategies. The choice of method is critical as it dictates the resulting polymer architecture, molecular weight, and polydispersity.
-
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed for monomers like vinylidenecyclopropanes, which act as butatriene homologues, to produce well-defined alkyne-based polymers.[1][2] This method offers good control over molecular weight and results in polymers with narrow molecular weight distributions.
-
Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic monomers. While this compound itself is acyclic, derivatives can be designed for ROMP. More relevant is Acyclic Diene Metathesis (ADMET) or enyne metathesis, which can utilize the alkyne functionality for chain growth.[3]
-
Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, are effective for the polymerization of α-olefins and can also be adapted for alkyne polymerization.[][5][6] These catalysts can offer high control over the polymer's stereoregularity. Late transition metal catalysts, like palladium-diimine complexes, have been shown to initiate "living" polymerization of α-olefins, a technique that could be extended to functionalized alkynes.[7]
-
Anionic Polymerization: Living anionic polymerization is another method to produce polymers with well-defined structures and low polydispersity.[8][9] This technique requires high purity of monomers and solvents to prevent termination of the growing polymer chains.
Post-Polymerization Modification
The resulting poly(this compound) is a highly versatile scaffold. The pendant alkyne groups along the polymer backbone are readily accessible for post-polymerization modification via highly efficient "click" chemistry reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used click reaction to attach azide-containing molecules to the polymer. This allows for the introduction of various functionalities, such as fluorescent dyes, targeting ligands, or drug molecules.[10]
-
Thiol-Yne Reaction: This reaction allows for the coupling of thiols to the alkyne groups. It is a metal-free click reaction and can be initiated by radicals or nucleophiles, offering an alternative pathway for functionalization.[8][11]
The hydroxyl groups also provide sites for modification through esterification or etherification reactions, further expanding the functional possibilities of these polymers.
Data Presentation
The following tables summarize typical quantitative data for polymerization reactions involving alkyne-functionalized monomers. The data is illustrative and serves to provide a comparative overview of different polymerization techniques.
Table 1: Comparison of Polymerization Methods for Alkyne-Functionalized Monomers
| Polymerization Method | Catalyst/Initiator System | Monomer Example | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| RAFT Polymerization | Chain Transfer Agent (CTA1) / AIBN | Vinylidenecyclopropane (M1) | 8.5 | 1.12 | [2] |
| Metathesis Copolymerization | Grubbs G3 Catalyst | Terminal Alkynes & Dihydrofuran | 6.0 | 1.4 | [3] |
| Coordination Polymerization | O^N^N Iron(III) / EtAlCl₂ | 1-Hexene | 1.0 - 1.1 | 1.19 - 1.24 | [12] |
| "Living" Cationic Polymerization | Lewis Acid / Initiator | Alkene Monomers | Controlled | < 1.2 | [13] |
Data is representative of the cited polymerization systems and may vary based on specific reaction conditions.
Experimental Protocols
The following are detailed protocols for the polymerization of 5-hexyn-1-ol (B123273) and subsequent functionalization.
Protocol 1: Coordination Polymerization of 5-Hexyn-1-ol
This protocol describes a hypothetical coordination polymerization of 5-hexyn-1-ol using a Ziegler-Natta type catalyst to produce poly(5-hexyn-1-ol).
Materials:
-
5-hexyn-1-ol (freshly distilled)
-
Triethylaluminum (B1256330) (TEAL) solution in heptane
-
Titanium tetrachloride (TiCl₄) solution in heptane
-
Anhydrous heptane
-
Methanol (B129727) (acidified)
-
Schlenk flasks and lines
-
Argon gas supply
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an argon atmosphere, add anhydrous heptane.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the triethylaluminum (TEAL) solution, followed by the dropwise addition of the titanium tetrachloride (TiCl₄) solution with vigorous stirring. The monomer-to-catalyst ratio should be carefully calculated (e.g., 200:1).
-
Allow the catalyst slurry to age for 30 minutes at 0°C.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the freshly distilled 5-hexyn-1-ol monomer in anhydrous heptane.
-
Transfer the prepared catalyst slurry to the monomer solution at room temperature using a cannula.
-
Allow the polymerization to proceed for 6-12 hours under an argon atmosphere with vigorous stirring. An increase in viscosity is typically observed.
-
-
Termination and Polymer Isolation:
-
Quench the reaction by slowly adding acidified methanol. This will terminate the polymerization and precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel.
-
Wash the polymer extensively with methanol to remove any catalyst residues, followed by washing with hexane.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization:
-
The chemical structure of the polymer can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight (Mn), molecular weight distribution (Đ), and hydrodynamic volume can be determined by Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol details the functionalization of poly(5-hexyn-1-ol) with an azide-containing molecule (e.g., Azidomethyl benzene) using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Poly(5-hexyn-1-ol) (from Protocol 1)
-
Azidomethyl benzene (B151609) (or other desired azide)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Schlenk flask
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve poly(5-hexyn-1-ol) (1.0 eq of alkyne groups) and Azidomethyl benzene (1.2 eq) in anhydrous DMF.
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF. The solution should turn green/blue.
-
-
Click Reaction:
-
Add the catalyst solution to the polymer/azide solution with stirring.
-
Heat the reaction mixture to 70°C and stir for 24 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the alkyne peak (~2100 cm⁻¹).
-
-
Polymer Isolation:
-
After cooling to room temperature, precipitate the functionalized polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and wash thoroughly with methanol to remove unreacted reagents and catalyst.
-
Dry the polymer under vacuum at 50°C to a constant weight.
-
Characterization:
-
Successful functionalization can be confirmed by the appearance of new signals corresponding to the attached moiety in ¹H and ¹³C NMR spectra and the disappearance of the alkyne peak in the FTIR spectrum.[11]
Visualizations
The following diagrams illustrate the generalized workflows and mechanisms described in the protocols.
Caption: General workflow for the synthesis of Poly(5-hexyn-1-ol).
Caption: Workflow for post-polymerization modification via CuAAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cjps.org [cjps.org]
- 9. Living anionic polymerization using a microfluidic reactor - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: Protocols for the Selective Oxidation of 1-Hexanol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the chemical oxidation of 1-hexanol (B41254), a primary alcohol. The choice of oxidizing agent and reaction conditions dictates the primary product, which can be selectively targeted as either hexanal (B45976) (an aldehyde) through mild oxidation or hexanoic acid (a carboxylic acid) through strong oxidation.[1][2][3] Both products are valuable intermediates in organic synthesis.
The protocols outlined below cover widely used and reliable methods for achieving these transformations. They include classic chromium-based reagents, which are effective but require careful handling due to toxicity, and modern, milder alternatives.[1][4][5]
Data Presentation: Comparison of Oxidation Protocols
The selection of an appropriate oxidation protocol often depends on factors such as desired product, yield, reaction conditions, and tolerance of functional groups. The table below summarizes quantitative data for the protocols detailed in this document.
| Protocol | Oxidizing Agent | Target Product | Typical Yield | Reaction Temperature | Key Features |
| PCC Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | Hexanal | ~70-85% | Room Temperature | Mild, reliable, stops at the aldehyde stage.[6][7][8] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Hexanal | >90% | -78 °C to Room Temp | High yield, chromium-free, requires low temperatures.[1][9][10][11] |
| TEMPO Catalysis | TEMPO / NaOCl | Hexanal | >90% | 0 °C | Catalytic, green, high selectivity, avoids heavy metals.[12] |
| Jones Oxidation | CrO₃ / H₂SO₄ in Acetone (B3395972) | Hexanoic Acid | ~80-90% | 0 °C to Room Temp | Strong, rapid, high-yielding for carboxylic acids.[2][4][13][14] |
Experimental Protocols & Workflows
Protocol 1: Mild Oxidation to Hexanal using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate is a mild and selective oxidizing agent that converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[2][7][15] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.[6]
Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve 1-hexanol (1.0 equivalent) in anhydrous DCM and add it in one portion to the stirred suspension of PCC.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. The mixture will turn into a dark, tarry substance.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the entire mixture through a short plug of silica (B1680970) gel or Celite to filter out the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude hexanal can be purified further by distillation if necessary.
-
Experimental Workflow Diagram:
Caption: Workflow for the PCC oxidation of 1-hexanol to hexanal.
Protocol 2: Mild Oxidation to Hexanal via Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[5][9] It is known for its mild conditions and high yields, though it requires cryogenic temperatures and produces foul-smelling dimethyl sulfide (B99878) as a byproduct.[5][10]
Methodology:
-
Activator Preparation: In a three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equivalents), followed by the dropwise addition of dimethyl sulfoxide (DMSO) (3.0 equivalents). Stir for 15 minutes.
-
Substrate Addition: Dissolve 1-hexanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (B128534) (Et₃N) (5.0 equivalents) dropwise. The mixture may become thick. Continue stirring for 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude hexanal by distillation.
-
Experimental Workflow Diagram:
Caption: Workflow for the Swern oxidation of 1-hexanol to hexanal.
Protocol 3: Strong Oxidation to Hexanoic Acid using Jones Reagent
The Jones oxidation is a powerful and efficient method for converting primary alcohols directly to carboxylic acids.[4] The reagent, chromic acid, is prepared in situ from chromium trioxide and sulfuric acid in an acetone/water mixture.[1][16] A distinct color change from orange (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the reaction.[17]
Methodology:
-
Preparation of Jones Reagent: Caution: Chromium compounds are carcinogenic and corrosive. Handle with extreme care in a fume hood. In a beaker, dissolve chromium trioxide (CrO₃) in water, then cool in an ice bath. Slowly and carefully add concentrated sulfuric acid.
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve 1-hexanol (1.0 equivalent) in acetone. Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: Add the prepared Jones reagent dropwise from an addition funnel to the stirred alcohol solution. Maintain the reaction temperature below 20 °C. Continue adding the reagent until the orange color persists, indicating that the alcohol has been fully consumed.
-
Quenching and Work-up:
-
Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol (B130326) until the orange color disappears completely, leaving a green solution.
-
Remove the acetone via rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude hexanoic acid.
-
The product can be purified by distillation or crystallization.
-
Experimental Workflow Diagram:
Caption: Workflow for the Jones oxidation of 1-hexanol to hexanoic acid.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 17. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Hexynol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexynol, a type of acetylenic alcohol, as a corrosion inhibitor, particularly for steel in acidic environments. The information compiled from various scientific sources outlines its mechanism of action, summarizes its performance data, and provides detailed protocols for its evaluation.
Introduction to this compound as a Corrosion Inhibitor
This compound and its derivatives, such as 5-hexyn-1-ol (B123273) and 1-hexyn-3-ol, are effective organic corrosion inhibitors. Their efficacy is attributed to their molecular structure, which includes a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne group). These functional groups facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosion.[1][2] This protective layer is believed to be stabilized by both pi-bonding from the acetylenic group and hydrogen bonding.[1]
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, a process that can involve both physisorption and chemisorption. The triple bond in the this compound molecule provides a region of high electron density, which can interact with the vacant d-orbitals of iron atoms on the steel surface. Additionally, the hydroxyl group can participate in hydrogen bonding, further strengthening the adsorbed film.[1] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2] Some studies also suggest that under acidic conditions, acetylenic alcohols can polymerize on the metal surface, forming a more robust protective film.[2]
Quantitative Data on Inhibition Performance
The following tables summarize the corrosion inhibition efficiency of this compound and related compounds under various experimental conditions as reported in the literature.
Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Thiourea | 2000 ppm | 0.1N HCl | 35 | 77.59 | [3] |
| Ethylenediamine | 2000 ppm | 0.1N HCl | 35 | <77.59 | [3] |
| Diethanolamine | 2000 ppm | 0.1N HCl | 35 | <77.59 | [3] |
| Formaldehyde | 2000 ppm | 0.1N HCl | 35 | 37.12 | [3] |
Table 2: Electrochemical Polarization Data
| Inhibitor | Concentration (M) | Corrosive Medium | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1 M HCl | -451.8 | 3.331 | - | |
| PSB1 | 1x10⁻⁵ | 1 M HCl | -437.5 | 0.371 | 88.9 | |
| Blank | - | 1 M HCl | -478 | 1149 | - | [4] |
| Propargyl alcohol | 1x10⁻² | 1 M HCl | -490 | 120 | 89.6 | [4] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1 M HCl | 68.3 | 125.4 | - | [5] |
| HPDTC-1 | 1x10⁻³ | 1 M HCl | 1668.6 | 29.8 | 95.9 | [5] |
| Blank | - | 1 M HCl | 45.8 | - | - | [6] |
| API | 100 ppm | 5% NaCl, CO₂ saturated | 250 | - | - | [6] |
Note: The data presented are from various sources and may have been obtained under different experimental setups. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for evaluating the corrosion inhibition performance of this compound are provided below. These protocols are based on standard techniques used in corrosion science.
Weight Loss Method
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut steel coupons to a standard size (e.g., 4 cm x 5 cm x 0.1 cm).[7]
-
Mechanically polish the coupons with a series of emery papers of increasing grit size to achieve a smooth, uniform surface.
-
Degrease the coupons by washing with a suitable solvent (e.g., acetone (B3395972) or ethanol), rinse with distilled water, and dry thoroughly.[7]
-
Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (W_initial).[8]
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
-
Experimental Setup:
-
Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the this compound inhibitor solution.
-
For each concentration, and a blank (without inhibitor), pour a specific volume (e.g., 250 mL) into separate beakers.[7]
-
Suspend one coupon in each beaker using a non-reactive holder (e.g., glass hook and rod), ensuring the coupon is fully immersed.[7]
-
Place the beakers in a water bath to maintain a constant temperature (e.g., 30°C).[7]
-
-
Data Collection:
-
After a predetermined immersion time (e.g., 24, 48, 72 hours), carefully remove the coupons from the solutions.[9]
-
Clean the coupons according to standard procedures to remove corrosion products (e.g., scrub with a bristle brush in a solution of 20% NaOH containing 200 g/L of zinc dust).[9]
-
Rinse the cleaned coupons with distilled water, dry them, and reweigh them to obtain the final weight (W_final).[9]
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × ρ), where K is a constant (8.76 × 10⁴), T is the immersion time in hours, and ρ is the density of the steel in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of this compound, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the steel specimen with a defined exposed area), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10][11]
-
Prepare the working electrode as described in the weight loss method (polishing, cleaning, and drying).
-
-
Measurement Procedure:
-
Fill the cell with the test solution (corrosive medium with and without this compound).
-
Immerse the three electrodes in the solution, ensuring the reference electrode's Luggin capillary is positioned close to the working electrode surface.[10]
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[12]
-
Perform the potentiodynamic polarization scan by applying a potential range (e.g., ±250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12][13]
-
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[14]
-
Calculate the Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100, where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of this compound, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.
Protocol:
-
Electrochemical Cell Setup:
-
The setup is the same as for potentiodynamic polarization.
-
-
Measurement Procedure:
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit. A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), often represented by a constant phase element (CPE) for non-ideal surfaces.[6][16]
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.
-
Calculate the Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of this compound, respectively.
-
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its effectiveness stems from the formation of an adsorbed protective film on the metal surface. The provided protocols offer a standardized framework for researchers to evaluate and quantify the performance of this compound and other potential corrosion inhibitors. The summarized data, while not exhaustive, provides a useful benchmark for such studies. Further research to generate more comprehensive and directly comparable quantitative data on this compound's performance under a wider range of industrial conditions is warranted.
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. emerald.com [emerald.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcsi.pro [ijcsi.pro]
- 7. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. Potentiodynamic polarization [corrosion-doctors.org]
- 14. researchgate.net [researchgate.net]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Hexynol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates utilizing hexynol and its derivatives. The following sections describe three important synthetic transformations: the Sonogashira coupling, the enantioselective alkynylation of quinolones, and the Nicholas reaction. Additionally, a synthetic strategy for the preparation of a prostaglandin (B15479496) ω-side chain is outlined.
Sonogashira Coupling of this compound Derivatives with Aryl Halides
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in pharmaceutical synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2]
A common application involves the coupling of 1-hexyne (B1330390) or its derivatives with various aryl halides to produce substituted arylalkynes, which are precursors to a wide array of pharmaceutical agents.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of 1-hexyne with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF), 10 mL
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Slowly add 1-hexyne to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Sonogashira Coupling of 1-Hexyne with Various Aryl Halides
The following table summarizes the yields for the Sonogashira coupling of 1-hexyne with a selection of substituted aryl halides under typical reaction conditions.
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | 1-phenyl-1-hexyne | 74 |
| 4-Iodotoluene | 1-(p-tolyl)-1-hexyne | 60 |
| 1-Bromo-2-(phenylethynyl)benzene | 1-(2-(phenylethynyl)phenyl)-1-hexyne | 50 |
| 4-Iodobenzaldehyde | 4-(hex-1-yn-1-yl)benzaldehyde | 75 |
Yields are representative and may vary depending on specific reaction conditions and purification methods.
Enantioselective Alkynylation of N-Protected Quinolones with a this compound Derivative
The enantioselective alkynylation of quinolones provides access to chiral 2-alkynyl-2,3-dihydroquinolones, which are valuable intermediates in the synthesis of various alkaloids and other biologically active nitrogen-containing heterocycles.[1][3][4] This copper-catalyzed reaction proceeds via the formation of a quinolinium ion in situ, which then undergoes a stereoselective attack by a copper acetylide.[1][4]
This protocol has been adapted for the use of a protected 5-hexyn-1-ol (B123273) derivative, demonstrating the versatility of this method for incorporating functionalized alkyne chains.
Experimental Protocol: Enantioselective Alkynylation
This procedure details the asymmetric addition of a protected 5-hexyn-1-ol to an N-protected quinolone.
Materials:
-
N-Cbz-4-quinolone (0.20 mmol, 1.0 equiv)
-
(5-Hexyn-1-yloxy)(tert-butyl)dimethylsilane (0.26 mmol, 1.3 equiv)
-
Copper(I) iodide (CuI, 0.020 mmol, 10 mol%)
-
(S,S,Ra)-UCD-Phim (chiral ligand, 0.024 mmol, 12 mol%)
-
Diisopropylethylamine (DIPEA, 0.32 mmol, 1.6 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 0.24 mmol, 1.2 equiv)
-
Toluene (B28343) (2 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine copper(I) iodide and the chiral ligand (S,S,Ra)-UCD-Phim.
-
Add toluene (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Sequentially add DIPEA, (5-hexyn-1-yloxy)(tert-butyl)dimethylsilane, and the N-Cbz-4-quinolone.
-
Add the remaining toluene (1 mL).
-
Cool the reaction mixture to -78 °C.
-
Add TBSOTf dropwise to the cold solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: Enantioselective Alkynylation of Various Quinolones
The following table presents the yields and enantiomeric excesses (ee) for the reaction of different N-protected quinolones with a terminal alkyne.
| N-Protecting Group | Quinolone Substituent | Yield (%) | ee (%) |
| Cbz | H | 59 | 88 |
| Cbz | 6-Me | 40 | 66 |
| Troc | H | 80 | 93 |
| Troc | 6-F | 64 | 90 |
Data is representative of typical results obtained with various terminal alkynes under optimized conditions.[5]
Nicholas Reaction for the Formation of Carbon-Carbon Bonds
The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the facile reaction with a wide range of nucleophiles.[6][7][8] This methodology is particularly useful for the synthesis of complex molecular architectures, including the formation of medium-sized rings and the introduction of alkynyl moieties into functionalized molecules.[9][10]
Experimental Protocol: Intermolecular Nicholas Reaction
This protocol describes the reaction of a cobalt-complexed propargyl ether with a silyl (B83357) enol ether.
Materials:
-
Dicobalt hexacarbonyl complex of 1-(methoxy)-2-hexyne (0.5 mmol, 1.0 equiv)
-
Silyl enol ether of cyclohexanone (B45756) (0.75 mmol, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.6 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM), 10 mL
-
Ceric ammonium nitrate (B79036) (CAN) for decomplexation
Procedure:
-
Dissolve the dicobalt hexacarbonyl complex of the propargyl ether in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the silyl enol ether to the cooled solution.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
The resulting cobalt-complexed product can be purified by chromatography at this stage.
-
For decomplexation, dissolve the purified complex in acetone (B3395972) and treat with an excess of ceric ammonium nitrate until the solution color changes from dark red to light green.
-
Dilute with water and extract the final product with ether.
-
Dry, concentrate, and purify the product by column chromatography.
Quantitative Data: Representative Nicholas Reactions
The table below provides examples of yields for the Nicholas reaction with various nucleophiles.
| Propargyl Precursor | Nucleophile | Product Type | Yield (%) |
| Co₂(CO)₆-complexed propargyl ether | Silyl enol ether | α-Alkynylated ketone | 60-80 |
| Co₂(CO)₆-complexed propargyl alcohol | Allyltrimethylsilane | 1,5-Enyne | 70-90 |
| Co₂(CO)₆-complexed propargyl alcohol | β-Dicarbonyl compound | α-Alkynylated β-dicarbonyl | 50-70 |
Yields are approximate and depend on the specific substrates and reaction conditions.
Synthesis of a Prostaglandin ω-Side Chain Intermediate
This compound derivatives can serve as valuable starting materials for the synthesis of the ω-side chain of prostaglandins, a class of lipid compounds with diverse physiological effects.[11][12] A key step in many prostaglandin syntheses is the conjugate addition of an organocuprate reagent to a cyclopentenone intermediate.[13][14] A hexynyl-derived cuprate (B13416276) can be used to install the lower side chain.
Proposed Synthetic Workflow for a Prostaglandin Intermediate
Caption: Synthetic workflow for a prostaglandin intermediate.
Key Experimental Step: Conjugate Addition of a Hexynyl Cuprate
This conceptual protocol outlines the 1,4-conjugate addition of a hexynyl-derived lithium dialkylcuprate to a protected cyclopentenone, a crucial step in constructing the prostaglandin core structure.
Procedure Outline:
-
Preparation of the Hexynyl Cuprate: The protected 5-hexyn-1-ol is deprotonated at the terminal alkyne using a strong base like n-butyllithium to form the corresponding lithium acetylide. This acetylide is then reacted with a copper(I) salt, such as copper(I) iodide, to generate the lithium hexynylcuprate reagent in situ.
-
Conjugate Addition: The prepared cuprate solution is then added to a solution of the chiral cyclopentenone intermediate at low temperature (typically -78 °C). The cuprate selectively adds to the β-carbon of the enone system.
-
Work-up and Purification: The reaction is quenched with a suitable electrophile (e.g., a proton source like ammonium chloride) to trap the resulting enolate. After standard aqueous work-up and extraction, the desired prostaglandin intermediate, now containing the hexynyl side chain, is purified by chromatography.
This conjugate addition strategy allows for the stereocontrolled introduction of the ω-side chain, a critical aspect of prostaglandin synthesis. Subsequent functional group manipulations of the alkyne and the protected alcohol on the side chain would lead to the final prostaglandin analogue.
Signaling Pathway and Reaction Mechanism Diagrams
Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira coupling.
Enantioselective Alkynylation of Quinolone Workflow
Caption: Workflow for enantioselective alkynylation.
Nicholas Reaction Mechanism
Caption: Key steps of the Nicholas reaction.
References
- 1. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.smith.edu [scholarworks.smith.edu]
- 11. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Hexynol Derivatives in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynol derivatives are a class of organic compounds that are gaining increasing interest within the fragrance industry. Their unique chemical structures, characterized by the presence of a carbon-carbon triple bond (alkyne) within a six-carbon alcohol backbone, offer a diverse palette of scents ranging from green and grassy to complex floral and fruity notes. The position of the triple bond and the alcohol group, as well as the addition of other functional groups (e.g., esters, ethers), significantly influence the resulting olfactory profile. These compounds and their derivatives are utilized to impart novel and distinctive characteristics to fragrance compositions.
This document provides detailed application notes on the olfactory properties of various this compound derivatives, protocols for their synthesis and sensory evaluation, and an overview of the olfactory signaling pathway through which these scents are perceived.
Olfactory Properties of this compound Derivatives
The perceived scent of a this compound derivative is determined by its molecular structure, volatility, and interaction with olfactory receptors in the nasal epithelium. While extensive quantitative data for a wide range of this compound derivatives is not always readily available in public literature, qualitative descriptions and data for related compounds provide valuable insights.
Table 1: Olfactory Profiles of Selected this compound Derivatives and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Odor Description | Odor Threshold (in air) |
| 2-Hexyn-1-ol | 764-60-3 | C₆H₁₀O | Greasy.[1] | Data Not Available |
| (Z)-3-Hexen-1-ol (Leaf Alcohol) | 928-96-1 | C₆H₁₂O | Intense grassy-green odor of freshly cut grass and leaves.[2] | Data Not Available |
| (E)-2-Hexen-1-ol | 928-95-0 | C₆H₁₂O | Sharp, green, leafy, fruity, unripe banana.[1] | Data Not Available |
| 1-Hexanol | 111-27-3 | C₆H₁₄O | Fruity. | 0.007 - 0.01 ppm[3] |
| cis-3-Hexenyl Acetate | 3681-71-8 | C₈H₁₄O₂ | Strong green aroma.[4] | Data Not Available |
| cis-3-Hexenyl Benzoate | 25152-85-6 | C₁₃H₁₆O₂ | Floral and green notes, often used in combination with cis-3-Hexenyl Acetate and cis-3-Hexenol.[4] | Data Not Available |
| cis-3-Hexenyl Salicylate | 65405-77-8 | C₁₃H₁₆O₃ | Fresh, floral (lily-of-the-valley), and green scent.[4] | Data Not Available |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Esterification)
A common method for modifying the scent profile of hexynols is through esterification to produce fragrant esters. The Fischer esterification method is a widely used, acid-catalyzed reaction between an alcohol and a carboxylic acid.
Objective: To synthesize a hexynyl ester from a this compound and a carboxylic acid.
Materials:
-
This compound (e.g., 2-Hexyn-1-ol)
-
Carboxylic acid (e.g., acetic acid, butyric acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the this compound and a slight molar excess (1.1-1.5 equivalents) of the carboxylic acid. Add a magnetic stir bar.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will depend on the boiling points of the reactants. Allow the reaction to reflux for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution to neutralize the excess acid (Caution: CO₂ evolution).
-
Saturated brine solution to remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography to yield the final product.
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a mixture.[5][6]
Objective: To identify the odor-active compounds in a fragrance mixture containing this compound derivatives.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactory detection port (ODP) or "sniff port".
-
Humidifier for the sniff port air supply.
-
Appropriate GC column for fragrance analysis (e.g., DB-5, Carbowax).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fragrance oil or synthesized this compound derivative in a suitable solvent (e.g., ethanol).
-
GC-MS/FID Analysis: Inject the sample into the GC. The effluent from the column is split between the detector (MS or FID) and the olfactory detection port.
-
Olfactory Detection: A trained panelist (or "sniffer") is positioned at the olfactory port. The panelist continuously sniffs the effluent and records the time, duration, intensity, and a qualitative description of any detected odors.
-
Data Correlation: The data from the chemical detector (chromatogram and/or mass spectra) is correlated with the olfactogram (the record of odors detected by the panelist). This allows for the identification of the specific compounds responsible for the different odor notes.[1]
Protocol 3: Descriptive Sensory Analysis
This method involves a trained sensory panel to describe and quantify the different facets of a fragrance's odor profile.
Objective: To create a detailed odor profile of a specific this compound derivative.
Materials:
-
This compound derivative sample, appropriately diluted.
-
Odor-free smelling strips or blotters.
-
Controlled evaluation environment (odor-free, well-ventilated room).
-
A panel of trained sensory assessors.
-
Standardized odor descriptor terminology and rating scales.
Procedure:
-
Sample Presentation: The diluted this compound derivative is applied to smelling strips and presented to the panelists in a controlled and consistent manner. Samples are coded to prevent bias.
-
Odor Profile Assessment: Panelists individually assess the odor of the sample at different time points to evaluate the top, middle, and base notes.
-
Descriptor Rating: Panelists rate the intensity of various odor descriptors (e.g., green, fruity, floral, woody) on a standardized scale (e.g., a 10-point scale).
-
Data Analysis: The ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile for the compound. This data can be visualized using tools like spider web plots.
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of odorants like this compound derivatives begins with their interaction with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Caption: Generalized olfactory signal transduction pathway.
This pathway illustrates that the binding of an odorant to a G-protein coupled olfactory receptor activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[7][8][9] This rise in cAMP opens ion channels, causing a depolarization of the olfactory receptor neuron and the generation of an action potential that travels to the olfactory bulb in the brain.[8][9]
Experimental Workflow for Fragrance Analysis
A typical workflow for the comprehensive analysis of a fragrance compound involves synthesis, purification, instrumental analysis, and sensory evaluation.
Caption: Experimental workflow for fragrance analysis.
This workflow highlights the logical progression from the creation of a this compound derivative to its comprehensive characterization. The integration of both instrumental and sensory data is crucial for a complete understanding of the fragrance compound's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Hexanol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. jetir.org [jetir.org]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. parfums-de-grasse.com [parfums-de-grasse.com]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. scribd.com [scribd.com]
Enantioselective synthesis of chiral Hexynol derivatives
**Application Notes and Protocols for the Enantiose
oselective Synthesis of Chiral Hexynol Derivatives**
Introduction
Chiral propargyl alcohols, including this compound derivatives, are pivotal building blocks in the synthesis of pharmaceuticals and natural products.[1][2][3] Their utility stems from the versatile reactivity of the alkyne and alcohol functionalities, which allows for diverse chemical transformations.[1] The enantioselective addition of terminal alkynes to aldehydes stands out as one of the most direct and efficient methods for creating these valuable chiral molecules, as it constructs a carbon-carbon bond and a stereocenter in a single step.[4][5] This document outlines a robust and widely applicable protocol for the synthesis of chiral this compound derivatives using a zinc-catalyzed asymmetric addition of terminal alkynes to aldehydes, a method noted for its operational simplicity and high enantioselectivity.[4][6]
Core Principle: Asymmetric Alkynylation of Aldehydes
The primary strategy for the enantioselective synthesis of chiral this compound derivatives is the asymmetric addition of an alkynyl nucleophile to a prochiral aldehyde. This transformation is typically facilitated by a chiral catalyst system that creates a chiral environment, directing the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde carbonyl group. A prominent and highly successful approach involves the in-situ generation of a zinc acetylide, which then adds to the aldehyde under the control of a chiral ligand.[2] The Carreira group has developed a particularly practical method using zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as the chiral ligand.[4][6] This system is advantageous because it is tolerant of air and moisture, utilizes commercially available and inexpensive reagents, and does not require the pre-formation of the organometallic nucleophile.[4][6]
Application Note 1: Zinc-Catalyzed Enantioselective Synthesis of (R)-1-Phenyl-2-hexyn-1-ol
This section details the synthesis of a representative chiral this compound derivative, (R)-1-phenyl-2-hexyn-1-ol, via the asymmetric addition of 1-butyne (B89482) to benzaldehyde (B42025). The protocol is based on the highly efficient method developed by Carreira and coworkers, which consistently delivers high yields and excellent enantioselectivities.[2][4]
Reaction Scheme:
-
Aldehyde: Benzaldehyde
-
Alkyne: 1-Butyne
-
Catalyst: Zn(OTf)₂
-
Chiral Ligand: (+)-N-Methylephedrine
-
Base: N,N-Diisopropylethylamine (Hünig's base)
-
Product: (R)-1-Phenyl-2-hexyn-1-ol
Quantitative Data Summary
The following table summarizes typical results for the enantioselective addition of various terminal alkynes to a range of aldehydes using the zinc-triflate and (+)-N-methylephedrine catalyst system. This data highlights the broad applicability and high efficiency of the protocol.
| Entry | Aldehyde | Alkyne | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Butyne | 12 | 95 | 98 |
| 2 | Cyclohexanecarboxaldehyde | 1-Hexyne | 24 | 92 | 99 |
| 3 | Isovaleraldehyde | Phenylacetylene | 18 | 88 | 97 |
| 4 | Cinnamaldehyde | 1-Pentyne | 24 | 85 | 96 |
Detailed Experimental Protocol
Materials and Reagents:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
N,N-Diisopropylethylamine (Hünig's base), freshly distilled
-
Toluene (B28343), reagent grade
-
Benzaldehyde, freshly distilled
-
1-Butyne
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry round-bottom flask under an ambient atmosphere, combine zinc triflate (36.4 mg, 0.10 mmol, 10 mol%) and (+)-N-methylephedrine (21.5 mg, 0.12 mmol, 12 mol%).
-
Solvent and Base Addition: Add reagent grade toluene (2.0 mL) to the flask, followed by N,N-diisopropylethylamine (0.21 mL, 1.2 mmol, 1.2 equiv). Stir the resulting mixture at room temperature for 1 hour.
-
Reactant Addition: To the stirred catalyst solution, add benzaldehyde (0.10 mL, 1.0 mmol, 1.0 equiv) followed by 1-butyne (0.11 mL, 1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature (23 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure (R)-1-phenyl-2-hexyn-1-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective synthesis of chiral this compound derivatives.
Caption: General experimental workflow for Zn-catalyzed synthesis.
Proposed Catalytic Cycle
This diagram illustrates the proposed catalytic cycle for the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by the Zn(OTf)₂/(+)-N-methylephedrine complex.
Caption: Proposed catalytic cycle for enantioselective alkynylation.
References
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Metal-Catalyzed Reactions of Hexynol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving hexynol and its derivatives. These transformations are instrumental in the synthesis of complex molecular architectures relevant to the pharmaceutical and fine chemical industries.
Gold-Catalyzed Intramolecular Hydroalkoxylation of 5-Hexyn-1-ol (B123273)
Application Note:
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes toward nucleophilic attack. The intramolecular hydroalkoxylation of 5-hexyn-1-ol provides a highly efficient and atom-economical route to 2-methylenetetrahydrofuran, a valuable heterocyclic motif present in numerous natural products and biologically active compounds. This reaction proceeds under mild conditions, displaying high functional group tolerance and excellent yields. The mechanism involves the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity and facilitating the intramolecular attack by the hydroxyl group. This methodology is particularly advantageous in drug development for the synthesis of substituted tetrahydrofurans, which are key structural units in many pharmaceutical agents.
Experimental Protocol:
Materials:
-
5-Hexyn-1-ol
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)
-
Silver tetrafluoroborate (B81430) (AgBF₄) or Silver triflate (AgOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (Ph₃P)AuCl (0.025 mmol, 2.5 mol%) and AgBF₄ (0.025 mmol, 2.5 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes to generate the active cationic gold(I) catalyst.
-
Dissolve 5-hexyn-1-ol (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the solution of 5-hexyn-1-ol to the catalyst mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 1-3 hours), quench the reaction by adding a few drops of pyridine.
-
Filter the mixture through a short pad of silica (B1680970) gel, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methylenetetrahydrofuran.
Quantitative Data:
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| (Ph₃P)AuCl / AgBF₄ | 5-Hexyn-1-ol | 2-Methylenetetrahydrofuran | >95 | General[1] |
| IPrAuNTf₂ | Substituted Diynes | Dihydrobenzo[c]phenanthridines | up to 98 | [2] |
Reaction Scheme:
Caption: Gold-catalyzed cyclization of 5-hexyn-1-ol.
Ruthenium-Catalyzed Intramolecular Alder-Ene Reaction of a 5-Hexyn-1-ol Derivative
Application Note:
Ruthenium catalysts are highly effective in mediating intramolecular Alder-ene type reactions of enynes, which construct carbocycles and heterocycles with the formation of a 1,4-diene system.[3] This transformation is particularly useful for creating five- and six-membered rings with high diastereoselectivity.[3] The reaction of a silyl-protected 5-hexyn-1-ol derivative bearing a terminal alkene provides access to a functionalized cyclopentane (B165970) ring. The mild reaction conditions and tolerance of various functional groups make this a valuable tool in complex molecule synthesis.[3] In drug development, such carbocyclic scaffolds are foundational elements of many therapeutic agents.
Experimental Protocol:
Materials:
-
(tert-Butyldimethylsilyloxy)-5-hexyne derivative with a terminal alkene
-
[CpRu(CH₃CN)₃]PF₆ (Cp = cyclopentadienyl)
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with [CpRu(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%).
-
Add anhydrous acetone (2 mL).
-
Add a solution of the enyne substrate (1.0 mmol) in anhydrous acetone (3 mL).
-
Seal the tube and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cyclized product.
Quantitative Data:
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [CpRu(CH₃CN)₃]PF₆ | Silyl-protected enyne from 5-hexyn-1-ol | Exocyclic enol ether | 63 | [4] |
| Trinuclear Ru complex | 1,5-enynes | Cyclopentanone derivatives | up to 80 | [5] |
Experimental Workflow:
Caption: Experimental workflow for Ru-catalyzed cyclization.
Palladium-Catalyzed Selective Hydrogenation of 3-Hexyn-1-ol (B147329)
Application Note:
The selective hydrogenation of alkynes to (Z)-alkenes is a cornerstone of organic synthesis, with broad applications in the pharmaceutical industry for the construction of stereodefined olefinic moieties in drug candidates.[6] Lindlar's catalyst, a palladium catalyst poisoned with lead and quinoline (B57606), is a classic and reliable choice for this transformation, preventing over-reduction to the corresponding alkane.[6][7] The hydrogenation of 3-hexyn-1-ol using a modified Lindlar catalyst provides high selectivity for (Z)-3-hexen-1-ol, a useful building block. The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface.[8]
Experimental Protocol:
Materials:
-
3-Hexyn-1-ol
-
5% Pd/CaCO₃ (Lindlar's catalyst) or a modified Pd-on-carbon catalyst
-
Quinoline (optional, as a further poison)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
Procedure:
-
To a hydrogenation flask, add 3-hexyn-1-ol (10 mmol) and a suitable solvent (e.g., ethanol, 50 mL).
-
Add Lindlar's catalyst (5-10 mol% Pd). For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure reactions.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC to observe the consumption of the starting material and the formation of the desired alkene, while minimizing the formation of the alkane.
-
Once the desired conversion is reached, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify by distillation or column chromatography.
Quantitative Data:
| Catalyst System | Substrate | Product | Selectivity to (Z)-Alkenol (%) | Reference |
| Glucose-derived Pd-C catalyst | 3-Hexyn-1-ol | (Z)-3-Hexen-1-ol | 91.9 | [9] |
| Lindlar's Catalyst | Hex-3-yne | (Z)-Hex-3-ene | >99 | [6] |
Logical Relationship of Hydrogenation Selectivity:
Caption: Key factors for selective alkyne hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. Ruthenium-Catalyzed Hydrative Cyclization of 1,5-Enynes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
Biocatalytic Applications of Hexynol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexynols, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), represent valuable building blocks in organic synthesis. Their unique bifunctional nature allows for diverse chemical transformations, making them attractive precursors for the synthesis of complex molecules, including pharmaceuticals and fine chemicals. While chemical methods for the transformation of hexynols are well-established, biocatalysis offers a green and highly selective alternative. The use of enzymes as catalysts can provide reactions with high enantioselectivity, regioselectivity, and chemoselectivity under mild reaction conditions, often eliminating the need for protecting groups and reducing waste.
This document provides detailed application notes and protocols for the potential biocatalytic applications of hexynol, drawing upon established enzymatic reactions for structurally similar unsaturated and secondary alcohols. Due to a lack of specific literature on the biocatalytic applications of this compound, the following protocols are presented as proposed methodologies based on analogous enzymatic transformations.
I. Lipase-Catalyzed Kinetic Resolution of Racemic Hexynols
Lipases are a versatile class of enzymes capable of catalyzing the enantioselective acylation of racemic alcohols, a process known as kinetic resolution. This allows for the separation of a racemic mixture into its constituent enantiomers, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. The kinetic resolution of a racemic secondary this compound, for instance, can yield an enantioenriched ester and the unreacted, enantioenriched alcohol.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
The following table summarizes data from the kinetic resolution of various secondary alcohols using lipases. This data can serve as a starting point for optimizing the kinetic resolution of a specific this compound.
| Substrate | Lipase (B570770) | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 30 | ~50 | >99 (R-acetate) | >99 (S-alcohol) | [Adapted from similar resolutions] |
| 1-(2-Furyl)ethanol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 25 | 48 | 98 (R-acetate) | 92 (S-alcohol) | [Adapted from similar resolutions] |
| 2-Ethylhex-5-en-1-ol (B41564) | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | CH₂Cl₂ | 0 | ~50 | >99 (S-acetate) | >99 (R-alcohol) | [1] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary this compound
This protocol describes a general procedure for the kinetic resolution of a racemic secondary this compound using an immobilized lipase.
Materials:
-
Racemic secondary this compound (e.g., 5-hexyn-2-ol)
-
Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (3Å, activated)
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., screw-capped flask)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
To a dry, screw-capped flask containing a magnetic stir bar, add the racemic secondary this compound (1 equivalent).
-
Add anhydrous organic solvent to dissolve the substrate.
-
Add activated molecular sieves (optional, to remove any residual water).
-
Add the acyl donor (typically 0.5 - 1.0 equivalents). The stoichiometry can be adjusted to control the conversion.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Seal the flask and place it on the magnetic stirrer.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C).
-
Monitor the reaction progress by periodically taking small aliquots of the reaction mixture, filtering out the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the ester product and the unreacted alcohol.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
The product mixture, containing the enantioenriched ester and the enantioenriched unreacted alcohol, can be separated by column chromatography.
-
The enantioenriched alcohol can be isolated directly, and the enantioenriched ester can be hydrolyzed (chemically or enzymatically) to obtain the other enantiomer of the alcohol.
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic this compound.
II. Alcohol Dehydrogenase (ADH) Mediated Reactions
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a nicotinamide (B372718) cofactor (NAD⁺/NADH or NADP⁺/NADPH). These enzymes are highly valuable for the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones and for the deracemization of racemic alcohols.
Asymmetric Reduction of a Hexynone to a Chiral this compound
The reduction of a prochiral ketone containing an alkyne moiety can lead to the formation of a single enantiomer of the corresponding secondary this compound. This is a powerful method for establishing a stereocenter with high enantiopurity.
Quantitative Data for ADH-Catalyzed Reduction of Ketones
The following table provides examples of ADH-catalyzed reductions of various ketones, which can be used as a reference for developing a protocol for a hexynone.
| Substrate (Ketone) | Enzyme (Source) | Cofactor Regeneration System | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Acetophenone | ADH from Lactobacillus brevis | Glucose/Glucose Dehydrogenase | (S)-1-Phenylethanol | >99 | >99 | [Adapted from general ADH protocols] |
| 2-Hexanone | ADH from Thermoanaerobium brockii | Isopropanol (B130326) | (S)-2-Hexanol | >95 | >99 | [2] |
| Ethyl 4-chloroacetoacetate | Ketoreductase from Candida magnoliae | Glucose/Glucose Dehydrogenase | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | [Adapted from pharmaceutical syntheses] |
Experimental Protocol: ADH-Catalyzed Asymmetric Reduction of a Hexynone
This protocol outlines a general procedure for the asymmetric reduction of a hexynone to a chiral this compound using a commercially available alcohol dehydrogenase.
Materials:
-
Hexynone substrate (e.g., 5-hexyn-2-one)
-
Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus brevis or Thermoanaerobium brockii)
-
Nicotinamide cofactor (NADH or NADPH)
-
Cofactor regeneration system:
-
Option 1: Glucose and Glucose Dehydrogenase (GDH)
-
Option 2: Isopropanol (as a sacrificial co-substrate)
-
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Magnetic stirrer
-
Reaction vessel
-
Analytical equipment (chiral GC or HPLC)
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the hexynone substrate to the buffer. If the substrate has low aqueous solubility, a co-solvent such as DMSO or isopropanol (which can also serve for cofactor regeneration) may be added in a small percentage (e.g., 5-10% v/v).
-
Add the nicotinamide cofactor (e.g., NAD⁺, which will be reduced in situ if using a regeneration system) to a final concentration of approximately 1 mM.
-
Add the components of the cofactor regeneration system.
-
If using glucose/GDH: Add glucose (e.g., 1.1 equivalents relative to the ketone) and GDH.
-
If using isopropanol: Isopropanol is typically used as a co-solvent in a higher concentration (e.g., 10-20% v/v).
-
-
Initiate the reaction by adding the alcohol dehydrogenase.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-37 °C).
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the ketone and the appearance of the alcohol product using GC or HPLC.
-
Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried, and the solvent is removed to yield the crude chiral this compound.
-
The enantiomeric excess of the product should be determined using chiral GC or HPLC.
References
Application Notes and Protocols: Hexynol in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of hexynol and its derivatives as versatile building blocks in the synthesis of agrochemicals. The focus is on a specific application in the synthesis of insect pheromones, a vital component of integrated pest management strategies. Additionally, this document explores the mechanism of action of commercially significant agrochemicals that share structural motifs with potential this compound-derived compounds, such as triazole-based plant growth regulators and fungicides.
Application: Synthesis of an Insect Sex Pheromone from 5-Hexyn-1-ol (B123273)
Introduction: 5-Hexyn-1-ol is a valuable C6 acetylenic alcohol that serves as a key intermediate in the synthesis of various biologically active molecules, including insect pheromones.[1] Insect sex pheromones are crucial for monitoring and controlling pest populations in agriculture, offering a targeted and environmentally benign alternative to broad-spectrum pesticides.[2][3][4] This section details the synthesis of the primary components of the peach twig borer (Anarsia lineatella) sex pheromone, (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate (B1210297), starting from 5-hexyn-1-ol.[5]
Overall Synthetic Scheme:
Caption: Synthetic pathway for the peach twig borer pheromone from 5-hexyn-1-ol.
Experimental Protocols
Step 1: Synthesis of 5-Decyn-1-ol
This step involves the alkylation of the terminal alkyne of 5-hexyn-1-ol with 1-bromobutane to form the carbon skeleton of the target molecule.
-
Materials:
-
5-Hexyn-1-ol
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Hexamethylphosphoramide (HMPA)
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of 5-hexyn-1-ol in anhydrous THF under an inert atmosphere (e.g., argon) at -78 °C, add a solution of n-butyllithium in hexane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add HMPA to the reaction mixture.
-
Slowly add 1-bromobutane to the mixture and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-decyn-1-ol.
-
Step 2: Synthesis of (E)-5-Decen-1-ol
This step involves the stereoselective reduction of the internal alkyne in 5-decyn-1-ol to a trans (E)-alkene using lithium aluminum hydride.
-
Materials:
-
5-Decyn-1-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% v/v Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Slowly add a solution of 5-decyn-1-ol in anhydrous THF to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice-water bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate solution.[1]
-
Add 10% v/v sulfuric acid to the mixture.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain (E)-5-decen-1-ol.
-
Step 3: Synthesis of (E)-5-Decen-1-yl Acetate
The final step is the acetylation of the primary alcohol to form the acetate component of the pheromone.
-
Materials:
-
(E)-5-Decen-1-ol
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (E)-5-decen-1-ol in dry pyridine under an argon atmosphere.[6]
-
Add acetic anhydride to the solution at 0 °C.[6]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[6]
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.[5]
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield (E)-5-decen-1-yl acetate.
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (approx.) | Yield (approx.) |
| 1 | 5-Decyn-1-ol | 5-Hexyn-1-ol | n-BuLi, 1-Bromobutane | THF | 12-16 h | 70-80% |
| 2 | (E)-5-Decen-1-ol | 5-Decyn-1-ol | LiAlH₄ | THF | 2-4 h | 80-90% |
| 3 | (E)-5-Decen-1-yl Acetate | (E)-5-Decen-1-ol | Acetic Anhydride, Pyridine | Pyridine | 2-3 h | >90% |
Signaling Pathways of Related Agrochemicals
While a direct synthesis of major commercial agrochemicals from this compound is not widely documented, the structural motifs present in this compound (a primary alcohol and a terminal alkyne) are precursors to functionalities found in important classes of agrochemicals, such as triazoles. The following sections describe the mechanisms of action of triazole-based plant growth regulators and fungicides.
Mechanism of Action of Triazole-Based Plant Growth Regulators (e.g., Paclobutrazol, Uniconazole)
Paclobutrazol and uniconazole (B1683454) are triazole-containing compounds that act as plant growth retardants. Their primary mode of action is the inhibition of gibberellin biosynthesis.[7][8] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation.[9]
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Hexynol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing catalyst loading for Hexynol coupling reactions, particularly the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for the Sonogashira coupling of this compound?
A1: For the Sonogashira coupling of this compound and its derivatives, a typical starting point for palladium catalyst loading ranges from 0.5 mol% to 5 mol%.[1][2] For the copper(I) co-catalyst (e.g., CuI), a loading of 1 to 10 mol% is common.[3] However, for highly efficient catalytic systems, the palladium loading can be significantly lower, sometimes in the parts-per-million (ppm) range.[4][5] The optimal loading is highly dependent on the specific substrates (aryl halide and this compound derivative), solvent, base, and temperature.
Q2: My Sonogashira reaction with this compound is not proceeding or giving a very low yield. What are the most common causes?
A2: Several factors can contribute to low or no yield in Sonogashira couplings:
-
Inactive Catalyst: The palladium (Pd(0)) catalyst is sensitive to air and can be oxidized, rendering it inactive. Ensure you are using a fresh, properly stored catalyst. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species in situ.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling), a common side reaction, and can also deactivate the palladium catalyst. It is crucial to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6][7]
-
Impure Reagents: Impurities in the this compound, aryl halide, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.
-
Inappropriate Base: The choice and amount of base are critical. Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are commonly used to neutralize the HX produced and to facilitate the formation of the copper acetylide.
-
Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step.[6] Conversely, excessively high temperatures can lead to catalyst decomposition.
Q3: I am observing a significant amount of homocoupling (Glaser coupling) of my this compound. How can I minimize this side reaction?
A3: The formation of a diynel byproduct from the homocoupling of this compound is a frequent issue. To minimize this:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Rigorous degassing of solvents and maintaining a robust inert atmosphere are essential.[6][7]
-
Reduce Copper Loading: The copper co-catalyst is known to promote homocoupling. Reducing the amount of CuI can often suppress this side reaction. In some cases, a copper-free Sonogashira protocol may be necessary.[6][8]
-
Slow Addition of this compound: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the terminal alkyne, which can disfavor the bimolecular homocoupling reaction.
Q4: My reaction mixture turns black. What does this indicate?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of palladium catalyst decomposition and agglomeration. This leads to a loss of catalytic activity. Common causes include the presence of oxygen, impurities in the reagents, or excessively high reaction temperatures.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of catalyst loading for this compound coupling reactions.
Problem: Low or No Product Yield
Initial Checks:
-
Verify Reagent Quality:
-
Is the this compound pure? Consider purification if necessary.
-
Is the aryl halide reactive (I > Br > Cl)?
-
Are the solvents anhydrous and properly degassed?
-
Is the amine base fresh and dry?
-
-
Confirm Reaction Setup:
-
Is the reaction vessel properly dried?
-
Is a positive pressure of inert gas (argon or nitrogen) maintained?
-
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, consider adding a reducing agent or using a pre-formed Pd(0) catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Poorly soluble reagents | Try a different solvent or a co-solvent system to ensure all components are fully dissolved. | |
| Reaction starts but does not go to completion | Catalyst deactivation | Lower the reaction temperature. Ensure rigorous exclusion of oxygen. Consider using a more robust ligand for the palladium catalyst. |
| Insufficient catalyst loading | Increase the palladium catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). | |
| Formation of significant homocoupling byproduct | Presence of oxygen | Improve degassing of solvents and ensure a leak-free inert atmosphere setup. |
| High copper catalyst concentration | Reduce the amount of CuI co-catalyst or switch to a copper-free protocol. | |
| Reaction mixture turns black | Palladium catalyst decomposition | Lower the reaction temperature. Check for and eliminate any potential oxygen leaks. Ensure high purity of all reagents and solvents. |
Data Presentation
The following tables summarize representative quantitative data for the effect of catalyst loading on the yield of Sonogashira coupling reactions involving propargyl alcohols, which are structurally similar to this compound.
Table 1: Effect of Palladium Catalyst Loading on the Sonogashira Coupling of Propargyl Alcohol with Aryl Iodides [2][9]
| Entry | Aryl Iodide | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 0.5 | - | - | [TBP][4EtOV] | 55 | 3 | 80 |
| 2 | 4-Iodoanisole | 0.5 | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
| 3 | 4-Iodonitrobenzene | 0.5 | - | - | [TBP][4EtOV] | 55 | 3 | 78 |
Table 2: Optimization of Catalyst Loading for a Model Sonogashira Coupling Reaction [5]
| Entry | Pd Catalyst (mol%) | Base (equivalents) | Alkyne (equivalents) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 10 | 1.33 | 99 | 91 |
| 2 | 0.5 | 10 | 1.1 | 89 | 84 |
| 3 | 0.25 | 5 | 1.1 | 99 | 95 |
| 4 | 0.025 | 5 | 1.1 | 99 | 98 |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in the Sonogashira Coupling of 1-Hexyn-3-ol with an Aryl Iodide
This protocol provides a general methodology for screening different palladium catalyst loadings to determine the optimal concentration for the Sonogashira coupling of 1-Hexyn-3-ol.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene)
-
1-Hexyn-3-ol
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flasks or reaction vials with magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv) and a magnetic stir bar to a series of oven-dried Schlenk flasks.
-
Catalyst Addition: To each flask, add a different amount of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Also, add the copper(I) iodide (e.g., 2 mol%).
-
Solvent and Base Addition: To each flask, add the anhydrous and degassed solvent (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add 1-Hexyn-3-ol (1.2 mmol, 1.2 equiv) dropwise to each flask while stirring.
-
Reaction Monitoring: Stir the reactions at room temperature or heat to a desired temperature (e.g., 50 °C). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion (or after a set time), cool the reactions to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product of each reaction by ¹H NMR or GC to determine the conversion and yield. Purify the product from the optimal reaction conditions by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading in this compound coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Hexynol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the kinetics of hexynol reactions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally impact the rate of a chemical reaction?
A1: Solvents can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. According to the transition state theory, if the transition state is stabilized by the solvent more than the starting material is, the reaction will proceed faster.[1] Conversely, if the starting material is more stabilized than the transition state, the reaction will be slower.[1] Key solvent properties that affect reaction rates include polarity, proticity (ability to donate hydrogen bonds), and viscosity.[2]
Q2: What is the difference between polar protic and polar aprotic solvents, and how does this affect reactions with this compound derivatives?
A2: The distinction is critical for nucleophilic substitution reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[3][4] In SN2 reactions, they can form strong hydrogen bonds with anionic nucleophiles, stabilizing them and thus decreasing their reactivity and slowing the reaction rate.[1][4] However, for SN1 reactions, these solvents excel at stabilizing both the carbocation intermediate and the leaving group, significantly increasing the reaction rate.[3][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[2] They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This makes them the ideal choice for accelerating SN2 reactions, often by several orders of magnitude compared to protic solvents.[1][6]
Q3: For a Sonogashira coupling using 5-hexyn-1-ol, what type of solvent is typically best?
A3: The choice of solvent for a Sonogashira coupling is a delicate balance. While polar aprotic solvents like DMF are common, they can sometimes lead to side reactions or catalyst deactivation.[7] Studies have shown that nonpolar solvents like toluene (B28343) can provide higher yields in certain copper-free Sonogashira systems.[7] Optimization is key, and screening both polar aprotic (DMF, THF, MeCN) and nonpolar (Toluene) solvents is recommended.[7]
Q4: My intramolecular cyclization of a this compound derivative is giving low yields. Could the solvent be the problem?
A4: Yes, the solvent plays a crucial role. First, to favor intramolecular reactions over intermolecular side reactions, the reaction should be run at a lower concentration.[8] The solvent can influence the reaction by stabilizing the transition state of the desired cyclization pathway. For reactions involving charged intermediates, polar aprotic solvents may be beneficial.[8] For palladium-catalyzed oxidative cyclizations, apolar aprotic solvents like toluene have been shown to be effective.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and suggests solutions related to solvent choice.
| Problem | Potential Cause & Solution |
| Low or No Conversion (Nucleophilic Substitution) | Incorrect Solvent Type: If you are performing an SN2 reaction on a this compound derivative (e.g., a tosylate) with a charged nucleophile, using a polar protic solvent (methanol, ethanol) will drastically slow the rate. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity. Rate constants can be up to 105 times greater in these solvents.[6] |
| Low Yield in Sonogashira Coupling | Suboptimal Solvent: The polarity of the solvent can significantly impact the efficiency and selectivity of the coupling.[7] Solution: While polar solvents like THF or DMF are often used, they may not be optimal. A nonpolar solvent like toluene has been shown to give excellent yields (e.g., 93%) in certain systems and should be included in your optimization screen.[7] |
| Formation of Side Products (e.g., Elimination) | Solvent Favoring E2 Pathway: In substitution reactions, elimination (E2) is a common competing pathway. The choice of solvent can influence the SN2/E2 ratio. Solution: While polar aprotic solvents are generally preferred for SN2 reactions, a less polar solvent might disfavor the elimination pathway.[8] Also, consider the steric bulk of the base used. |
| Reaction Rate is Too Slow | Insufficient Transition State Stabilization: The solvent may not be adequately stabilizing the transition state relative to the reactants.[1] Solution: Increase the polarity of the solvent. Solvents with high polarity and dielectric constants generally enhance reaction rates, especially if the transition state is more polar than the reactants.[10] For SN1-type reactions, switch to a polar protic solvent. For SN2, use a polar aprotic solvent. |
Quantitative Data on Solvent Effects
While specific kinetic data for all this compound reactions is dispersed, the following tables provide essential information on solvent properties and illustrate the dramatic impact of solvent choice on a representative SN2 reaction.
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε at 25°C) | Type |
| Water | 78.5 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic |
| Methanol (MeOH) | 32.6 | Polar Protic |
| Ethanol (EtOH) | 24.6 | Polar Protic |
| Acetone | 20.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic |
| Toluene | 2.4 | Nonpolar |
| Hexane | 1.9 | Nonpolar |
Table 2: Example of Solvent Effect on SN2 Reaction Rate Reaction: 1-Bromobutane with Azide (N3-)
| Solvent | Relative Rate | Type |
| Methanol (MeOH) | 1 | Polar Protic |
| Water (H₂O) | 7 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 1300 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 2800 | Polar Aprotic |
This table illustrates the typical acceleration observed when moving from a polar protic to a polar aprotic solvent for an SN2 reaction.[1] Similar trends can be expected for SN2 reactions of this compound derivatives.
Table 3: Solvent Optimization for a Carbonylative Sonogashira Coupling Reaction: Phenyl Iodide with Phenylacetylene
| Entry | Solvent | Yield (%) | Type |
| 1 | Toluene | 93 | Nonpolar |
| 2 | Acetonitrile (MeCN) | 64 | Polar Aprotic |
| 3 | Tetrahydrofuran (THF) | 63 | Polar Aprotic |
| 4 | 1,4-Dioxane | 51 | Polar Aprotic |
| 5 | Dimethoxyethane (DME) | 49 | Polar Aprotic |
Data adapted from a study on Pd/Fe₃O₄ catalytic Sonogashira coupling, demonstrating that a nonpolar solvent can be superior in certain systems.[7]
Experimental Protocols
General Protocol for Kinetic Analysis of Solvent Effects on a this compound Reaction
This protocol provides a framework for comparing reaction rates in parallel. The specific analytical method (GC, HPLC, NMR) should be chosen based on the physical properties of the reactants and products.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound starting material in a high-boiling point, inert solvent (e.g., dodecane) to serve as an internal standard for GC analysis.
-
Prepare separate, sealed vials for each solvent to be tested (e.g., Toluene, THF, DMF, DMSO). Ensure all solvents are anhydrous and of high purity.
-
-
Reaction Setup:
-
In a typical vial, add the chosen solvent (e.g., 5 mL).
-
Add a magnetic stir bar.
-
Add the this compound derivative (e.g., 0.5 mmol) and any other reagents (e.g., nucleophile, base).
-
Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).
-
-
Initiation and Monitoring:
-
To initiate the reactions simultaneously, add the catalyst or final reagent to each vial.
-
Start a timer and begin vigorous stirring.
-
At specified time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from each reaction vial.
-
-
Quenching and Sample Preparation:
-
Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold saturated NH₄Cl solution) and an extraction solvent (e.g., diethyl ether).
-
Vortex the quench vial, separate the organic layer, and dry it over anhydrous Na₂SO₄.
-
-
Analysis:
-
Analyze the quenched samples by the chosen analytical method (e.g., GC-FID).
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the starting material versus time for each solvent.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Compare the relative rates between the different solvents to determine the optimal reaction medium.
-
Visualizations
The following diagrams illustrate key decision-making processes and workflows for studying solvent effects in this compound reactions.
Caption: Troubleshooting flowchart for low-yield this compound reactions.
Caption: Solvent selection guide based on reaction mechanism.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. benchchem.com [benchchem.com]
- 9. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Hexynol Reaction Progress using TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Hexynol reaction progress using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor a this compound reaction?
Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique used to separate components in a mixture based on their polarity.[1][2] When monitoring a reaction, such as the oxidation of this compound (an alcohol) to its corresponding aldehyde or ketone, TLC allows for the visualization of the consumption of the starting material and the appearance of the product.[1][3][4] The separation occurs as a solvent (mobile phase) moves up a TLC plate coated with a stationary phase (commonly silica (B1680970) gel).[1][5] Compounds with different polarities will travel up the plate at different rates, resulting in distinct spots.[1]
Q2: How do the polarities of this compound and its oxidation product differ, and how does this affect their TLC separation?
This compound, being an alcohol, is a relatively polar molecule due to the hydroxyl (-OH) group, which can engage in hydrogen bonding with the polar silica gel stationary phase. The oxidation product, a ketone or aldehyde, is generally less polar than the corresponding alcohol.[6] Consequently, the less polar product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the more polar this compound starting material, which will have a stronger affinity for the stationary phase and thus a lower Rf value.[3]
Q3: What is a suitable mobile phase for the TLC analysis of a this compound reaction?
The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common starting point for separating compounds of moderate polarity like alcohols and ketones is a mixture of a non-polar solvent and a slightly more polar solvent. For a this compound reaction, a mixture of hexanes and ethyl acetate (B1210297) is a good starting point.[3][7] The polarity of the eluent can be adjusted by changing the ratio of these solvents to achieve optimal separation, where the Rf values of the spots are ideally between 0.2 and 0.8.[3][5]
Data Presentation: Recommended Solvent Systems
| Compound Type | Recommended Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Range |
| Alcohols (e.g., this compound) | 70:30 to 50:50 | 0.2 - 0.4 |
| Ketones/Aldehydes | 80:20 to 60:40 | 0.5 - 0.7 |
Q4: How can I visualize the spots on the TLC plate if this compound and its product are colorless?
Since many organic compounds are colorless, visualization techniques are necessary to see the spots on a TLC plate.[8][9] Common methods include:
-
UV Light: If the compounds are UV-active (contain chromophores like aromatic rings or conjugated systems), they can be visualized under a UV lamp.[8][10][11] The spots will appear dark on a fluorescent background.[9][10][11]
-
Iodine Chamber: Exposing the plate to iodine vapor can make spots visible as brownish stains.[8][12][13] This method is semi-destructive and the spots may fade over time.[8][11][13]
-
Chemical Stains: These are destructive methods where the plate is dipped in or sprayed with a reagent that reacts with the compounds to produce colored spots, often with gentle heating.[10][11]
Data Presentation: Common TLC Stains for Alcohols and Ketones
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (B83412) (KMnO4) | 3g KMnO4, 20g K2CO3, 5mL 5% NaOH in 300mL H2O.[14] | Yellow-brown spots on a purple background upon gentle heating.[13] | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups.[8][10][14] |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL ethanol (B145695) with 2.5mL conc. H2SO4.[12] | Various colored spots on a pink background upon heating.[13] | Good general stain for nucleophiles like alcohols, and also for aldehydes and ketones.[10][13] |
| Phosphomolybdic Acid (PMA) | 12g phosphomolybdic acid in 250mL ethanol.[12] | Blue-green spots on a yellow-green background upon heating.[3][12][13] | A versatile stain for a wide variety of compounds including alcohols, phenols, and carbonyl compounds.[3][10] |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12g 2,4-DNPH, 60mL conc. H2SO4, 80mL H2O in 200mL 95% ethanol.[14] | Orange to yellow spots.[12][14] | Specifically for aldehydes and ketones.[12][14][15] |
Troubleshooting Guide
Q: My spots are streaking or elongated. What could be the cause? A: Streaking on a TLC plate can be due to several factors:
-
Sample Overloading: The sample applied to the plate is too concentrated.[16][17][18] Try diluting your sample and spotting again.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for your compounds.[17]
-
Acidic or Basic Compounds: If your compounds are acidic or basic, they might interact poorly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can resolve this.[16][19]
Q: I don't see any spots on my TLC plate after visualization. What should I do? A: The absence of spots can be due to a few reasons:
-
Non-UV Active Compounds: If you are only using a UV lamp, your compounds may not be UV-active.[16] Try using a chemical stain.[16]
-
Sample is Too Dilute: The concentration of your sample may be too low to be detected.[16][17] Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[16][17]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent pool instead of moving up the plate.[1][17]
-
Volatile Compounds: Your compounds might be volatile and could have evaporated from the plate.[16]
Q: The Rf values of my starting material and product are too close to each other. How can I improve the separation? A: When the reactant and product have similar Rf values, it can be difficult to monitor the reaction.[20][21]
-
Change the Solvent System: Experiment with different solvent systems or vary the ratio of your current eluent to find a system that provides better separation.[21]
-
Use a Cospot: A "cospot" lane, where the reaction mixture is spotted on top of the starting material, can help to distinguish between two spots that are very close.[4][20] If the reaction is complete, the cospot should look like a single spot corresponding to the product.[21]
Q: The solvent front is running unevenly. What is causing this? A: An uneven solvent front can be caused by:
-
Uneven TLC Plate: The silica gel coating on the plate might be uneven.[17]
-
Plate Touching the Chamber Walls: The TLC plate may be touching the sides of the developing chamber or the filter paper.[1][17]
-
Damaged Plate: The silica gel at the bottom of the plate might be chipped.[19]
Experimental Protocols
Detailed Methodology for Monitoring this compound Oxidation via TLC
-
Preparation of the TLC Plate:
-
Handle the TLC plate only by the edges to avoid contamination.[22]
-
Using a pencil and a ruler, gently draw a straight line approximately 1 cm from the bottom of the plate. This is your baseline.[23]
-
Mark three small, evenly spaced tick marks on the baseline for spotting the starting material, a co-spot, and the reaction mixture.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., dichloromethane (B109758) or acetone) to create a dilute solution (approximately 1%).[1]
-
Using a capillary tube, spot the this compound solution on the first tick mark. The spot should be small and concentrated.[3][23]
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture and spot it on the third tick mark.
-
On the middle tick mark (the cospot), first spot the starting material, and then spot the reaction mixture directly on top of it.[20]
-
-
Development of the TLC Plate:
-
Prepare the developing chamber by adding a small amount of the chosen mobile phase (e.g., 70:30 hexanes:ethyl acetate) to a depth of about 0.5 cm.[24] The solvent level must be below the baseline on your TLC plate.[1]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[24][25]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.[23]
-
Allow the solvent to travel up the plate by capillary action.[1] Remove the plate when the solvent front is about 0.5 cm from the top.[23][24]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp first. Circle any visible spots with a pencil.[9][11]
-
If spots are not visible under UV light, use an appropriate chemical stain (e.g., potassium permanganate or p-anisaldehyde stain). Dip the plate into the stain solution, wipe off the excess, and gently heat with a heat gun until the spots appear.[9][24]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[3]
-
Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.[4]
-
Mandatory Visualization
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. rroij.com [rroij.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organomation.com [organomation.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. TLC stains [reachdevices.com]
- 14. researchgate.net [researchgate.net]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. silicycle.com [silicycle.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. microbiozindia.com [microbiozindia.com]
- 19. youtube.com [youtube.com]
- 20. How To [chem.rochester.edu]
- 21. Chromatography [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. aga-analytical.com.pl [aga-analytical.com.pl]
- 25. calstatela.edu [calstatela.edu]
Technical Support Center: Purification of Hexynol Reaction Products by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of hexynol reaction products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and its derivatives.
| Problem | Possible Cause | Solution |
| This compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. If the compound is very polar, consider switching to a more polar solvent system like dichloromethane/methanol.[1] |
| This compound has decomposed on the silica (B1680970) gel. | Test the stability of your this compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine (B128534).[2] | |
| The compound is not visible on the TLC plate. | Use a visualization stain suitable for alcohols, such as potassium permanganate (B83412) or a p-anisaldehyde solution, as this compound is not UV active.[3][4] | |
| Poor separation of this compound from byproducts. | The chosen solvent system has poor selectivity. | Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that provides a significant difference in Rf values (ΔRf) between this compound and the impurities. An ideal Rf for the target compound is typically between 0.2 and 0.4.[5] |
| The column was overloaded with the crude product. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product ratio of 30:1 to 50:1 by weight for moderately difficult separations. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The compound is eluting too quickly (high Rf value). | The solvent system is too polar. | Decrease the polarity of the eluting solvent. For a hexane/ethyl acetate system, increase the proportion of hexane.[6] |
| The compound is streaking on the TLC plate and column. | The sample is too concentrated when loaded. | Dilute the crude sample in a minimal amount of the initial eluting solvent before loading it onto the column. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For acidic impurities, a trace of acetic acid might help, while for basic impurities, a small amount of triethylamine can improve peak shape. | |
| Crude product is insoluble in the eluting solvent. | The polarity difference between the crude mixture and the eluent is too large. | Dissolve the crude product in a minimum amount of a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column (dry loading).[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 1-hexynol by column chromatography?
A good starting point for the purification of a moderately polar compound like 1-hexynol is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective choice is a mixture of hexanes and ethyl acetate.[1][6] You should start with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: How do I determine the optimal solvent system for my this compound purification?
The optimal solvent system is best determined by running several TLC plates with different solvent ratios. The ideal system will give your desired this compound product an Rf value between 0.2 and 0.4, while maximizing the separation from any impurities.[5]
Q3: My this compound is not UV active. How can I visualize it on a TLC plate?
Alcohols like this compound are often not visible under UV light. You can use a chemical stain for visualization. Commonly used stains for alcohols include potassium permanganate (which appears as yellow spots on a purple background) or a p-anisaldehyde solution (which often gives colored spots upon heating).[3][4][8]
Q4: What are the common byproducts in a this compound synthesis that I might need to separate?
Common byproducts will depend on the synthetic route used:
-
From the reduction of hexanal (B45976): Unreacted hexanal can be a major impurity. Due to the polarity difference between an aldehyde and an alcohol, separation by silica gel chromatography is generally effective.
-
From a Grignard reaction (e.g., butylmagnesium bromide and formaldehyde): Potential impurities include unreacted starting materials, biphenyl (B1667301) (from the coupling of the Grignard reagent), and other side products from the Grignard reaction.[9]
Q5: Should I use a gradient or isocratic elution for my this compound purification?
If your TLC analysis shows that the impurities are well-separated from your this compound with a single solvent mixture, an isocratic (constant solvent composition) elution can be used. If there are multiple byproducts with a wide range of polarities, a gradient elution (where the polarity of the solvent is gradually increased during the separation) will likely provide a better and faster purification.
Experimental Protocols
Detailed Methodology: Purification of a Hypothetical 1-Hexynol Reaction Mixture
This protocol assumes a reaction mixture containing 1-hexynol as the desired product, a less polar byproduct (e.g., an unreacted starting material), and a more polar byproduct.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
After the solvent front has nearly reached the top of the plate, remove the plates and mark the solvent front.
-
Visualize the spots using a potassium permanganate stain.
-
Identify the solvent system that gives the 1-hexynol spot an Rf value of approximately 0.3 and good separation from other spots. For this example, let's assume an 8:2 hexanes:ethyl acetate mixture is optimal.
Table 1: Hypothetical TLC Data for a 1-Hexynol Reaction Mixture
| Compound | Rf Value (8:2 Hexanes:Ethyl Acetate) |
| Less Polar Byproduct | 0.6 |
| 1-Hexynol | 0.3 |
| More Polar Byproduct | 0.1 |
2. Column Preparation:
-
Select an appropriate size glass column. For purifying 1-2 grams of crude material, a column with a diameter of 2-3 cm is suitable.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial eluting solvent (8:2 hexanes:ethyl acetate). The amount of silica should be about 30-50 times the weight of the crude product.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluting solvent.
-
Carefully pipette the dissolved sample onto the top of the sand layer, trying not to disturb the surface.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent (8:2 hexanes:ethyl acetate) to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, the polarity of the eluent can be gradually increased to elute more polar compounds.
5. Product Isolation:
-
Combine the fractions that contain the pure 1-hexynol (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-hexynol.
Visualizations
Caption: Workflow for the purification of this compound reaction products by column chromatography.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. zhongdachemical.com [zhongdachemical.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hexynol Synthesis Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hexynol and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in this compound synthesis?
A1: The byproducts in this compound synthesis can vary depending on the specific synthetic route employed. Common impurities may arise from side reactions, unreacted starting materials, or the degradation of reagents. Potential byproducts could include isomers of this compound, oxidation products (e.g., hexenal, hexenoic acid), and products from side reactions of the catalyst or reagents. For instance, in related alcohol syntheses, byproducts such as other alcohols have been identified.[1]
Q2: An unknown peak is present in my chromatogram. How do I identify it?
A2: To identify an unknown peak, follow these steps:
-
Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. The molecular ion peak (if present) will give you the molecular weight of the compound.
-
Study the Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. Look for characteristic losses of functional groups.[2][3][4]
-
Database Search: Compare the obtained mass spectrum with commercial or open-source mass spectral libraries (e.g., NIST, Wiley).
-
Consider the Reaction Chemistry: Think about possible side reactions or impurities in your starting materials that could lead to the observed byproduct.[5]
Q3: My this compound peak is showing tailing. What could be the cause?
A3: Peak tailing is often indicative of active sites within the GC system. This can be caused by:
-
Active sites in the liner: The glass wool or the surface of the liner can have active sites. Using an ultra-inert liner can help mitigate this.[6]
-
Column contamination: Over time, the front end of the column can become contaminated. Trimming a small portion (e.g., 0.5-1 meter) of the column can often resolve this issue.[6]
-
Incompatible solvent: Injecting a polar sample in a non-polar solvent, or vice-versa, can affect the focusing of the analytes on the column.[7]
Q4: I suspect two compounds are co-eluting. How can I confirm and resolve this?
A4: Co-elution can be identified by asymmetrical peak shapes or an inconsistent mass spectrum across the peak.[8] To resolve co-eluting peaks, you can:
-
Modify the temperature program: A slower temperature ramp can improve separation.[8]
-
Change the column: Using a column with a different stationary phase polarity can alter the elution order.[8]
-
Adjust the carrier gas flow rate: Optimizing the flow rate can enhance resolution.[8]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No Peaks Observed | Injection issue (syringe, autosampler), No flow of carrier gas, Major leak in the system. | Check the syringe and sample vial. Verify carrier gas supply and flow at the detector. Perform a leak check.[6] |
| Ghost Peaks | Contamination from the septum, liner, or previous injections. | Run a blank solvent injection to confirm the source of the ghost peaks. Replace the septum and liner. Bake out the column.[9] |
| Poor Sensitivity | Low concentration of the analyte, Leak in the system, Contaminated MS source. | Concentrate the sample if possible. Perform a leak check. Clean the MS ion source. |
| Retention Time Shifts | Column trimming, Changes in carrier gas flow rate, Oven temperature fluctuations. | Use retention time locking if available. Ensure consistent flow rate and oven temperature. After column trimming, retention times will naturally shift and need to be updated.[6] |
Quantitative Data of Potential Byproducts
The following table lists potential byproducts in this compound synthesis with their hypothetical retention times and key mass-to-charge ratios (m/z) for identification. Actual retention times will vary based on the specific GC method.
| Compound | Hypothetical Retention Time (min) | Key m/z Fragments | Potential Origin |
| 1-Hexanol | 8.5 | 84, 69, 56, 43 | Over-reduction of an aldehyde intermediate or impurity in starting material. |
| Hexenal | 7.2 | 98, 83, 69, 55 | Oxidation of this compound. |
| 2-Hexyn-1-ol | 9.8 | 98, 83, 79, 67 | Isomerization of 3-Hexyn-1-ol. |
| Unreacted Starting Material (e.g., a halopropyne) | Varies | Dependent on structure | Incomplete reaction. |
| Solvent Impurities (e.g., from THF) | Varies | e.g., m/z 71, 43 for Tetrahydrofuran (B95107) | Impurities in the reaction solvent. |
Experimental Protocols
Synthesis of 3-Hexyn-1-ol (Illustrative Example)
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. The apparatus should be flame-dried and cooled under a nitrogen atmosphere.
-
Reaction Mixture: The flask is charged with anhydrous tetrahydrofuran (THF). Propyne (B1212725) is then bubbled through the solvent at a controlled rate, or a suitable propyne equivalent is added.
-
Deprotonation: The solution is cooled in an ice bath, and a strong base such as n-butyllithium is added dropwise via syringe. The mixture is stirred to allow for the formation of the propynyl (B12738560) anion.
-
Alkylation: Ethylene oxide is added cautiously to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or a preliminary GC-MS).
-
Workup: The reaction is quenched by the slow addition of water or a saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[10]
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography to yield 3-Hexyn-1-ol.
GC-MS Analysis of this compound Synthesis Products
-
Sample Preparation: a. Dilute a small aliquot of the purified product or crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 100 µg/mL in a GC vial.
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet: Split/splitless, 250°C, with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 250°C and hold for 5 minutes.[8]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan from m/z 35 to 350.
-
-
Data Analysis: a. Integrate the peaks in the total ion chromatogram. b. For each peak of interest (the main product and any significant impurities), analyze the corresponding mass spectrum. c. Compare the experimental mass spectra with a reference library (e.g., NIST) to identify the compounds. d. Quantify the relative abundance of byproducts by comparing their peak areas to that of the main this compound product (assuming similar response factors for a preliminary estimation).
Visualizations
Caption: Workflow for Byproduct Identification in this compound Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Hexynol Grignard Reactions
Welcome to the technical support center for troubleshooting Grignard reactions involving hexynol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a this compound substrate failing or giving a very low yield?
A1: The most common reason for low or no yield is the presence of acidic protons in the this compound molecule. Grignard reagents are strong bases and will react with acidic protons before adding to a carbonyl or other electrophilic center. This compound has two such acidic protons: one on the hydroxyl group (-OH) and another on the terminal alkyne (C≡C-H). This acid-base side reaction consumes the Grignard reagent, preventing the desired carbon-carbon bond formation.[1]
Q2: How can I prevent the Grignard reagent from reacting with the acidic protons on my this compound substrate?
A2: The most effective strategy is to "protect" the acidic functional groups before introducing the Grignard reagent. The hydroxyl group is typically converted into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of the Grignard reaction.[1] The terminal alkyne can also be protected, but a common strategy involves using an additional equivalent of a Grignard reagent (like ethylmagnesium bromide) to deprotonate the alkyne in situ, forming a magnesium acetylide. This acetylide can then react with an electrophile.
Q3: What are the best practices for setting up a Grignard reaction to ensure success?
A3: Grignard reactions are highly sensitive to moisture and air. To maximize your chances of success, you must:
-
Use anhydrous conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.
-
Maintain an inert atmosphere: The reaction should be carried out under a positive pressure of an inert gas, such as nitrogen or argon, to prevent oxygen and moisture from entering the system.
-
Use high-quality reagents: Ensure your magnesium turnings are fresh and not oxidized. The alkyl/aryl halide should be pure and dry.
-
Titrate your Grignard reagent: The actual concentration of commercially available or self-prepared Grignard reagents can vary. Titrating the reagent before use allows for accurate stoichiometry.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | 1. Unprotected Hydroxyl Group: The Grignard reagent is being consumed by the acidic proton of the alcohol. | 1. Protect the hydroxyl group as a TBDMS ether before the Grignard reaction (see Protocol 1). |
| 2. Insufficient Grignard Reagent: If deprotonating the terminal alkyne in situ, an insufficient amount of Grignard reagent was used. | 2. Use at least two equivalents of the Grignard reagent: one to deprotonate the alkyne and one to react with the electrophile. | |
| 3. Wet Glassware or Solvents: Trace amounts of water are quenching the Grignard reagent. | 3. Rigorously dry all glassware and use freshly opened or distilled anhydrous solvents. | |
| 4. Inactive Grignard Reagent: The Grignard reagent may have degraded upon storage. | 4. Titrate the Grignard reagent before use or use a fresh bottle of a commercially available solution. | |
| Recovery of Starting Material (Protected this compound) | 1. Grignard Reagent Quenched: The Grignard reagent was inadvertently quenched before the addition of the electrophile. | 1. Ensure all reagents and solvents added after the Grignard formation are anhydrous. |
| 2. Unreactive Electrophile: The electrophile is not sufficiently reactive under the reaction conditions. | 2. Consider using a more reactive electrophile (e.g., an aldehyde instead of a ketone) or increasing the reaction temperature or time. | |
| Incomplete Deprotection of Silyl Ether | 1. Insufficient Deprotection Reagent (TBAF): Not enough TBAF was used to cleave all the silyl ether. | 1. Add an additional 0.2-0.5 equivalents of TBAF and increase the reaction time. |
| 2. Steric Hindrance: The silyl ether is sterically hindered, slowing down the deprotection. | 2. Consider gentle heating (e.g., to 40°C) or using a different fluoride (B91410) source like HF-Pyridine (use with extreme caution).[1] |
Data Presentation
Illustrative Yield Comparison: Protected vs. Unprotected this compound
The following table illustrates the critical importance of protecting the hydroxyl group in a Grignard reaction with 5-hexyn-1-ol (B123273). The reaction shown is the addition of a Grignard reagent to an electrophile in the presence of the this compound derivative.
| Substrate | Equivalents of Grignard Reagent | Expected Yield of Desired Product | Primary Side Product |
| 5-hexyn-1-ol (Unprotected) | 2.2 | < 5% | Alkane (from protonation of the Grignard reagent) |
| TBDMS-protected 5-hexyn-1-ol | 2.2 | > 80% | Desired functionalized alcohol |
Note: Yields are representative and can vary based on specific reaction conditions and electrophiles.
Typical Yields for Multi-Step this compound Functionalization
This table outlines the expected yields for each step of a typical reaction sequence involving the protection of 5-hexyn-1-ol, followed by a Grignard reaction at the terminal alkyne, and subsequent deprotection.
| Reaction Step | Reagents | Typical Yield |
| Protection | 5-hexyn-1-ol, TBDMS-Cl, Imidazole (B134444), DCM | 90-98% |
| Grignard Reaction | TBDMS-protected 5-hexyn-1-ol, EtMgBr, Electrophile (e.g., acetone) | 85-95% |
| Deprotection | TBDMS-protected product, TBAF, THF | 90-99%[2] |
Experimental Protocols
Protocol 1: Protection of 5-Hexyn-1-ol with TBDMS-Cl
This protocol details the protection of the hydroxyl group of 5-hexyn-1-ol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
5-hexyn-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, stir bar, separatory funnel, standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 5-hexyn-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
In a separate dry flask, dissolve TBDMS-Cl (1.1 eq) in anhydrous DCM.
-
Slowly add the TBDMS-Cl solution to the alcohol/imidazole mixture dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected 5-hexyn-1-ol. The product can be purified by flash chromatography if necessary.[1]
Protocol 2: Grignard Reaction with Protected this compound and Electrophilic Quench
This protocol describes the deprotonation of the terminal alkyne of TBDMS-protected 5-hexyn-1-ol and subsequent reaction with an electrophile (acetone is used as an example).
Materials:
-
TBDMS-protected 5-hexyn-1-ol (from Protocol 1)
-
Ethylmagnesium bromide (EtMgBr, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Three-neck flask, dropping funnel, stir bar, standard glassware
-
Inert atmosphere setup
Procedure:
-
Add the purified TBDMS-protected 5-hexyn-1-ol (1.0 eq) to a dry 250 mL three-neck flask equipped with a dropping funnel, under an inert atmosphere.
-
Dissolve the protected alcohol in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Ethylmagnesium Bromide (1.1 eq, 1.0 M in THF) dropwise via the dropping funnel. Gas evolution (ethane) should be observed.
-
Stir the mixture for 1 hour at 0°C to ensure complete formation of the magnesium acetylide.
-
In a separate dry flask, dissolve the electrophile (e.g., acetone, 1.2 eq) in anhydrous THF.
-
Add the acetone solution dropwise to the magnesium acetylide mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[1]
Protocol 3: Deprotection of the TBDMS Ether
This final step regenerates the free hydroxyl group.
Materials:
-
Crude product from Protocol 2
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, stir bar, standard glassware
Procedure:
-
Dissolve the crude product from Protocol 2 in THF in a 100 mL round-bottom flask.
-
Add TBAF (1.2 eq, 1.0 M in THF) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the silyl ether.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The final product can be purified by flash chromatography.[1][2]
Visualizations
Caption: Overall experimental workflow for the functionalization of 5-hexyn-1-ol.
Caption: Troubleshooting decision tree for low yield in this compound Grignard reactions.
References
Technical Support Center: Optimizing Hexynol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of hexynol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the esterification of this compound?
The optimal reaction temperature for esterification is a balance between reaction rate and the stability of reactants and products. While specific data for this compound is limited, studies on similar alcohols, such as 2-ethyl-1-hexanol, show a significant increase in reaction rate and yield as the temperature rises from 100 °C to 120 °C. However, at temperatures above 120 °C, a decrease in yield may be observed due to catalyst decomposition or the occurrence of side reactions.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific system.
Q2: My this compound esterification reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in Fischer esterification are a common issue. The primary factors to investigate are:
-
Inefficient Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[2] The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Suboptimal Reactant Molar Ratio: To drive the equilibrium towards the product side, it is advisable to use an excess of one of the reactants.[2]
-
Inadequate Catalyst Activity or Concentration: A suitable acid catalyst is essential for achieving a reasonable reaction rate.
-
Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium.
-
Steric Hindrance: this compound is a secondary alcohol, which can experience more steric hindrance compared to primary alcohols, potentially slowing down the reaction rate.[3]
Q3: What are the potential side reactions during this compound esterification and how can they be minimized?
The presence of the alkyne group and the secondary alcohol in this compound can lead to specific side reactions, especially at elevated temperatures in the presence of a strong acid catalyst.
-
Dehydration: Secondary alcohols are prone to dehydration to form alkenes and alkynes. This can be minimized by carefully controlling the reaction temperature and avoiding excessively high temperatures.
-
Polymerization/Oligomerization: The alkyne functionality in this compound could potentially undergo polymerization or other side reactions under harsh acidic conditions and high temperatures.
-
Ether Formation: At higher temperatures, the alcohol can also undergo acid-catalyzed dehydration to form an ether.
To mitigate these side reactions, it is recommended to use the lowest effective temperature, a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid), and to monitor the reaction progress closely.
Q4: Which acid catalyst is most suitable for this compound esterification?
Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[2] For a sensitive substrate like this compound, a milder catalyst such as p-TsOH may be preferable to minimize side reactions like dehydration and polymerization that can be promoted by stronger acids like sulfuric acid. The optimal catalyst and its concentration should be determined experimentally.
Troubleshooting Guide
Low Ester Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Inefficient water removal | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add molecular sieves to the reaction mixture. |
| Low conversion despite long reaction times | Suboptimal reactant ratio | Increase the molar excess of either the carboxylic acid or this compound (typically the less expensive or more easily removable reactant) to 3-5 fold.[2] |
| Inactive or insufficient catalyst | Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally. | |
| Steric hindrance of secondary alcohol | Consider a longer reaction time or a slightly higher, but carefully controlled, temperature. | |
| Product loss during workup | Emulsion formation during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Incomplete extraction of the product | Perform multiple extractions with the organic solvent. |
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of a similar esterification reaction involving a secondary alcohol, 2-ethyl-1-hexanol. This data can serve as a reference point for optimizing this compound esterification.
Table 1: Effect of Temperature on the Yield of Di-2-ethylhexyl Succinate [1]
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 100 | 4 | ~45 |
| 110 | 4 | ~65 |
| 120 | 4 | 78.28 |
| 130 | 4 | ~75 |
| 140 | 4 | ~70 |
Data from the esterification of succinic acid with 2-ethyl-1-hexanol.
Experimental Protocols
General Protocol for Fischer Esterification of this compound
This protocol provides a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid. The specific amounts of reagents and reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Carboxylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), the carboxylic acid (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Dean-Stark Assembly: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography.
-
Characterization: Characterize the purified ester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting guide for low ester yield in this compound esterification.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Commercial Hexynol (3-Hexyn-1-ol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Hexynol (specifically 3-Hexyn-1-ol).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial 3-Hexyn-1-ol?
Commercial 3-Hexyn-1-ol can contain several types of impurities, primarily arising from its synthesis and subsequent handling. The most common impurities include:
-
Synthesis-Related Impurities: The manufacturing process of 3-Hexyn-1-ol, often involving the reaction of an acetylenic compound with ethylene (B1197577) oxide, can lead to the presence of unreacted starting materials and byproducts.
-
Hydrogenation-Related Impurities: 3-Hexyn-1-ol is a common precursor for the synthesis of cis-3-Hexen-1-ol (leaf alcohol) through partial hydrogenation. Incomplete or over-hydrogenation can result in the presence of:
-
n-Hexanol: The fully saturated alcohol, which can be difficult to separate due to its similar boiling point.[1]
-
trans-3-Hexen-1-ol (B1233542): The geometric isomer of the desired cis-alkenol, which also has a close boiling point.[1]
-
-
Other Isomeric Impurities: Depending on the synthesis route, other isomers such as 2-hexen-1-ol and 4-hexen-1-ol (B3030600) may also be present as byproducts.[2]
-
Solvents: Residual solvents used during the synthesis and purification process may be present in trace amounts.
Q2: How can I identify the impurities in my 3-Hexyn-1-ol sample?
Gas Chromatography (GC) is a highly effective and widely used technique for the analysis of volatile compounds like 3-Hexyn-1-ol and its potential impurities.[3] Coupled with a Flame Ionization Detector (GC-FID), it offers high sensitivity for organic compounds. For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Q3: What issues can these impurities cause in my experiments?
The presence of impurities can have several adverse effects on research and development activities:
-
Inaccurate Quantification: Impurities can co-elute with the main component in chromatographic analysis, leading to inaccurate quantification of 3-Hexyn-1-ol.
-
Undesirable Side Reactions: Unreacted starting materials or byproducts can participate in unintended side reactions, leading to the formation of unexpected products and reducing the yield of the desired compound.
-
Alteration of Physical Properties: Impurities can alter the physical properties of the final product, such as its odor profile, which is critical in applications like fragrance and flavor development.[1]
-
Toxicity Concerns: In drug development, even trace amounts of certain impurities can be toxic, necessitating their strict control and removal.
Troubleshooting Guides
Problem: My reaction is producing unexpected byproducts.
Possible Cause: The impurities in your commercial 3-Hexyn-1-ol may be reacting with your reagents.
Troubleshooting Steps:
-
Analyze the Purity of Your Starting Material: Use GC-FID or GC-MS to identify and quantify the impurities present in your batch of 3-Hexyn-1-ol.
-
Purify the 3-Hexyn-1-ol: Based on the identified impurities, select an appropriate purification method from the protocols outlined below.
-
Re-run the Reaction: Use the purified 3-Hexyn-1-ol in your reaction and compare the results with the previous experiment.
Problem: I am having difficulty separating 3-Hexyn-1-ol from its impurities by simple distillation.
Possible Cause: Impurities such as n-hexanol and trans-3-hexen-1-ol have boiling points very close to that of 3-Hexyn-1-ol, making separation by simple distillation inefficient.[1]
Solution: Employ fractional distillation, which provides a much higher separation efficiency for compounds with close boiling points.
Experimental Protocols
Purity Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for the purity analysis of 3-Hexyn-1-ol.
Table 1: GC-FID Parameters for 3-Hexyn-1-ol Purity Analysis
| Parameter | Value |
| Column | DB-WAX (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Sample Preparation | Dilute 3-Hexyn-1-ol in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to a concentration of approximately 1 mg/mL. |
Workflow for Purity Analysis:
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Hexynol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance for researchers encountering catalyst deactivation during palladium-catalyzed reactions involving hexynol and its derivatives. The information is structured in a question-and-answer format to directly address common experimental challenges, supplemented with data tables, detailed protocols, and visual workflow diagrams to facilitate rapid problem-solving.
Frequently Asked Questions (FAQs) about Catalyst Deactivation
This section addresses the most common issues observed during palladium-catalyzed this compound reactions.
Q1: My reaction mixture turned black and the reaction has stalled. What is happening?
A: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition and deactivation.[1][2] This occurs when the active, soluble Pd(0) catalyst agglomerates into large, inactive palladium metal particles that precipitate out of the solution.
Common Causes:
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of ligands or the catalyst itself, promoting agglomeration.[1]
-
High Temperatures: Elevated temperatures can increase the rate of catalyst decomposition.[2]
-
Solvent Choice: Certain solvents may not adequately stabilize the catalytic species, leading to precipitation.
-
Impurities: Contaminants in the reagents or solvents can poison the catalyst and initiate decomposition.[1]
Solutions:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand Choice and Loading: Use bulky, electron-rich phosphine (B1218219) ligands which are known to stabilize the Pd(0) center and prevent aggregation.[3][4] In some cases, adding a slight excess of the ligand can improve catalyst stability.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.
Q2: My reaction starts well but the rate slows down significantly over time. What are the likely causes?
A: A gradual decrease in reaction rate points to progressive catalyst deactivation. Several mechanisms can be responsible:
-
Coking/Fouling: This is a very common issue in reactions involving alkynes.[5] Carbonaceous deposits, or "coke," can form on the surface of a heterogeneous catalyst, physically blocking the active sites.
-
Sintering: On supported catalysts (like Pd/C), high temperatures can cause the small palladium nanoparticles to migrate and merge into larger, less active particles. This reduces the available catalytic surface area.[6]
-
Leaching: For heterogeneous catalysts, the active palladium species can dissolve from the support into the reaction medium, leading to a loss of activity, especially upon catalyst recycling.[7]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can be susceptible to oxidation or other degradation pathways over the course of the reaction, leading to catalyst decomposition.
Solutions:
-
Optimize Temperature: Lowering the reaction temperature can significantly reduce the rates of both coking and sintering.
-
Modify Catalyst Support: For heterogeneous catalysts, the choice of support material can influence resistance to coking and sintering.
-
Ensure High-Purity Reagents: Use purified substrates and freshly distilled, anhydrous solvents to minimize impurities that could contribute to fouling.[1]
Q3: I am observing significant alkyne homocoupling (Glaser coupling) instead of my desired cross-coupling product. How can I prevent this?
A: The formation of a diyne product is a classic side reaction in Sonogashira couplings, known as Glaser or Glaser-Hay coupling. This is particularly problematic when a copper(I) co-catalyst is used in the presence of oxygen.[8]
Solutions:
-
Strict Exclusion of Oxygen: As with preventing palladium black, maintaining a rigorously inert atmosphere is critical to suppress the oxidative homocoupling pathway.
-
Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed specifically to avoid this issue.[3] These methods often require a different choice of base or ligand to facilitate the catalytic cycle without the copper co-catalyst.
-
Slow Addition of Alkyne: In some cases, adding the this compound substrate slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, favoring the cross-coupling pathway over homocoupling.[9]
Q4: How do impurities in my reagents affect the catalyst?
A: Even trace impurities in starting materials, solvents, or the base can act as catalyst poisons, leading to complete reaction failure.[10][11] The impact of these impurities can be significant even at parts-per-million (ppm) or parts-per-billion (ppb) levels.[12]
Common Impurities and their Effects:
-
Sulfur Compounds: Potent poisons for palladium.
-
Heavy Metals: Can interfere with the catalytic cycle.
-
Oxidizing Agents: Can degrade the catalyst or ligands.
-
Water/Protic Impurities: Can interfere with the function of the base and certain steps in the catalytic cycle.
-
Trace Palladium: Paradoxically, trace palladium impurities in other reagents (like the base) have sometimes been found to be the true catalyst in reactions thought to be "palladium-free," highlighting the extreme activity and sensitivity of these systems.[10][12]
Solutions:
-
Purify All Reagents: Use high-purity starting materials. Distill solvents over an appropriate drying agent. Use a fresh, high-quality base.
-
Use a Guard Bed: For flow chemistry setups, passing reactants through a guard bed can remove poisons before they reach the catalyst.
Q5: Can I regenerate my deactivated palladium catalyst?
A: Yes, in many cases, particularly for heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible. The appropriate method depends on the deactivation mechanism.
-
For Deactivation by Coking: The most common method is a carefully controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to restore the metallic palladium.[13] (See Protocol 2 for a general procedure).
-
For Deactivation by Pore Blockage: Washing with specific solvents may be effective. A procedure using chloroform (B151607) and glacial acetic acid combined with sonication has been shown to restore the activity of a deactivated Pd(OH)₂/C catalyst.[14] Another method involves washing with deionized water and methanol, followed by treatment with a reducing agent.[15]
Data Summary Tables
Table 1: Common Deactivation Modes and Mitigation Strategies
| Deactivation Mode | Description | Common Causes | Mitigation / Prevention Strategy |
| Palladium Black | Agglomeration and precipitation of Pd(0) particles.[1] | Oxygen, high temperature, unstable ligand environment.[2] | Maintain a strict inert atmosphere; use stable, bulky ligands; optimize temperature. |
| Coking / Fouling | Deposition of carbonaceous material on the catalyst surface.[5] | High temperatures, polymerization of alkyne substrates. | Lower reaction temperature; select coke-resistant catalyst supports. |
| Sintering | Thermal agglomeration of metal nanoparticles on a support.[6] | High reaction or regeneration temperatures. | Operate at lower temperatures; choose thermally stable supports. |
| Poisoning | Strong chemisorption of impurities onto active sites. | Sulfur, heavy metals, or other contaminants in reagents.[10][11] | Use high-purity, purified reagents and solvents; use a guard bed. |
| Leaching | Dissolution of active metal from the support into the solution.[7] | Unstable metal-support interaction, harsh reaction conditions. | Choose robust catalyst supports; use ligands that prevent dissolution.[16] |
Table 2: Analytical Techniques for Characterizing Deactivated Catalysts
| Technique | Information Obtained | Application in Deactivation Studies |
| TEM / STEM | Particle size, morphology, and dispersion.[17][18] | Visualizing sintering (particle growth) and agglomeration (palladium black).[7][19] |
| XPS | Elemental composition and oxidation states of surface atoms.[7] | Determining changes in the palladium oxidation state (e.g., Pd(0) vs. Pd(II)).[14] |
| XRD | Crystalline structure and phase identification.[7] | Identifying metallic palladium, palladium oxides, or palladium carbide phases. |
| BET Analysis | Surface area and pore size distribution. | Quantifying the loss of surface area due to sintering or pore blockage by coking.[14] |
| ICP-MS/OES | Precise elemental concentration.[7] | Measuring palladium leaching into the product solution or quantifying trace impurities. |
| XAS | Local coordination environment and oxidation state of palladium.[19] | In-situ monitoring of changes to the active catalyst during the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed this compound Sonogashira Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[20]
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and an anhydrous amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.[20]
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add the 2-Hexyn-1-ol derivative (1.2 mmol, 1.2 equiv.) dropwise via syringe.[20]
-
-
Reaction and Monitoring:
-
Heat the reaction to the desired temperature (e.g., 60 °C). The optimal temperature may vary.[20]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with a solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.[20]
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[20]
-
Protocol 2: Catalyst Regeneration by Oxidative Treatment (for Coking)
This procedure is for regenerating a coked heterogeneous catalyst like Pd/C. Caution: These are high-temperature procedures and must be performed with appropriate safety measures and equipment (e.g., a tube furnace).
-
Inert Purge (De-volatilization):
-
Place the deactivated catalyst in a quartz tube furnace.
-
Heat the catalyst to 550-700 °C under a flow of an inert gas (e.g., Nitrogen) to remove volatile organic materials. Hold for 1-2 hours.
-
-
Oxidation (Coke Removal):
-
Cool the furnace to around 350-450 °C while maintaining the inert gas flow.
-
Carefully introduce a dilute stream of air or oxygen (e.g., 1-5% in Nitrogen) into the gas flow. The oxidation of coke is exothermic, so a low oxygen concentration and controlled temperature are crucial to prevent catalyst sintering.[13]
-
Hold under these conditions until coke removal is complete (can be monitored by exhaust gas analysis).
-
-
Reduction:
-
Purge the system again with inert gas to remove all oxygen.
-
Introduce a flow of a reducing gas mixture (e.g., 5% H₂ in Nitrogen).
-
Heat the catalyst to 200-400 °C to reduce the oxidized palladium back to its active metallic state. Hold for 2-4 hours.
-
-
Passivation:
-
Cool the catalyst to room temperature under an inert atmosphere.
-
To prevent the freshly reduced catalyst from being pyrophoric upon exposure to air, carefully passivate the surface by introducing a very small, controlled amount of oxygen (e.g., 1% O₂ in N₂) into the inert gas stream while the catalyst continues to cool.
-
Visual Guides
Caption: Common pathways of palladium catalyst deactivation.
Caption: Troubleshooting workflow for a failing this compound reaction.
References
- 1. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 16. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Hexynol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing the highly exothermic reactions encountered during the synthesis of Hexynol, particularly via the Grignard pathway. Adherence to these protocols is critical for ensuring laboratory safety, maximizing product yield, and maintaining reaction control.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this compound synthesis?
A1: The primary cause of the significant heat generation is the Grignard reaction, a fundamental process in one common route to this compound synthesis. This process involves two main exothermic steps:
-
Formation of the Grignard Reagent: The reaction of an alkyl or alkynyl halide with magnesium metal to form the Grignard reagent (e.g., pentynylmagnesium bromide) is itself highly exothermic.
-
Nucleophilic Addition to Formaldehyde (B43269): The subsequent reaction of the Grignard reagent with an electrophile, such as formaldehyde, to form the this compound precursor is also a very exothermic process.[1][2]
Q2: What are the immediate signs of a runaway reaction?
A2: A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal. Key indicators to watch for include:
-
A rapid, uncontrolled increase in the reaction temperature.
-
Sudden and vigorous boiling of the solvent, even with external cooling.
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid color change of the reaction mixture, often to a dark brown or black tar-like substance.
-
Evolution of fumes or gases from the reaction apparatus.
Q3: What are the most critical parameters to control to prevent a thermal runaway?
A3: The two most critical parameters are:
-
Rate of Reagent Addition: The slow, controlled, dropwise addition of the alkyl/alkynyl halide to the magnesium suspension, and subsequently the Grignard reagent to the formaldehyde solution, is paramount. Adding the reagents too quickly can lead to a dangerous accumulation of unreacted starting material, which can then react suddenly and uncontrollably.
-
Temperature Control: Maintaining a consistently low reaction temperature is essential for managing the reaction rate. This is typically achieved through the use of an efficient cooling bath (e.g., an ice-water or ice-salt bath).
Q4: How critical are anhydrous (dry) conditions for this synthesis?
A4: Absolutely critical. Grignard reagents are extremely reactive towards protic solvents like water. The presence of even trace amounts of moisture can lead to:
-
Quenching of the Grignard Reagent: Water will protonate the Grignard reagent, rendering it inactive for the desired reaction and reducing the yield.
-
Violent Exothermic Reaction: The reaction between a Grignard reagent and water is itself highly exothermic and can cause a sudden temperature spike, potentially leading to a runaway reaction. All glassware must be scrupulously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and all solvents and reagents must be anhydrous.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. 3. Impure reagents. | 1. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Use freshly distilled or high-purity reagents. |
| Sudden, Uncontrolled Temperature Spike | 1. Rate of reagent addition is too fast. 2. Inadequate cooling. 3. Accumulation of unreacted reagents followed by sudden initiation. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (add more ice/salt). 3. If necessary, use an external cooling bath with a dry ice/acetone mixture for rapid cooling. 4. Once the temperature is under control, resume addition at a much slower rate. |
| Low Yield of this compound | 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Premature quenching of the Grignard reagent. | 1. Ensure the reaction is stirred for a sufficient time after the addition is complete. 2. Maintain a low reaction temperature and slow addition rate to minimize side reactions. 3. Rigorously exclude moisture from the reaction. |
| Formation of a White Precipitate During Quenching | 1. Formation of magnesium salts. | 1. This is normal. The precipitate is typically a magnesium alkoxide salt. 2. The subsequent addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid will dissolve these salts. |
Data Presentation
| Reaction Step | Example Reaction | Typical Enthalpy of Reaction (ΔH) |
| Grignard Reagent Formation | 4-bromoanisole + Mg | -295 kJ/mol |
| Quenching of Grignard Reagent | Grignard Reagent + Water | -352 kJ/mol |
Note: The reaction of the Grignard reagent with formaldehyde is also expected to be highly exothermic.
Experimental Protocols
Protocol 1: Synthesis of Pentynylmagnesium Bromide (Grignard Reagent Formation)
Objective: To safely prepare the Grignard reagent while managing the initial exotherm.
Materials:
-
Magnesium turnings
-
Ethylmagnesium bromide (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small amount of anhydrous solvent to cover the magnesium.
-
Initiation: Add a small amount of ethylmagnesium bromide to initiate the reaction. The reaction can also be initiated by adding a small crystal of iodine.
-
Controlled Addition: Dilute the 1-pentyne with anhydrous solvent in the dropping funnel. Once the reaction has initiated (indicated by gentle refluxing and a cloudy appearance), begin the dropwise addition of the 1-pentyne solution. The rate of addition should be controlled to maintain a gentle, steady reflux.
-
Cooling: Place the reaction flask in an ice bath to moderate the temperature. If the reaction becomes too vigorous, slow down or stop the addition until it subsides.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
Protocol 2: Reaction of Pentynylmagnesium Bromide with Formaldehyde
Objective: To safely perform the nucleophilic addition of the Grignard reagent to formaldehyde to form the this compound precursor, controlling the exotherm.
Materials:
-
Pentynylmagnesium bromide solution (from Protocol 1)
-
Paraformaldehyde (as a source of formaldehyde)
-
Anhydrous diethyl ether or THF
Procedure:
-
Apparatus Setup: Use the flask containing the prepared Grignard reagent.
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Controlled Addition: Add a suspension of dry paraformaldehyde in anhydrous solvent to the dropping funnel. Begin the slow, dropwise addition of the paraformaldehyde suspension to the stirred Grignard solution.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature. Maintain the temperature below 10°C throughout the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Protocol 3: Quenching the Reaction
Objective: To safely quench the reaction and hydrolyze the magnesium alkoxide intermediate.
Materials:
-
Reaction mixture from Protocol 2
-
Saturated aqueous ammonium chloride solution
-
Ice bath
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Quenching: Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture. The initial addition should be very slow as the quenching process is highly exothermic.
-
Observation: Continue the slow addition until the vigorous reaction ceases and two distinct layers form.
-
Workup: Proceed with the standard aqueous workup and extraction of the 1-Hexynol product.
Mandatory Visualizations
Caption: Decision workflow for managing sudden temperature increases.
Caption: Simplified reaction pathway for this compound synthesis.
References
Technical Support Center: Quantifying Hexynol Reaction Conversion
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical techniques used to quantify hexynol reaction conversion. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Comparison of Analytical Techniques
The selection of an analytical technique for monitoring this compound reaction conversion depends on factors such as available instrumentation, sample matrix, and the required sensitivity and precision.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | In-situ quantification based on the direct proportionality between NMR signal integrals and molar concentration.[2][3] |
| Typical Analytes | Volatile and thermally stable compounds.[1] | Non-volatile or thermally labile compounds.[1] | Any NMR-active nuclei in soluble sample components.[2] |
| Sensitivity | High (ng to pg range) | Moderate (µg range) | Lower (mg to high µg range) |
| Precision | Excellent | Very Good | Excellent (with proper parameters) |
| Sample Throughput | High | High | Moderate |
| Pros | High resolution, robust, widely available.[1] | Versatile, suitable for complex matrices. | Provides structural information, no calibration curve needed for relative quantification, non-destructive.[4][5] |
| Cons | Requires volatile and thermally stable analytes; potential for peak tailing with polar compounds like alcohols.[6][7] | This compound lacks a UV chromophore, requiring universal detectors (e.g., RID) which are less sensitive and incompatible with gradient elution.[1][8] | Lower sensitivity, requires careful parameter optimization (e.g., relaxation delay), potential for signal overlap in complex mixtures.[3] |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and highly sensitive method for quantifying volatile compounds like this compound and related reaction components.[1][9]
Frequently Asked Questions (FAQs)
Q1: Why is GC-FID a suitable method for this compound reaction monitoring? A1: GC-FID is ideal for volatile and semi-volatile compounds that are thermally stable, such as this compound.[1] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it well-suited for tracking the disappearance of reactants and the appearance of products.[9]
Q2: What type of GC column is recommended for analyzing this compound? A2: For underivatized alcohols like this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended to achieve good peak shape.[6] Alternatively, a mid-polar column like a 5% phenyl-methylpolysiloxane can also be used.[6][10]
Q3: Can I analyze other reaction components, like solvents or byproducts, simultaneously? A3: Yes, GC is an excellent technique for separating multiple volatile components in a single run. A temperature program can be used to elute a wide range of compounds, from low-boiling solvents to higher-boiling products.[11]
Experimental Protocol: GC-FID Analysis
This protocol outlines a general method for quantifying this compound reaction conversion. Optimization may be required based on the specific reaction mixture.
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture at a specific time point.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) containing a known concentration of an internal standard (e.g., dodecane, tetradecane). The internal standard should be a compound that is not present in the reaction mixture and is well-resolved from all other peaks.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumentation and Conditions: [1]
-
GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector.
-
Column: DB-Wax or equivalent polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
-
Quantification:
-
Create a calibration curve by preparing standards with known concentrations of this compound and the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the reaction samples using the calibration curve. The reaction conversion is determined by comparing the concentration at a given time point to the initial concentration.
-
Troubleshooting Guide: GC-FID
Q1: My this compound peak is tailing. What could be the cause and how do I fix it? A1: Peak tailing for polar analytes like alcohols is a common issue in GC.[7] It is often caused by unwanted interactions with active sites in the analytical system.[6]
-
Active Sites in the Inlet: The injector liner can be a source of activity. Deactivated liners are recommended. Regularly replace the liner, septum, and O-ring.[6][12]
-
Column Contamination: Non-volatile residues from previous injections can contaminate the column. Try baking out the column at its maximum allowed temperature or solvent rinsing it according to the manufacturer's instructions.[7]
-
Column Installation: An improper column installation can create dead volume, leading to tailing peaks. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[6][12]
Caption: Troubleshooting workflow for GC peak tailing.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for this compound, HPLC can be a valuable alternative, especially if the reaction mixture contains non-volatile components or if a GC is unavailable.[1]
Frequently Asked Questions (FAQs)
Q1: this compound doesn't have a strong UV chromophore. What detector should I use? A1: For compounds lacking a UV chromophore, universal detectors are required. The most common are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).[1] RID is often used for this type of analysis.[8]
Q2: Can I use a gradient elution with an RID? A2: No, a significant drawback of RID is its incompatibility with gradient elution because the changing mobile phase composition causes a large baseline drift.[1] Therefore, an isocratic method (constant mobile phase composition) must be used.
Q3: What type of column is suitable for a this compound separation? A3: A standard reverse-phase C18 column is a good starting point.[1][8] The separation is based on the hydrophobicity of the analytes.
Experimental Protocol: HPLC-RID Analysis
This protocol provides a general isocratic method for this compound analysis.
-
Sample Preparation:
-
Quench an aliquot of the reaction mixture.
-
Accurately weigh the aliquot into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Instrumentation and Conditions: [1][8]
-
HPLC System: Isocratic HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of HPLC-grade acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio must be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C (must be stable and match the column temperature).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Quantification is performed using an external standard calibration curve.
-
Prepare a series of standards of this compound at known concentrations in the mobile phase.
-
Inject the standards and plot the peak area versus concentration to generate a calibration curve.
-
Determine the concentration in the reaction samples from this curve.
-
Troubleshooting Guide: HPLC
Q1: I'm seeing significant baseline noise and drift. What are the common causes? A1: An unstable baseline is a frequent issue in HPLC, especially with RID.
-
Temperature Fluctuations: Ensure the column oven and detector temperatures are stable. The lab's ambient temperature should also be consistent.[13]
-
Mobile Phase Issues: The mobile phase must be thoroughly degassed to prevent air bubbles from entering the detector.[13][14] Ensure the mobile phase components are well-mixed and of high purity.
-
System Leaks: Check for leaks at all fittings, as this can cause pressure fluctuations that manifest as baseline noise.[15]
Q2: The system backpressure is fluctuating or is too high. How can I diagnose this? A2: Pressure issues can indicate a blockage or a leak in the system.[16] A systematic approach is needed to isolate the problem.
Caption: Diagnostic workflow for HPLC pressure issues.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of analytes without the need for identical reference standards, as the signal area is directly proportional to the number of nuclei.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using qNMR for reaction monitoring? A1: qNMR is non-destructive and provides rich structural information, allowing you to simultaneously identify and quantify reactants, products, and even reaction intermediates.[5][17] It allows for in-situ measurement without extensive sample preparation or calibration curves (for relative quantification).[3]
Q2: How do I ensure my NMR measurements are quantitative? A2: The most critical parameter is the relaxation delay (d1). It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of any nucleus you wish to quantify. This ensures all signals are fully relaxed before the next pulse, making the integrations accurate.
Q3: What is an internal standard and why is it used in qNMR? A3: An internal standard is a compound of high purity added to the sample at a known concentration.[4] By comparing the integral of a known signal from the standard to the integral of an analyte signal, you can determine the absolute concentration of the analyte. The standard should have a simple spectrum with peaks that do not overlap with any analyte signals.[4]
Experimental Protocol: qNMR Analysis
This protocol describes a general approach for monitoring a reaction using ¹H qNMR.
-
Sample Preparation:
-
At a specific time point, take a precise volume or mass of the reaction mixture.
-
Add this to a vial containing a known mass of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameters:
-
Relaxation Delay (d1): Set to ≥ 5 x T1(max). A value of 30-60 seconds is often a safe starting point if T1 values are unknown.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for good precision).
-
-
-
Data Processing & Quantification:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (Moles_std / Volume_sample)
Where 'N' is the number of protons giving rise to the integrated signal.
-
Troubleshooting Guide: qNMR
Q1: My integrations are inconsistent and seem inaccurate. What's wrong? A1: Inaccurate integration is the most common problem in qNMR.
-
Insufficient Relaxation Delay: This is the primary cause. If the d1 delay is too short, signals are not fully relaxed, and their integrals will not be proportional to concentration. Increase the d1 value.
-
Poor Phasing and Baseline: Inaccurate phasing or a distorted baseline will lead to significant integration errors. Carefully correct the phase and use a high-order polynomial or Whittaker smoother for baseline correction.[18]
-
Signal Overlap: If peaks overlap, deconvolution methods may be necessary to determine the area of individual signals.[19]
Caption: Standard workflow for a quantitative NMR (qNMR) experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magritek [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. addi.ehu.es [addi.ehu.es]
- 10. agilent.com [agilent.com]
- 11. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stepbio.it [stepbio.it]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. youtube.com [youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Hexene, 2-Hexene, and 3-Hexene
This guide provides a detailed comparison of the chemical reactivity of three linear isomers of hexene: 1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300). The reactivity of these alkenes is fundamentally influenced by the position of the carbon-carbon double bond within the molecule. This document presents quantitative data from oxidation and hydrogenation reactions, outlines detailed experimental protocols, and provides visualizations to illustrate key concepts for researchers, scientists, and professionals in drug development.
Relative Stability and Reactivity Overview
The stability of an alkene is a crucial factor in determining its reactivity. In general, the more substituted the double bond (i.e., the more alkyl groups attached to the sp2-hybridized carbons), the more stable the alkene. This increased stability is attributed to hyperconjugation, a stabilizing interaction between the C-C or C-H σ-bonds of the alkyl groups and the empty π* orbital of the double bond. Consequently, more stable alkenes are generally less reactive in addition reactions, as they have a lower ground state energy.
Based on this principle, the general order of stability for the linear hexene isomers is:
3-Hexene (most stable) > 2-Hexene > 1-Hexene (least stable)
This stability trend is inversely related to their expected reactivity in many addition reactions. The following sections provide experimental data to support this comparison.
Quantitative Data Comparison
The following tables summarize quantitative data from oxidation and hydrogenation experiments, providing a clear comparison of the reactivity of 1-hexene, 2-hexene, and 3-hexene.
Oxidation Reactivity
The reactivity of hexene isomers in oxidation varies with temperature. In a study conducted in a quartz isothermal jet-stirred reactor, the consumption of each isomer was measured at different temperatures.[1]
Table 1: Consumption of Hexene Isomers at Different Temperatures in a Jet-Stirred Reactor
| Temperature (K) | 1-Hexene Consumption (%) | 2-Hexene Consumption (%) | 3-Hexene Consumption (%) |
| 600 | ~10 | ~5 | ~2 |
| 700 | ~25 | ~15 | ~5 |
| 800 | ~60 | ~55 | ~40 |
| 900 | ~95 | ~95 | ~90 |
| 1000 | >98 | >98 | >98 |
Data is estimated from graphical representations in the cited literature.[1]
At lower temperatures (500-700 K), 1-hexene is the most reactive, followed by 2-hexene, with 3-hexene being the least reactive.[1] This aligns with the general stability trend. However, at intermediate temperatures, the reactivity pattern can change due to different reaction pathways becoming more prominent.[1]
Hydrogenation Reactivity (Heats of Hydrogenation)
The heat of hydrogenation, the enthalpy change when one mole of an unsaturated compound is hydrogenated, provides a quantitative measure of alkene stability. A lower (less negative) heat of hydrogenation indicates a more stable alkene.
Table 2: Heats of Hydrogenation for Hexene Isomers
| Alkene | Heat of Hydrogenation (kJ/mol) |
| 1-Hexene | -126 |
| (Z)-2-Hexene | -120 |
| (E)-2-Hexene | -115 |
| (Z)-3-Hexene | -121 |
| (E)-3-Hexene | -117 |
Data sourced from various chemical data collections.
The data clearly shows that the internal alkenes (2-hexene and 3-hexene) have lower heats of hydrogenation than the terminal alkene (1-hexene), indicating their greater stability.[2][3] Among the internal isomers, the trans (E) isomers are more stable than the cis (Z) isomers due to reduced steric strain.[4] This lower stability of 1-hexene suggests it will be the most reactive in hydrogenation reactions.
Reactivity in Hydrohalogenation
The order of carbocation stability is:
Tertiary (3°) > Secondary (2°) > Primary (1°)
-
1-Hexene: Protonation can lead to a secondary carbocation (more stable) or a primary carbocation (less stable). The reaction will preferentially proceed through the more stable secondary carbocation.
-
2-Hexene: Protonation leads to a secondary carbocation.
-
3-Hexene: Protonation also leads to a secondary carbocation.
Since all three isomers can form a secondary carbocation, the differences in reactivity will be more subtle and influenced by the initial stability of the alkene. As 1-hexene is the least stable starting material, it is expected to have the lowest activation energy and therefore be the most reactive towards hydrohalogenation. The relative reactivity of 2-hexene and 3-hexene would be similar, with 3-hexene likely being slightly less reactive due to its greater initial stability.
Experimental Protocols
Catalytic Hydrogenation of Hexene Isomers
This protocol outlines a general procedure for comparing the hydrogenation rates of 1-hexene, 2-hexene, and 3-hexene.
Objective: To determine the relative rates of hydrogenation of hexene isomers by monitoring the uptake of hydrogen gas over time.
Materials:
-
1-hexene, 2-hexene (cis/trans mixture or individual isomers), 3-hexene (cis/trans mixture or individual isomers)
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Gas burette or a system to measure gas uptake
-
Reaction flask with a magnetic stirrer
-
Septum and needles
Procedure:
-
Set up the hydrogenation apparatus, including the reaction flask, magnetic stirrer, and gas burette filled with hydrogen.
-
In the reaction flask, add a specific amount of the Pd/C catalyst (e.g., 50 mg) and the solvent (e.g., 20 mL of ethanol).
-
Purge the system with hydrogen gas to remove any air.
-
Inject a known amount (e.g., 1 mmol) of the specific hexene isomer into the reaction flask.
-
Start the magnetic stirrer to ensure good mixing.
-
Record the initial volume of hydrogen in the gas burette.
-
Monitor the uptake of hydrogen gas over time by recording the volume at regular intervals.
-
Continue the reaction until hydrogen uptake ceases, indicating the completion of the reaction.
-
Repeat the experiment for the other hexene isomers under identical conditions (temperature, pressure, catalyst loading, substrate concentration, and stirring rate).
-
Plot the volume of hydrogen consumed versus time for each isomer. The initial slope of each curve will be proportional to the initial reaction rate.
Data Analysis: Compare the initial rates of hydrogenation for the three isomers to determine their relative reactivity.
Hydrohalogenation of Hexene Isomers
This protocol provides a general method for comparing the reactivity of the hexene isomers with a hydrogen halide.
Objective: To qualitatively compare the reaction rates of hexene isomers with a hydrogen halide by observing the disappearance of the alkene.
Materials:
-
1-hexene, 2-hexene, 3-hexene
-
Hydrogen bromide (HBr) in acetic acid (or a solution of HBr in a suitable solvent)
-
Inert solvent (e.g., dichloromethane)
-
Test tubes or small reaction vials
-
Gas chromatograph (GC) or thin-layer chromatography (TLC) supplies for monitoring the reaction.
Procedure:
-
In three separate test tubes, dissolve an equal, known amount of each hexene isomer in an inert solvent.
-
To each test tube, add an equimolar amount of the HBr solution simultaneously (or as close as possible).
-
At regular time intervals, take a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a weak base).
-
Analyze the composition of each aliquot using GC or TLC to determine the amount of remaining alkene.
-
Continue monitoring until a significant portion of the most reactive isomer has reacted.
Data Analysis: By comparing the rate of disappearance of the starting alkene for each isomer, a qualitative assessment of their relative reactivity can be made. The isomer that is consumed the fastest is the most reactive.
Visualizations
Alkene Stability and Reactivity Relationship
Caption: Relationship between alkene stability and general reactivity.
Hydrohalogenation Mechanism and Carbocation Intermediates
Caption: Carbocation intermediates in the hydrohalogenation of hexene isomers.
General Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for comparing hydrogenation rates.
References
A Comparative Analysis of Hexynol Isomers in Cycloaddition Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex molecular scaffolds is a cornerstone of innovation. Cycloaddition reactions offer a powerful and atom-economical approach to constructing carbocyclic and heterocyclic frameworks. Among the versatile building blocks for these transformations, hexynol isomers present a rich platform for diversification due to the variable positioning of their alkyne and hydroxyl functional groups. This guide provides a comparative analysis of the performance of this compound isomers in key cycloaddition reactions, supported by available experimental data and established reaction principles.
This analysis will delve into the impact of isomeric variations on the reactivity, regioselectivity, and stereoselectivity of this compound derivatives in Diels-Alder ([4+2]), 1,3-dipolar ([3+2]), and [2+2] cycloaddition reactions. Understanding these nuances is critical for the rational design of synthetic routes to novel therapeutic agents and functional materials.
Key Factors Influencing Cycloaddition Reactivity of this compound Isomers
The reactivity of a this compound isomer in a cycloaddition reaction is primarily dictated by two key structural features: the nature of the alkyne (terminal versus internal) and the position of the hydroxyl group.
-
Terminal vs. Internal Alkynes: Terminal alkynes, such as those found in 1-hexyn-3-ol (B89403) and 5-hexyn-1-ol, generally exhibit different reactivity profiles compared to internal alkynes, like in 2-hexyn-1-ol or 3-hexyn-1-ol. In many cycloaddition reactions, particularly the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), terminal alkynes are often more reactive. However, internal alkynes can also participate in various cycloadditions, and their substitution pattern influences the regioselectivity of the reaction.
-
Position of the Hydroxyl Group: The proximity of the hydroxyl group to the alkyne can influence the electronic nature of the π-system and can also play a role in directing the stereochemical outcome of the reaction, particularly in cases of intramolecular cycloadditions or when the hydroxyl group can coordinate to a catalyst. For instance, propargylic alcohols (where the hydroxyl group is adjacent to the alkyne, as in 1-hexyn-3-ol) and homopropargylic alcohols (with the hydroxyl group one carbon removed, like in 1-hexyn-4-ol, a related structure) can exhibit distinct reactivity.
Comparative Performance in [4+2] Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. In this context, this compound isomers can act as dienophiles, reacting with a conjugated diene. The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups. While an isolated hydroxyl group is not strongly electron-withdrawing, its presence can influence the reaction through steric effects or by enabling catalyst coordination.
A notable example is the reactivity of enyne systems, where a this compound derivative contains both a double and a triple bond. For instance, Hex-3-en-5-yn-2-ol possesses a conjugated 1,3-enyne system that can act as the 4π-electron component (the diene) in a Diels-Alder cycloaddition.[1] This allows for the synthesis of highly functionalized cyclohexene (B86901) derivatives.
Table 1: Illustrative Comparison of this compound Isomers as Dienophiles in Diels-Alder Reactions
| This compound Isomer | Alkyne Type | Expected Reactivity | Potential Influencing Factors |
| 5-Hexyn-1-ol | Terminal | Moderate | Minimal steric hindrance from the distant hydroxyl group. |
| 1-Hexyn-3-ol | Terminal | Moderate | Potential for steric hindrance and catalyst coordination by the propargylic hydroxyl group. |
| 2-Hexyn-1-ol | Internal | Lower than terminal | Increased steric hindrance around the alkyne. |
| Hex-3-en-5-yn-2-ol | Terminal (as part of an enyne) | High (as a diene) | The conjugated enyne system readily participates as the diene component.[1] |
Comparative Performance in [3+2] 1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocyclic rings, which are prevalent in many biologically active molecules. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant (CuAAC), is a prominent example where an alkyne reacts with a 1,3-dipole, such as an azide (B81097), to form a triazole.
The distinction between terminal and internal this compound isomers is particularly significant in CuAAC reactions. Terminal alkynes are generally excellent substrates for CuAAC, exhibiting high reactivity and regioselectivity to yield 1,4-disubstituted triazoles.[2][3] Internal alkynes are typically less reactive in CuAAC.
Table 2: Comparison of this compound Isomers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| This compound Isomer | Alkyne Type | Expected Reactivity in CuAAC | Product |
| 5-Hexyn-1-ol | Terminal | High | 1,4-Disubstituted 1,2,3-triazole |
| 1-Hexyn-3-ol | Terminal | High | 1,4-Disubstituted 1,2,3-triazole |
| 2-Hexyn-1-ol | Internal | Low to Moderate | 1,4,5-Trisubstituted 1,2,3-triazole |
| 3-Hexyn-1-ol | Internal | Low to Moderate | 1,4,5-Trisubstituted 1,2,3-triazole |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are protocols for representative cycloaddition reactions involving a functionalized this compound isomer.
Protocol 1: [4+2] Diels-Alder Cycloaddition of Hex-3-en-5-yn-2-ol with N-phenylmaleimide[2]
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar and equipped with a reflux condenser, add Hex-3-en-5-yn-2-ol (1.0 g, 10.4 mmol).
-
Reagent Addition: Add N-phenylmaleimide (1.8 g, 10.4 mmol, 1.0 equivalent) to the flask.
-
Solvent Addition: Add 25 mL of anhydrous toluene.
-
Reaction Conditions: Stir the mixture at room temperature to dissolve the reactants. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: [3+2] Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Hex-3-en-5-yn-2-ol with Benzyl (B1604629) Azide[2]
-
Reactant Solution: In a 25 mL reaction vial, dissolve Hex-3-en-5-yn-2-ol (0.5 g, 5.2 mmol) and benzyl azide (0.7 g, 5.2 mmol, 1.0 equivalent) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst and Reducing Agent Preparation: In separate vials, prepare a fresh solution of sodium ascorbate (B8700270) (0.21 g, 1.04 mmol, 0.2 equivalents) in 1 mL of water and a solution of CuSO₄·5H₂O (0.065 g, 0.26 mmol, 0.05 equivalents) in 1 mL of water.
-
Reaction Execution: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate (B86663) solution.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Work-up and Purification: After the reaction is complete, the product can be extracted with an organic solvent and purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described cycloaddition reactions and a general experimental workflow.
Caption: Diels-Alder reaction pathway of a this compound isomer.
References
Hexynol vs. Pentynol: A Comparative Guide to Reactivity for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C6 and C5 Alkynols with Supporting Data and Protocols.
Hexynol and pentynol are bifunctional molecules containing both a hydroxyl group and an alkyne moiety. This unique combination makes them valuable building blocks in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comparative study of their reactivity, supported by physical data, detailed experimental protocols for key transformations, and their applications in drug discovery.
While direct kinetic comparisons of reactivity between this compound and pentynol isomers are not extensively documented, their chemical behavior is overwhelmingly dictated by the respective functional groups. For terminal alkynols such as 5-hexyn-1-ol (B123273) and 4-pentyn-1-ol (B147250), the reactivity is primarily centered around the acidic terminal proton, the π-bonds of the alkyne, and the nucleophilic/electrophilic nature of the hydroxyl group. The single additional methylene (B1212753) unit in this compound's carbon backbone results in subtle differences in physical properties like boiling point and density, but it does not significantly alter the intrinsic reactivity of the functional groups. Therefore, they can often be used interchangeably in synthetic schemes where the carbon chain length is not a critical structural element.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of common this compound and pentynol isomers. These properties are crucial for reaction planning, including solvent selection and purification methods.
| Property | 5-Hexyn-1-ol | 4-Pentyn-1-ol | 3-Hexyn-1-ol | 3-Pentyn-1-ol |
| Molecular Formula | C₆H₁₀O[1][2] | C₅H₈O[3][4] | C₆H₁₀O[5][6] | C₅H₈O[4][7] |
| Molecular Weight | 98.14 g/mol [2][8] | 84.12 g/mol [3][4] | 98.14 g/mol [6][9] | 84.12 g/mol [4][7] |
| Boiling Point | 73-75 °C at 15 mmHg[1][8] | 154-155 °C[3][10] | 63-64 °C at 12 mmHg[5][9] | 154-157 °C[11][12] |
| Density | 0.89 g/mL at 25 °C[1][8] | 0.904 g/mL at 25 °C[3][10] | 0.898 g/mL at 25 °C[5][9] | 0.912 g/mL at 25 °C[11][12] |
| Refractive Index (n20/D) | 1.450[1][8] | 1.445[3][10] | 1.454[9] | 1.456[11][12] |
| Solubility in Water | Slightly miscible[1][13] | Miscible[10] | Slightly soluble[14] | Soluble[4] |
Comparative Reactivity and Synthetic Applications
The primary sites of reactivity in terminal alkynols are the terminal alkyne and the primary alcohol.
1. Reactions of the Terminal Alkyne: The terminal C-H bond on an sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base (like NaNH₂) to form a potent nucleophile, an acetylide. This acetylide can then participate in C-C bond-forming reactions.
-
Alkylation: The acetylide can undergo SN2 reactions with primary alkyl halides to extend the carbon chain.
-
Coupling Reactions: These alkynols are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, which forms a new C-C bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of many complex organic molecules and APIs.
2. Reactions of the Hydroxyl Group: The primary alcohol can undergo a variety of transformations:
-
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the reagents and conditions used.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
-
Conversion to Halides: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) or directly to a halide for subsequent nucleophilic substitution reactions.
3. Reactions involving both Functional Groups: The bifunctional nature of these molecules allows for intramolecular reactions to form cyclic structures, such as lactones, which are common motifs in natural products.
Applications in Drug Development
Both this compound and pentynol serve as crucial intermediates in the synthesis of pharmaceuticals. Their ability to participate in C-C bond-forming reactions makes them ideal for constructing the carbon skeleton of complex drug molecules.
For instance, 4-pentyn-1-ol is a key starting material in the synthesis of certain synthetic cannabinoid receptor agonists. The terminal alkyne allows for the introduction of various substituents via coupling reactions to explore structure-activity relationships (SAR) at the CB1 and CB2 receptors. These receptors are targets for drugs aimed at treating pain, inflammation, and neurological disorders.
Similarly, this compound derivatives are employed in the synthesis of various APIs, where the six-carbon chain acts as a versatile linker or a foundational part of the molecule's core structure.
Experimental Protocols
Below are detailed methodologies for key reactions involving terminal alkynols. The procedures are generally applicable to both this compound and pentynol with minor adjustments for differences in molecular weight.
Protocol 1: Glaser-Hay Coupling of a Terminal Alkynol
This protocol describes the copper-catalyzed oxidative homocoupling of a terminal alkyne to form a symmetrical 1,3-diyne.
Materials:
-
Terminal alkynol (e.g., 5-hexyn-1-ol) (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Acetone (B3395972) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkynol (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Partial Hydrogenation using a Lindlar Catalyst
This procedure details the semi-hydrogenation of an alkyne to a cis-alkene.
Materials:
-
Alkynol (e.g., 4-pentyn-1-ol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Solvent (e.g., ethyl acetate, ethanol)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a septum.
-
Add Lindlar's catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas like nitrogen or argon.
-
Add the solvent, followed by the alkynol substrate.
-
For added selectivity and to prevent over-reduction, a small amount of quinoline can be added.[4]
-
Replace the inert atmosphere with hydrogen gas, typically using a balloon to maintain a pressure of approximately 1 atm.[4]
-
Stir the reaction vigorously at room temperature and monitor by TLC or GC.
-
Once the starting material is consumed, replace the hydrogen atmosphere with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the cis-alkenol.
Protocol 3: Oxidation of a Primary Alkynol with KMnO₄
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using potassium permanganate (B83412).
Materials:
-
Alkynol (e.g., 5-hexyn-1-ol) (3 mL)
-
1% alkaline potassium permanganate (KMnO₄) solution
-
Sodium hydrogen carbonate (NaHCO₃)
-
Boiling tube, water bath, filter paper
Procedure:
-
Take 3 mL of the alkynol in a boiling tube and place it in a water bath.[7]
-
Add a few drops of 1% alkaline KMnO₄ solution to the boiling tube. The solution will turn pink.
-
Warm the mixture in the water bath. The pink color will disappear as the KMnO₄ is consumed during the oxidation of the alcohol.[7]
-
Once the color has disappeared, filter the solution.
-
To confirm the formation of a carboxylic acid, add a small amount of sodium hydrogen carbonate to the filtrate. The evolution of carbon dioxide gas (effervescence) indicates the presence of the carboxylic acid.[7]
Conclusion
This compound and pentynol are highly versatile and synthetically useful building blocks for drug discovery and development. While their physical properties differ slightly due to the variation in carbon chain length, their chemical reactivity is fundamentally similar, governed by the terminal alkyne and primary hydroxyl functional groups. The choice between this compound and pentynol will therefore primarily depend on the specific structural requirements of the target molecule rather than on a significant difference in chemical reactivity. The provided protocols offer robust methods for the transformation of these valuable starting materials into more complex structures suitable for pharmaceutical applications.
References
- 1. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Synthetic Routes for Hexynol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent synthetic methodologies for the preparation of hexynol derivatives. Hexynols are valuable building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, natural products, and advanced materials. The selection of an appropriate synthetic route is critical and often depends on factors such as substrate availability, desired substitution patterns, stereochemical requirements, and scalability. Here, we compare the Sonogashira coupling, Grignard reactions, and the Favorskii reaction, providing experimental data and detailed protocols. Additionally, we briefly explore modern catalytic asymmetric and chemoenzymatic approaches for the synthesis of chiral this compound derivatives.
Comparison of Synthetic Routes
The following table summarizes the key aspects of three classical methods for synthesizing this compound derivatives, offering a comparative overview of their advantages and limitations.
| Synthetic Route | General Transformation | Advantages | Disadvantages | Typical Yields |
| Sonogashira Coupling | Coupling of a terminal alkyne with a vinyl or aryl halide. | Mild reaction conditions, broad substrate scope, high functional group tolerance.[1] | Requires a pre-functionalized vinyl/aryl halide and a terminal alkyne. The use of a copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).[2] | Good to excellent (often >80%) |
| Grignard Reaction | Nucleophilic addition of a Grignard reagent to an aldehyde or ketone containing an alkyne, or addition to a propargyl alcohol derivative.[3][4] | Utilizes readily available starting materials. A versatile method for creating various substitution patterns.[5] | The Grignard reagent's high reactivity can lead to side reactions. Requires strictly anhydrous conditions. Yields can be moderate.[3] | 25-60% (for addition to propargyl alcohols)[3] |
| Favorskii Reaction | Reaction of a terminal alkyne with an aldehyde or ketone in the presence of a strong base.[6] | A direct method for synthesizing propargyl alcohols from simple precursors.[6] | Limited substrate scope, especially with aldehydes, due to competing aldol (B89426) condensation. Requires strong basic conditions.[6] | Variable, can be low with certain substrates. |
Detailed Synthetic Protocols and Data
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is widely used due to its mild conditions and tolerance of various functional groups.[2]
Experimental Protocol: Synthesis of a Phenyl-Substituted this compound Derivative
This protocol is a generalized procedure for the Sonogashira coupling of 2-hexyn-1-ol with a generic 6-phenyl-substituted aryl bromide.[1]
Materials:
-
6-phenyl-substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Hexyn-1-ol (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine, Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-phenyl-substituted aryl bromide, palladium catalyst, and copper(I) iodide.[1]
-
Add the anhydrous solvent and the amine base.[1]
-
Stir the mixture for a few minutes, then add the 2-hexyn-1-ol.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is worked up by filtering off the ammonium (B1175870) salt, evaporating the solvent, and purifying the residue by column chromatography.
Reaction Data:
| Catalyst | Base | Solvent | Temperature | Time | Yield |
| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp. | 2-24 h | Typically >80% |
Logical Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Grignard Reaction with Propargyl Alcohol Derivatives
The addition of Grignard reagents to propargyl alcohols proceeds via an initial deprotonation of the alcohol followed by a magnesium-mediated carbometallation.[4][7] This method allows for the synthesis of substituted dienols.
Experimental Protocol: Synthesis of 2-Methylene-4-hexen-1-ol
This protocol describes the addition of allylmagnesium chloride to propargyl alcohol.[3]
Materials:
-
Magnesium turnings (72 g, 3 moles)
-
Dry ether (500 mL)
-
Iodine (several crystals)
-
Allyl chloride (115 g, 1.5 moles) in 500 mL dry ether
-
Propargyl alcohol (28 g, 0.5 mole) in 200 mL ether
-
Dry tetrahydrofuran (B95107) (THF, 50 mL)
-
Ammonium chloride solution (100 g in ~500 g ice)
Procedure:
-
Prepare the Grignard reagent: In a 5-liter three-neck flask, combine magnesium turnings, dry ether, and iodine crystals. Add a small portion of the allyl chloride solution to initiate the reaction, then add the remainder dropwise over six hours. Midway through the addition, add dry THF to dissolve the precipitated Grignard complex.[3]
-
After the addition is complete, stir for one hour.[3]
-
Add the solution of propargyl alcohol dropwise over three hours. A vigorous reaction will occur.[3]
-
After the addition, add more ether and stir for fifteen hours.[3]
-
Decompose the reaction mixture by pouring it over a slurry of ammonium chloride in ice.[3]
-
Separate the organic and aqueous layers. Extract the aqueous layer with ether.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[3]
-
Isolate the product by distillation.
Reaction Data:
| Grignard Reagent | Substrate | Solvent | Temperature | Yield |
| Allylmagnesium chloride | Propargyl alcohol | Ether/THF | Room Temp. | 25-35%[3] |
| Methallylmagnesium chloride | Propargyl alcohol | Ether/THF | Room Temp. | 25-35%[3] |
| Propargylmagnesium bromide | Propargyl alcohol | Ether/THF | Room Temp. | 25-35%[3] |
Logical Workflow for Grignard Reaction with Propargyl Alcohol
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. organic chemistry - Why do Grignard reagents add to propargyl alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Khan Academy [khanacademy.org]
- 6. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 7. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
A Comparative Guide to Computational Modeling of Hexynol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational modeling approaches and experimental methodologies for elucidating the reaction mechanisms of hexynol and related propargylic alcohols. By presenting quantitative data from both theoretical calculations and laboratory experiments, this document aims to equip researchers with the necessary information to select and design effective studies for understanding and optimizing chemical transformations involving this important class of compounds.
I. Introduction to this compound Reactivity and Modeling
Hexynols, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, are versatile building blocks in organic synthesis. Their reactivity is dictated by the interplay of these two functional groups, leading to a variety of potential reaction pathways, including oxidation, reduction, addition, and rearrangement. Computational modeling has emerged as a powerful tool to investigate these complex reaction mechanisms at a molecular level, providing insights into transition states, reaction intermediates, and kinetic parameters that can be challenging to determine experimentally.
This guide will focus on the oxidation of propargylic alcohols as a representative reaction class for hexynols, comparing the results of computational studies with established experimental protocols.
II. Computational Approaches to Modeling Propargylic Alcohol Oxidation
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. Various functionals can be employed to approximate the exchange-correlation energy, a key component of the calculation.
One notable study investigated the gold(I)-catalyzed oxidation of an indolyl propargylic alcohol by an N-oxide, providing a detailed mechanistic pathway.[1][2] This reaction serves as an excellent case study for understanding the application of DFT in elucidating complex catalytic cycles.
Table 1: Comparison of Computational Methods for Modeling Alcohol Reactions
| Computational Method | Key Features | Typical Applications in Alcohol Chemistry | Strengths | Limitations |
| Density Functional Theory (DFT) | ||||
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimizations, frequency calculations, and reaction pathway analysis of alcohol oxidation and dehydration. | Good balance of accuracy and computational efficiency for a wide range of organic reactions. | May not be as accurate for systems with significant dispersion interactions or for calculating reaction barriers with high precision. |
| M06-2X | High-nonlocality functional with a large amount of Hartree-Fock exchange. | Particularly well-suited for studying non-covalent interactions, thermochemistry, and kinetics of complex organic reactions. | Generally provides more accurate reaction barrier heights and is better for systems where dispersion is important. | Can be more computationally expensive than B3LYP. |
| Ab Initio Methods | ||||
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Used for high-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction energies and barriers. | More accurate than DFT for many systems, especially those where electron correlation is critical. | Computationally demanding, limiting its application to smaller systems. |
| Coupled Cluster (CCSD(T)) | A high-level ab initio method considered the "gold standard" for computational chemistry. | Benchmark calculations for reaction energies and barrier heights to validate DFT results. | Provides very high accuracy for a wide range of chemical systems. | Extremely computationally expensive, feasible only for small molecules. |
III. Experimental Investigation of this compound Oxidation
A variety of experimental methods are available for the oxidation of hexynols and related propargylic alcohols. The choice of oxidant and reaction conditions determines the selectivity of the transformation, yielding either the corresponding aldehyde or carboxylic acid.
Table 2: Summary of Experimental Data for the Oxidation of this compound Analogs
| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 6-Phenyl-2-hexyn-1-ol | TEMPO/Calcium Hypochlorite (B82951) | Dichloromethane (B109758) | Room Temp. | 6-Phenyl-2-hexynal | Not specified | [3] |
| 6-Phenyl-2-hexyn-1-ol | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Toluene | Room Temp. | 6-Phenyl-2-hexynal | Not specified | [3] |
| Hex-3-en-5-yn-2-ol | Dess-Martin Periodinane | Dichloromethane | Room Temp. | Hex-3-en-5-yn-2-one | Not specified | [4] |
| Hex-3-en-5-yn-2-ol | Swern Oxidation | Dichloromethane | -78 to Room Temp. | Hex-3-en-5-yn-2-one | Not specified | [4] |
| Aliphatic Alcohols | Potassium Dichromate | Aqueous/Micellar | 24 | Corresponding Aldehyde/Ketone | Varies | [5] |
Detailed Experimental Protocols
Protocol 1: Oxidation of 6-Phenyl-2-hexyn-1-ol using TEMPO/Calcium Hypochlorite[3]
Materials:
-
6-Phenyl-2-hexyn-1-ol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Calcium hypochlorite
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-phenyl-2-hexyn-1-ol (1 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.01 mmol, 1 mol%).
-
Add calcium hypochlorite (1.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 6-phenyl-2-hexynal.
Protocol 2: Oxidation of Hex-3-en-5-yn-2-ol using Dess-Martin Periodinane[4]
Materials:
-
Hex-3-en-5-yn-2-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve Hex-3-en-5-yn-2-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the mixture vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Mechanisms and Workflows
Computational Workflow for Mechanism Elucidation
The following diagram illustrates a typical workflow for investigating a reaction mechanism using computational methods.
Caption: A typical workflow for computational mechanism elucidation.
Gold(I)-Catalyzed Oxidation of a Propargylic Alcohol
The following signaling pathway diagram illustrates the key steps in the gold(I)-catalyzed oxidation of a propargylic alcohol as determined by DFT calculations.[1][2]
Caption: Key steps in the gold(I)-catalyzed oxidation of a propargylic alcohol.
General Experimental Workflow for this compound Oxidation
This diagram outlines the typical steps involved in the experimental oxidation of a this compound derivative.
Caption: A general workflow for the experimental oxidation of this compound.
IV. Comparison and Conclusion
The comparison of computational and experimental approaches reveals a synergistic relationship. Computational modeling, particularly with DFT, can provide a detailed, step-by-step understanding of reaction mechanisms, including the structures and energies of transient intermediates and transition states that are difficult to observe experimentally.[1][2] This predictive power can guide the design of new experiments and catalysts.
Experimental studies, on the other hand, provide the real-world data necessary to validate and refine computational models. Kinetic data, product distributions, and the effects of reaction conditions are essential benchmarks for assessing the accuracy of theoretical calculations.[3][4][5]
For researchers in drug development, a combined approach is often the most effective. Computational screening of potential reaction pathways can accelerate the discovery of efficient synthetic routes, while experimental validation ensures the feasibility and scalability of the chosen method. The detailed protocols provided in this guide offer a starting point for the practical application of these techniques to the synthesis of novel compounds derived from this compound.
References
- 1. Item - Mechanistic elucidation of gold(I)-catalyzed oxidation of a propargylic alcohol by a N-oxide in the presence of an imine using DFT calculations - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to Validating Hexynol Product Structure by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for validating the structure of a Hexynol product, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data of small molecules.[1][2][3] Its ability to elucidate the precise arrangement of atoms, bond lengths, and bond angles is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.[4] This guide will delve into the experimental workflow of X-ray crystallography for a this compound product and compare its performance against other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive View: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing a static snapshot of the molecule in its crystalline state. The resulting electron density map allows for the direct visualization of the molecular structure, confirming connectivity and stereochemistry with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Product
This protocol outlines the key steps for determining the crystal structure of a this compound product.
1. Crystallization: The initial and often most challenging step is to obtain a high-quality single crystal.[4] For a this compound product, which is likely a liquid or a low-melting solid at room temperature, several techniques can be employed:
-
Slow Evaporation: A solution of the this compound product in a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) is prepared in a vial. The vial is covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the this compound product in a solvent is placed as a drop on a siliconized glass slide. This slide is then inverted and sealed over a reservoir containing a less volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the this compound product, inducing crystallization.
-
Cooling: A saturated solution of the this compound product at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals.
2. Crystal Mounting and Screening:
-
A suitable single crystal (typically 0.05-0.5 mm in size) is selected under a microscope.[5]
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
The mounted crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern. A good crystal will produce sharp, well-defined diffraction spots.
3. Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is rotated in a monochromatic X-ray beam. As the crystal rotates, different crystallographic planes are brought into the diffracting condition according to Bragg's Law.
-
A detector records the intensities and positions of the diffracted X-rays, generating a series of diffraction images. Data collection can take from a few minutes to several hours, depending on the crystal and the X-ray source.[6]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods for small molecules) to generate an initial electron density map.
-
An atomic model of the this compound molecule is built into the electron density map.
-
The model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the data.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides definitive structural information, other techniques like NMR and Mass Spectrometry are essential for a comprehensive characterization of a new chemical entity.
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Obtained | 3D atomic structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of atoms, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Typical Resolution | ~0.1 Å (atomic resolution)[7] | Indirectly inferred, typically 0.20–0.30 nm for macromolecules[8] | High mass accuracy (ppm level)[9] |
| Sample Amount | Micrograms to milligrams[3] | Milligrams | Nanograms to micrograms |
| Analysis Time | Hours to days (including crystallization) | Minutes to hours | Minutes |
| Strengths | Unambiguous 3D structure determination, absolute configuration.[2][10] | Provides information on structure in solution and molecular dynamics.[11] | High sensitivity, determination of molecular formula.[9] |
| Limitations | Requires a single, high-quality crystal; provides a static structure.[12] | Less precise for global structure than crystallography; can be complex to interpret.[12] | Does not directly provide 3D structural information. |
Visualizing the Workflow and Method Comparison
To further clarify the processes and their interrelationships, the following diagrams are provided.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rigaku.com [rigaku.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 6. portlandpress.com [portlandpress.com]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Researcher's Guide to Quantifying Hexynol Reaction Yield: A Comparison of GC-MS with Internal Standards and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount. This guide provides a comprehensive comparison of using Gas Chromatography-Mass Spectrometry (GC-MS) with internal standards for determining the reaction yield of hexynol, alongside alternative quantification techniques. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable method for your research needs.
The use of an internal standard in GC-MS is a powerful technique for improving the accuracy and precision of quantitative analysis.[1] By adding a known amount of a non-interfering compound to both the calibration standards and the unknown samples, variations introduced during sample preparation and injection can be effectively compensated.[2][3] This guide will delve into the practical application of this method for a this compound reaction and compare its performance against other common analytical approaches.
Experimental Workflow: GC-MS with Internal Standard
The general workflow for quantifying a reaction yield using an internal standard in GC-MS involves several key steps, from reaction quenching to data analysis.
Caption: General experimental workflow for quantifying this compound reaction yield using GC-MS with an internal standard.
Experimental Protocols
GC-MS with Internal Standard Method for this compound Quantification
This protocol outlines the steps for quantifying this compound reaction yield using an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (IS): e.g., 1-Heptanol or a deuterated analog of this compound. The ideal internal standard should have similar chemical properties to the analyte but be well-separated chromatographically.[1]
-
Solvents (e.g., dichloromethane, diethyl ether) for extraction[4]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS grade solvent for dilution (e.g., hexane)[5]
-
Standard laboratory glassware
2. Sample Preparation:
-
Reaction Quenching: At the desired reaction time, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Internal Standard Addition: Accurately add a known amount of the internal standard stock solution to the quenched reaction mixture.
-
Extraction: Perform a liquid-liquid extraction to separate the organic products from the aqueous layer.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent and, if necessary, concentrate the sample under a gentle stream of nitrogen.
-
Dilution: Dilute the sample to a suitable concentration for GC-MS analysis with a GC-MS grade solvent.[4]
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[4]
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity[6]
4. Calibration Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of this compound.
-
Add the same constant concentration of the internal standard to each standard solution.
-
Analyze each standard by GC-MS using the same method as for the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[7]
5. Yield Calculation:
-
Integrate the peak areas of this compound and the internal standard in the chromatogram of the reaction sample.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the reaction yield based on the initial amount of limiting reactant.[8]
Comparison of Quantification Methods
The choice of quantification method can significantly impact the accuracy and precision of the determined reaction yield. The table below compares the GC-MS with internal standard method to other common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Precision (RSD) |
| GC-MS with Internal Standard | Relative quantification based on the ratio of analyte to a known amount of a co-injected standard.[1] | High accuracy and precision, compensates for injection volume errors and sample preparation losses.[2][3] | Requires a suitable internal standard that does not co-elute with other components.[9] | < 5% |
| GC-MS with External Standard | Absolute quantification based on a calibration curve generated from external standards.[1] | Simpler to implement than the internal standard method. | Susceptible to errors from injection volume variations and matrix effects.[3][9] | 5-15% |
| Quantitative NMR (qNMR) | Absolute quantification based on the integration of NMR signals relative to a known amount of a certified reference material.[10] | Non-destructive, provides structural information, no need for chromatographic separation. | Lower sensitivity than GC-MS, requires a pure reference standard. | < 2% |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a liquid phase based on their interaction with a stationary phase.[10] | Suitable for non-volatile or thermally labile compounds. | May require derivatization for UV detection, can be less sensitive than GC-MS for volatile compounds. | 2-10% |
Principle of Internal Standard Calibration
The internal standard method relies on the consistent relationship between the analyte and the internal standard throughout the analytical process.
Caption: The principle of internal standard calibration for accurate quantification.
Conclusion
For the quantification of this compound reaction yield, the GC-MS method with an internal standard offers a robust and reliable approach, providing high accuracy and precision by mitigating errors associated with sample preparation and injection.[2][3] While alternative methods like qNMR and HPLC have their own merits, the GC-MS internal standard method is often the preferred choice for volatile compounds like this compound, especially in complex reaction mixtures. The detailed protocol and comparative data presented in this guide should empower researchers to make an informed decision and achieve accurate and reproducible results in their studies.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
A comparative study of different catalysts for Hexynol synthesis
For researchers, scientists, and drug development professionals, the selective synthesis of hexynol, particularly the cis-alkenol (Z)-3-hexen-1-ol, is a critical process, with the choice of catalyst being paramount to achieving high yield and selectivity. This guide provides a comparative analysis of different catalysts employed in the semi-hydrogenation of 3-hexyn-1-ol (B147329), supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
The selective hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. In the case of 3-hexyn-1-ol, the desired product is often the (Z)-isomer, which possesses a characteristic herbaceous fragrance and is a valuable intermediate in the fine chemicals industry.[1] The primary challenge lies in achieving high selectivity for the cis-alkene while minimizing over-hydrogenation to the corresponding alkane (hexanol) and the formation of the trans-isomer ((E)-3-hexen-1-ol). This guide focuses on a comparative study of various heterogeneous catalysts, including palladium on alumina (B75360), palladium-copper on alumina, and the commercially available Lindlar and BASF catalysts.
Performance Comparison of Catalysts
The efficacy of a catalyst in the semi-hydrogenation of 3-hexyn-1-ol is determined by several key performance indicators: conversion, selectivity to the desired (Z)-alkenol, and the reaction conditions required to achieve these results. The following table summarizes the performance of different catalysts based on published experimental data.
| Catalyst | Support | Metal Loading | Substrate/Metal Molar Ratio | Temperature (°C) | Time | Conversion (%) | Selectivity to (Z)-3-hexen-1-ol (%) | Reference |
| Cat 1 (lab-prepared) | Al₂O₃ | 0.25% Pd | 500 | 25 | 90 min | >99 | 64 | [2] |
| Cat 1* (lab-prepared) | Al₂O₃ | 0.25% Pd | 6000 | 60 | ~150 min | High | High | [3] |
| Cat 2 (lab-prepared) | Al₂O₃ | 0.075% Pd, 0.156% Cu | 500 | 40 | - | Lower Activity | Slightly Improved Selectivity | [2] |
| Commercial Catalyst | C | 0.6% Pd | 500 | 25 | - | Lower Activity than Cat 1 | - | [2] |
| Lindlar Catalyst | CaCO₃ | - | 5 mol/m² | 35 | - | - | High | [1] |
| BASF LF200 | - | - | 1400 mol/m² | 35 | - | - | High | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are protocols for catalyst preparation, the hydrogenation reaction, and product analysis.
Catalyst Preparation
Preparation of 0.25% Pd/Al₂O₃ (Cat 1): [2] This method involves the reduction of a palladium salt in the presence of the alumina support. The specific protocol is characterized by the absence or limited amount of water, which differs from many conventional preparation methods.[3] Two variations have been reported:
-
Protocol 1 (Cat 1): Alumina is introduced as a solid into a reaction mixture containing the colloidal reduced palladium in cyclopentyl methyl ether (CPME).[3]
-
Protocol 2 (Cat 1):* A reaction mixture containing the colloidal reduced palladium is added to a suspension of alumina in CPME.[3]
Preparation of (0.156% Cu, 0.075% Pd)/Al₂O₃ (Cat 2): [2] This bimetallic catalyst is synthesized to potentially reduce the amount of precious palladium metal. The preparation involves a one-pot procedure that requires more drastic conditions to achieve the reduction of both copper and palladium salts.
Hydrogenation of 3-hexyn-1-ol
The following is a general procedure for the semi-hydrogenation of 3-hexyn-1-ol in a laboratory setting.[2]
-
Reactor Setup: A three-necked round-bottom flask is charged with the catalyst (e.g., 100 mg of 0.25% Pd/Al₂O₃) and a solvent (e.g., 10 mL of isopropanol) under a nitrogen atmosphere.
-
Addition of Substrate: 3-hexyn-1-ol (e.g., 138.4 mg, 1.41 mmol) is introduced into the flask via a syringe.
-
Reaction Conditions: The mixture is vigorously stirred and maintained under a hydrogen atmosphere (0.1 MPa) at a controlled temperature (e.g., 25 °C).
-
Monitoring the Reaction: Samples are withdrawn at different time intervals to monitor the progress of the reaction.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst.
Product Analysis by Gas Chromatography (GC)
The composition of the reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity for the different products.[2]
-
Instrumentation: An Agilent Technologies 7820A GC System coupled with a quadrupole mass spectrometer (Agilent Technologies 5977B MSD) is a suitable instrument.
-
Column: A HP-5MS column (30 m × 0.25 mm × 0.25 µm) or a similar capillary column can be used.
-
Quantification: The amount of each compound (3-hexyn-1-ol, (Z)-3-hexen-1-ol, (E)-3-hexen-1-ol, and hexanol) is determined by the area percentage from the GC chromatogram, using pure compounds as reference standards.
-
Calculation of Stereoselectivity: The stereoselectivity towards the (Z)-isomer is calculated using the following formula: Stereoselectivity (%) = [Area of (Z)-isomer / (Area of (Z)-isomer + Area of (E)-isomer)] x 100.[2]
Visualizing the Process
To better understand the experimental and decision-making processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Hexynol Synthesis: Traditional vs. Green Chemistry Alternatives
An important clarification regarding "Hexynol": The term "this compound" can refer to several isomers. Literature on the green synthesis of specific this compound isomers is scarce. However, there is a wealth of research on green alternatives for the synthesis of the closely related and industrially significant alcohol, 1-hexanol (B41254) . This guide will, therefore, compare a traditional chemical synthesis route for a specific isomer, 3-hexyn-1-ol (B147329) , with modern green chemistry approaches for producing 1-hexanol from renewable feedstocks. This comparison will highlight the significant advancements in sustainable chemical production.
Traditional Synthesis: A Multi-Step Chemical Route
The conventional industrial production of alcohols like this compound and hexanol has heavily relied on petroleum-based feedstocks.[1] These processes are often energy-intensive, requiring high temperatures and pressures, and contribute to environmental pollution.[1][2] A documented method for preparing hexyn-3-ol-1 involves a multi-step chemical process starting from propargyl chloride.[3] This synthesis utilizes a Grignard reagent and ethylene (B1197577) oxide, followed by hydrolysis to obtain the final product.[3] While effective in producing the target molecule, this method involves hazardous reagents and potentially generates significant chemical waste.
Green Chemistry Alternatives: The Rise of Bio-based Synthesis
In contrast to traditional methods, green chemistry offers more sustainable pathways for alcohol production, primarily focusing on renewable feedstocks and biocatalysis. These methods aim to reduce energy consumption, minimize waste, and utilize environmentally benign substances.
Microbial Fermentation of Biomass-Derived Sugars
A promising green alternative is the production of 1-hexanol from biomass-derived sugars.[1] This approach utilizes engineered metabolic pathways in microorganisms to convert sugars into 1-hexanol.[1] This biosynthetic pathway is designed to be highly selective for 1-hexanol, minimizing the formation of byproducts and avoiding the loss of carbon in the form of CO2.[1]
Syngas Fermentation with Clostridium carboxidivorans
Another innovative green route is the use of syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) as a feedstock for microbial fermentation.[4][5] The acetogenic bacterium Clostridium carboxidivorans P7 can convert syngas into a range of products, including 1-hexanol.[4] This process is particularly attractive as it can utilize waste gases from industrial processes, contributing to a circular economy.
Catalytic Hydrogenation of Hexanoic Acid from Fermented Waste
A third green pathway involves the fermentation of waste biomass, such as grape pomace, to produce hexanoic acid.[6][7] This hexanoic acid is then subjected to catalytic hydrogenation to yield 1-hexanol and hexyl hexanoate.[6][7] This method not only utilizes waste streams but also produces valuable bio-additives for fuels.[6]
Performance Comparison: Traditional vs. Green Synthesis
The following table summarizes the key differences between the traditional chemical synthesis of 3-hexyn-1-ol and the green, bio-based synthesis of 1-hexanol.
| Parameter | Traditional Chemical Synthesis (3-hexyn-1-ol) | Green Bio-based Synthesis (1-hexanol) |
| Feedstock | Propargyl chloride, Ethylene oxide (petroleum-derived)[3] | Biomass-derived sugars, Syngas (CO, CO2, H2), Grape pomace[1][4][6] |
| Catalyst/Method | Grignard reagent, Copper (I) chloride[3] | Microbial fermentation (E. coli, Clostridium carboxidivorans), Catalytic hydrogenation (Re/γ-Al2O3)[1][4][6] |
| Temperature | 0 to +10 °C[3] | 30 to 37 °C (fermentation), 220 °C (hydrogenation)[4][6] |
| Pressure | Atmospheric | Atmospheric (fermentation), 115 bar (hydrogenation)[6] |
| Yield | ~60%[3] | Varies; e.g., 25 mol% from hydrogenation of hexanoic acid[6] |
| Environmental Impact | Use of hazardous reagents, potential for significant chemical waste.[2] | Use of renewable feedstocks, lower energy consumption in fermentation, potential for carbon neutrality.[1][5] |
Experimental Protocols
Traditional Synthesis of 3-hexyn-1-ol
This protocol is based on the method described in US Patent 4,026,954.[3]
-
Grignard Reagent Formation: A solution of methyl magnesium halide (e.g., methyl magnesium chloride) is prepared in a suitable solvent.
-
Reaction with Propargyl Chloride: Propargyl chloride is added dropwise to the Grignard reagent solution containing a copper (I) chloride catalyst at a controlled temperature (e.g., 0°C). The reaction mixture is stirred for a specified period.
-
Addition of Ethylene Oxide: Ethylene oxide is then introduced to the reaction mixture to form the halogeno magnesium salt of hexyn-3-ol-1.
-
Hydrolysis: The resulting salt is hydrolyzed to yield 3-hexyn-1-ol.
Green Synthesis of 1-hexanol via Syngas Fermentation
This protocol is based on the study of Clostridium carboxidivorans P7 for hexanol production.[4]
-
Cultivation of Microorganism: Clostridium carboxidivorans P7 is cultivated in a suitable medium under anaerobic conditions.
-
Gas Fermentation: The culture is subjected to a continuous supply of syngas (a mixture of CO, CO2, and H2) in a bioreactor.
-
Parameter Optimization: The fermentation conditions, such as temperature (e.g., 30°C) and CO content in the syngas, are optimized to maximize hexanol production.
-
Product Recovery: 1-hexanol is recovered from the fermentation broth.
Synthesis Pathway Diagrams
Caption: Traditional vs. Green Synthesis Pathways for this compound/Hexanol.
The diagram above illustrates the contrast between the linear, multi-step chemical synthesis of 3-hexyn-1-ol and the more diverse, bio-based routes for producing 1-hexanol from various renewable feedstocks. The green pathways leverage biological processes to achieve a more sustainable production model.
References
- 1. Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]
- 2. Page loading... [guidechem.com]
- 3. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]
- 4. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Hexynol-Based Corrosion Inhibitors
A detailed examination of the efficacy of Hexynol-based corrosion inhibitors reveals their competitive performance against established alternatives such as Benzotriazole (BTA) and Hexamine. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This compound, an acetylenic alcohol, demonstrates significant potential as a corrosion inhibitor, particularly for protecting carbon steel in acidic environments. Its mechanism of action, primarily centered around adsorption onto the metal surface, forms a protective barrier that mitigates corrosive attacks.
Quantitative Performance Comparison
To objectively assess the efficacy of this compound-based inhibitors, a compilation of quantitative data from various studies is presented below. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from different research endeavors.
Weight Loss Method
The weight loss method is a fundamental technique for evaluating corrosion inhibitor efficiency. It directly measures the loss of metal over a period of exposure to a corrosive environment. The inhibition efficiency (IE) is calculated using the formula:
IE (%) = [(W₀ - Wᵢ) / W₀] * 100
Where:
-
W₀ is the weight loss of the metal in the absence of the inhibitor.
-
Wᵢ is the weight loss of the metal in the presence of the inhibitor.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Source |
| This compound | Mild Steel | 1 M HCl | 15 mM | 25 | 87.25 | [1] |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | 500 ppm | 25 | 80.55 | [2] |
| Hexamine | Steel | 0.3 M HCl | 1.0 x 10⁻¹ M | 25 | >80 | [3] |
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides insights into the corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed-type). Key parameters include the corrosion potential (Ecorr) and the corrosion current density (Icorr). A lower Icorr value in the presence of an inhibitor indicates effective corrosion protection.
| Inhibitor | Metal | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Source |
| This compound | Mild Steel | 0.5 M Acetic Acid | 15 mM | -645 | - | - | [1] |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | 500 ppm | - | Decreased significantly | 80.55 | [2] |
| Hexamine | Steel | 0.3 M HCl | 1.0 x 10⁻¹ M | Shifted | Decreased | - | [3] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the inhibitor's protective film and the corrosion process. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor signifies a more protective surface film and, consequently, better corrosion inhibition.
| Inhibitor | Metal | Corrosive Medium | Concentration | Rct (Ω·cm²) | Inhibition Efficiency (%) | Source |
| This compound | Mild Steel | 0.5 M Acetic Acid | 15 mM | Increased | - | [1] |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | - | Increased | - | [2][4] |
| Hexamine | Steel | 0.3 M HCl | 1.0 x 10⁻¹ M | Increased | - | [3] |
Mechanism of Action: The Adsorption of this compound
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier. This process can be visualized as a multi-step pathway.
Caption: Adsorption and film formation mechanism of this compound.
The inhibition process involves:
-
Diffusion: this compound molecules diffuse from the bulk solution to the metal surface.
-
Adsorption: The acetylenic group (C≡C triple bond) of the this compound molecule, with its high electron density, interacts with the vacant d-orbitals of the iron atoms on the metal surface. This leads to chemisorption, forming a strong bond.[5]
-
Polymerization: Once adsorbed, the acetylenic alcohol molecules can undergo surface polymerization, creating a more robust and stable protective film that acts as a barrier to the corrosive species in the environment.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of corrosion inhibitors.
Weight Loss Measurement Protocol
Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the change in mass over time.
Apparatus and Materials:
-
Metal coupons (e.g., mild steel) of known dimensions and surface area.
-
Corrosive solution (e.g., 1 M HCl).
-
Corrosion inhibitor (e.g., this compound).
-
Analytical balance (precision of 0.1 mg).
-
Beakers or corrosion cells.
-
Polishing papers of various grits.
-
Acetone and distilled water for cleaning.
-
Drying oven.
Procedure:
-
Specimen Preparation: Mechanically polish the metal coupons using successively finer grades of polishing paper to achieve a smooth, uniform surface.
-
Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly in an oven. Accurately weigh each coupon using an analytical balance and record the initial weight.
-
Exposure: Immerse the prepared coupons in the corrosive solution with and without the specified concentration of the inhibitor in separate beakers. Ensure the coupons are fully submerged and not in contact with each other.
-
Duration: Maintain the coupons in the solution for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning after Exposure: After the exposure time, carefully remove the coupons from the solutions. Remove the corrosion products by chemical cleaning (e.g., using an inhibited acid solution) or mechanical means, ensuring that the base metal is not removed.
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them to determine the final weight.
-
Calculation: Calculate the weight loss by subtracting the final weight from the initial weight. The corrosion rate and inhibition efficiency can then be calculated.
Caption: Workflow for Weight Loss Measurement.
Potentiodynamic Polarization Protocol
Objective: To evaluate the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process and to determine the corrosion current density.
Apparatus and Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode corrosion cell (working electrode, reference electrode, and counter electrode).
-
Working electrode (metal specimen to be tested).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Counter electrode (e.g., platinum or graphite).
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the weight loss protocol. Mount the electrode in a holder, exposing a well-defined surface area.
-
Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution. Position the reference electrode tip close to the working electrode surface to minimize potential drop.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Polarization Scan: Begin the potential scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and sweep towards a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (Icorr). The inhibition efficiency can be calculated from the Icorr values with and without the inhibitor.[6]
References
Kinetic studies comparing the reaction rates of Hexynol isomers
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for optimizing synthetic pathways and designing novel therapeutics. This guide provides a comparative analysis of the reaction rates of various hexynol isomers, focusing on hydrogenation, oxidation, and esterification reactions. By examining the influence of the triple bond's position on reactivity, this document offers valuable insights supported by experimental data.
Comparative Reaction Kinetics
The position of the carbon-carbon triple bond within the this compound molecule significantly influences its chemical reactivity. This section compares the reaction rates of different this compound isomers in three key transformations: hydrogenation, oxidation, and esterification.
Hydrogenation of this compound Isomers
The catalytic hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. The rate of this reaction for this compound isomers is dependent on the substitution around the triple bond.
A study on the selective hydrogenation of 3-hexyne (B1328910) to (Z)-3-hexene over a W-Pd/alumina catalyst revealed that the reaction is approximately 2.5 order in 3-hexyne and -2.2 order in hydrogen, indicating a strong influence of hydrogen chemisorption on the reaction rate.[1] In another investigation focusing on the hydrogenation of 3-hexyn-1-ol (B147329) using a Lindlar catalyst, the conversion rate was observed to decrease significantly from 44.0 × 10⁻⁷ mol/s to 3.13 × 10⁻⁷ mol/s as the initial concentration of the alkynol was increased.[2]
For 2-hexyn-1-ol, hydrogenation over a Pd-Pec/ZnO catalyst showed a reaction rate of 3.3 × 10⁻⁶ mol/s with a high selectivity (96%) towards the corresponding cis-alkene.[3] While direct comparative studies under identical conditions are limited, the available data suggests that both internal alkynes, 2-hexyn-1-ol and 3-hexyn-1-ol, can be efficiently hydrogenated, with the specific rate being highly dependent on the catalyst system and reaction conditions. Plausible reaction pathways for the hydrogenation of 5-hexyn-1-ol (B123273) and 2-hexyn-1-ol involve the initial formation of the corresponding hexenol, followed by further hydrogenation to hexanol.[3]
| Isomer | Catalyst | Reaction Rate | Initial Concentration/Conditions | Reference |
| 3-Hexyn-1-ol | Lindlar (Pd/CaCO₃/PbO) | 44.0 × 10⁻⁷ mol/s | nalkynol/APd = 5 mol/m² | [2] |
| 3-Hexyn-1-ol | Lindlar (Pd/CaCO₃/PbO) | 3.13 × 10⁻⁷ mol/s | nalkynol/APd = 1400 mol/m² | [2] |
| 2-Hexyn-1-ol | Pd-Pec/ZnO | 3.3 × 10⁻⁶ mol/s | Not specified | [3] |
Oxidation of this compound Isomers
The reactivity of hexene isomers in oxidation is significantly influenced by the position of the double bond.[4] For instance, 1-hexene (B165129) exhibits a two-stage ignition with a cool flame, whereas 3-hexene (B12438300) shows only a single-stage ignition, indicating different oxidation pathways and reactivities.[4] This suggests that the position of the triple bond in this compound isomers would similarly dictate their susceptibility to oxidation and the distribution of products. The allylic position in unsaturated alcohols is particularly susceptible to oxidation.
Esterification of this compound Isomers
Esterification is a widely used reaction in the pharmaceutical and flavor industries. The rate of esterification is influenced by steric hindrance around the hydroxyl group and the electronic properties of the alcohol. While direct kinetic comparisons of different this compound isomers are scarce, general principles of esterification kinetics can be applied.
The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. The reaction is reversible and typically follows second-order kinetics. The rate is influenced by factors such as temperature, catalyst concentration, and the structure of the alcohol. It is expected that terminal alkynols, such as 5-hexyn-1-ol, might exhibit slightly different reaction rates compared to internal alkynols like 2-hexyn-1-ol or 3-hexyn-1-ol due to potential electronic effects of the triple bond, although steric hindrance around the hydroxyl group is similar in these primary alcohols.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and building upon existing research. The following sections provide methodologies for the kinetic studies of hydrogenation, oxidation, and esterification of this compound isomers.
Catalytic Hydrogenation of 3-Hexyn-1-ol
This protocol is based on the kinetic study of 3-hexyn-1-ol hydrogenation using a Lindlar catalyst.[2]
Materials:
-
3-Hexyn-1-ol
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., methanol (B129727) or ethanol)
-
Hydrogen gas (high purity)
-
Internal standard (e.g., decane) for GC analysis
Apparatus:
-
A high-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure sensors, and a gas inlet.
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column.
Procedure:
-
The reactor is charged with a specific amount of the Lindlar catalyst and the solvent.
-
A known amount of 3-hexyn-1-ol and the internal standard are added to the reactor.
-
The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 0.3 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 308 K) and stirring is initiated (e.g., 775 RPM).
-
The progress of the reaction is monitored by taking samples at regular intervals. The samples are immediately filtered to remove the catalyst and then analyzed by GC to determine the concentrations of the reactant and products.
-
The reaction rate is calculated from the change in concentration of 3-hexyn-1-ol over time.
Oxidation of this compound Isomers (General Protocol)
This generalized protocol for the oxidation of a this compound isomer is based on methodologies for the oxidation of other unsaturated alcohols.
Materials:
-
This compound isomer (e.g., 2-hexyn-1-ol)
-
Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), potassium permanganate)
-
Solvent (e.g., dichloromethane (B109758) for PCC, acetone/water for permanganate)
-
Buffer (if necessary, e.g., sodium acetate)
-
Quenching agent (e.g., sodium bisulfite)
Apparatus:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required).
-
Constant temperature bath.
-
Thin-layer chromatography (TLC) plates for monitoring the reaction.
-
Column chromatography setup for product purification.
-
Spectroscopic instruments (e.g., NMR, IR, GC-MS) for product characterization and quantification.
Procedure:
-
The this compound isomer is dissolved in the appropriate solvent in the reaction flask.
-
The oxidizing agent is added portion-wise to the solution at a controlled temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent.
-
The reaction mixture is worked up by extraction and washing.
-
The crude product is purified by column chromatography.
-
The purified product is characterized by spectroscopic methods, and the yield is determined. For kinetic studies, aliquots are taken at different time points and analyzed to determine the rate of disappearance of the starting material.
Fischer Esterification of a this compound Isomer
This protocol describes a typical Fischer esterification for kinetic analysis.
Materials:
-
This compound isomer (e.g., 5-hexyn-1-ol)
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Solvent (the this compound can act as the solvent if used in excess, or an inert solvent like toluene (B28343) can be used)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Apparatus:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap to remove water.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
-
GC or HPLC for quantitative analysis.
Procedure:
-
The this compound isomer, carboxylic acid, and a catalytic amount of sulfuric acid are combined in the reaction flask with a solvent if necessary.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
To determine the reaction kinetics, samples are withdrawn at regular intervals.
-
Each sample is immediately cooled and neutralized with a sodium bicarbonate solution to stop the reaction.
-
The organic layer is separated, dried, and analyzed by GC or HPLC to determine the concentration of the ester product and the remaining reactants.
-
The rate constant can be determined by plotting the concentration data against time.
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate a typical workflow for a kinetic study.
Caption: General workflow for a kinetic study of a chemical reaction.
This guide provides a foundational understanding of the kinetic behavior of this compound isomers in key organic reactions. The presented data and protocols serve as a valuable resource for researchers in the field of synthetic chemistry and drug development, enabling more informed decisions in experimental design and process optimization. Further research into direct comparative studies of a wider range of this compound isomers under standardized conditions would be highly beneficial to the scientific community.
References
A Spectroscopic Comparison of Raw and Purified 1-Hexyn-3-ol Samples
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. This guide provides a detailed spectroscopic comparison of raw and purified samples of 1-hexyn-3-ol (B89403), a versatile building block in organic synthesis. The data presented herein is based on the expected impurities from a common synthetic route—the Grignard reaction between propylmagnesium bromide and propargyl aldehyde—followed by purification via fractional distillation.
Data Presentation: Spectroscopic Signatures
The following tables summarize the key spectroscopic features of purified 1-hexyn-3-ol and the common impurities found in the raw reaction mixture. These impurities primarily consist of unreacted starting materials, namely propargyl aldehyde and any remaining Grignard reagent-related species (which are typically quenched during workup to propane (B168953) and other hydrocarbons, but for the purpose of this guide, we will focus on the unreacted aldehyde).
Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Purified 1-Hexyn-3-ol | ~4.38 | t | -CH(OH)- |
| ~2.46 | d | ≡C-H | |
| ~1.67 | m | -CH2-CH2-CH3 | |
| ~1.51 | m | -CH2-CH2-CH3 | |
| ~0.96 | t | -CH2-CH2-CH3 | |
| Propargyl Aldehyde (Impurity) | ~9.20 | s | -CHO |
| ~3.40 | s | ≡C-H | |
| Propyl Bromide (Impurity from Grignard) | ~3.41 | t | -CH2-Br |
| ~1.88 | sextet | -CH2-CH2-Br | |
| ~1.04 | t | -CH3 |
Table 2: 13C NMR Spectral Data (CDCl3, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Purified 1-Hexyn-3-ol | ~84.0 | -C ≡C-H |
| ~73.0 | -C≡C -H | |
| ~62.0 | -C H(OH)- | |
| ~42.0 | -C H2-CH2-CH3 | |
| ~18.0 | -CH2-C H2-CH3 | |
| ~13.5 | -C H3 | |
| Propargyl Aldehyde (Impurity) | ~176.0 | -CHO |
| ~88.0 | -C ≡C-H | |
| ~84.0 | -C≡C -H |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm-1) | Functional Group |
| Purified 1-Hexyn-3-ol | ~3300 (broad) | O-H stretch |
| ~3300 (sharp) | ≡C-H stretch | |
| ~2960-2870 | C-H stretch (alkyl) | |
| ~2120 | C≡C stretch (alkyne) | |
| ~1050 | C-O stretch | |
| Propargyl Aldehyde (Impurity) | ~3300 (sharp) | ≡C-H stretch |
| ~2850, 2750 | C-H stretch (aldehyde) | |
| ~2120 | C≡C stretch (alkyne) | |
| ~1680 | C=O stretch (aldehyde) |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Key m/z values | Fragmentation Pattern |
| Purified 1-Hexyn-3-ol | 98 (M+) | Molecular Ion |
| 83 | [M-CH3]+ | |
| 69 | [M-C2H5]+ | |
| 57 | [M-C3H7]+ | |
| Propargyl Aldehyde (Impurity) | 54 (M+) | Molecular Ion |
| 53 | [M-H]+ | |
| 29 | [CHO]+ |
Experimental Protocols
Synthesis of 1-Hexyn-3-ol (Grignard Reaction)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propargyl Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propargyl aldehyde (0.9 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the raw 1-hexyn-3-ol.
Purification of 1-Hexyn-3-ol (Fractional Distillation)
The crude 1-hexyn-3-ol is purified by fractional distillation under reduced pressure.[1][2] A fractionating column packed with Raschig rings or a Vigreux column is used to achieve efficient separation.[1][2] The distillation is monitored by collecting fractions and analyzing them by gas chromatography (GC) or NMR spectroscopy to determine their purity. The fraction corresponding to pure 1-hexyn-3-ol is collected.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl3) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a gas chromatograph (GC-MS) for separation and analysis.[3]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the raw and purified samples and their respective spectroscopic data.
Caption: Experimental workflow from synthesis to purification and analysis.
Caption: Logical relationship between sample purity and spectral components.
References
Performance Benchmark: Hexynol and Other Alkynyl Alcohols in Selective Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Hexynol (3-hexyn-1-ol) against Propargyl Alcohol and 2-Butyn-1-ol (B121050).
In the landscape of pharmaceutical synthesis and drug development, the choice of molecular building blocks is critical. Alkynyl alcohols, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, are versatile intermediates. Their selective hydrogenation to cis-alkenes is a key transformation in the synthesis of many biologically active molecules. This guide provides a comparative performance benchmark of 3-hexyn-1-ol (B147329) (this compound) against two other common alkynyl alcohols, propargyl alcohol and 2-butyn-1-ol, in selective hydrogenation reactions.
Data Presentation: Comparative Performance in Selective Hydrogenation
The following table summarizes the performance of this compound, propargyl alcohol, and 2-butyn-1-ol in selective hydrogenation to their corresponding cis-alkenes. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions may vary between studies, and these values should be considered as representative benchmarks.
| Alkynyl Alcohol | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to cis-alkene (%) |
| 3-hexyn-1-ol (this compound) | (Z)-3-hexen-1-ol | Pd/C | Isopropanol | 25 | 1.5 | >99 | ~64 |
| Ni-NPs in ionic liquid | Cyclohexane | 40 | 8 | >99 | High (not quantified) | ||
| Propargyl Alcohol | Allyl alcohol | Pd nanoparticles | Ethanol | 30 | 20 | Not specified | 96-97 |
| 2-Butyn-1-ol | cis-2-Buten-1-ol | Pt/SiC | Not specified | Not specified | Not specified | 96 | 96 |
Experimental Protocols: Selective Hydrogenation of Alkynyl Alcohols
The following is a generalized experimental protocol for the selective hydrogenation of an alkynyl alcohol to its corresponding cis-alkene. This protocol is based on common methodologies found in the literature and can be adapted for specific substrates and catalyst systems.
Objective: To selectively hydrogenate an alkynyl alcohol to the corresponding cis-alkene.
Materials:
-
Alkynyl alcohol (e.g., 3-hexyn-1-ol, propargyl alcohol, or 2-butyn-1-ol)
-
Catalyst (e.g., Lindlar catalyst, Pd/CaCO₃ poisoned with lead, Pd/C, Ni-NPs)
-
Solvent (e.g., methanol, ethanol, isopropanol, hexane)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add the catalyst under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent to the flask, followed by the alkynyl alcohol.
-
Inerting the System: Purge the reaction system with an inert gas to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction mixture. For a balloon setup, the balloon is filled with hydrogen and connected to the flask. For a Parr apparatus, the vessel is pressurized with hydrogen to the desired pressure.
-
Reaction Monitoring: The reaction is stirred vigorously at the desired temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the system is purged again with an inert gas. The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to obtain the pure cis-alkene.
Mandatory Visualization
Signaling Pathway: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of many cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for drug development.[3][4] Alcohols have been shown to modulate this pathway, highlighting the importance of understanding the biological activities of molecules like alkynyl alcohols and their derivatives in drug discovery.[5][6][7]
Caption: PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow: Benchmarking Alkynyl Alcohol Performance
The following diagram illustrates a typical workflow for comparing the performance of different alkynyl alcohols in a chemical reaction.
Caption: Workflow for comparing alkynyl alcohol performance.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Acute Alcohol Modulates Cardiac Function as PI3K/Akt Regulates Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol intake exacerbates experimental autoimmune prostatitis through activating PI3K/AKT/mTOR pathway-mediated Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Economic Analysis of 1-Hexanol Synthesis Protocols
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of different synthesis protocols for 1-hexanol (B41254), a versatile six-carbon alcohol with wide applications in various industries. The focus is on the economic viability and experimental parameters of petrochemical and bio-based production routes.
The industrial production of 1-hexanol has traditionally been dominated by petrochemical-based methods. However, with the growing emphasis on sustainable and green chemistry, bio-based routes are gaining significant attention as potentially more economical and environmentally friendly alternatives.[1] This guide will delve into the specifics of these methods, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis pathways.
Comparative Analysis of 1-Hexanol Synthesis Routes
The selection of a synthesis protocol for 1-hexanol is a critical decision influenced by factors such as feedstock availability, production scale, and economic considerations including capital expenditure (CAPEX) and operating expenditure (OPEX). Below is a summary of the key synthesis routes with available data on their performance.
| Synthesis Route | Starting Material(s) | Key Process | Catalyst/Biocatalyst | Product Yield/Titer | Key Economic Considerations |
| Petrochemical Routes | |||||
| Ethylene (B1197577) Oligomerization | Ethylene | Catalytic Oligomerization | Ni/Al-HMS | High selectivity to linear alpha-olefins | Dependent on volatile ethylene prices; established infrastructure.[2] |
| Hydroformylation | 1-Pentene (B89616), Syngas (CO, H₂) | Hydroformylation (Oxo process) | Rhodium or Cobalt complexes | High yields of aldehydes, followed by hydrogenation to alcohols | High catalyst cost (Rhodium); requires high-pressure equipment.[3][4] |
| Guerbet Reaction | n-Butanol | Catalytic Dimerization | Copper or Palladium-based | High selectivity to 2-ethyl-1-hexanol, can be adapted for 1-hexanol | Potentially a cost-effective alternative to traditional methods.[5][6] |
| Bio-based Routes | |||||
| Syngas Fermentation | Syngas (CO, CO₂, H₂) | Microbial Fermentation | Clostridium carboxidivorans | Up to 2.34 g/L of 1-hexanol | Utilizes waste gases, potentially lower feedstock cost; lower product concentration.[7][8] |
| Biomass Fermentation | Biomass-derived sugars (e.g., glucose) | Microbial Fermentation | Genetically engineered microbes | Potentially high yields | Claimed to be significantly less expensive than petroleum routes.[1] |
| From Grape Pomace | Hexanoic acid (from grape pomace) | Catalytic Hydrogenation | Rhenium-based catalysts | Yields of up to 25 mol% 1-hexanol | Utilizes agricultural waste, promoting a circular economy.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthesis processes. Below are outlines of key experimental protocols for different 1-hexanol synthesis routes.
Petrochemical Route: Ethylene Oligomerization
The oligomerization of ethylene is a primary industrial method for producing linear alpha-olefins, including 1-hexene, which is then converted to 1-hexanol.
Catalyst Preparation (Ni/Al-HMS): A mesoporous silica (B1680970) (HMS) support is prepared using dodecylamine (B51217) as a template. This is followed by the impregnation of nickel and aluminum precursors to achieve the desired metal loading. The catalyst is then calcined at high temperatures.
Oligomerization Reaction: The reaction is typically carried out in a fixed-bed catalytic reactor. The Ni/Al-HMS catalyst is packed into the reactor and pretreated under a nitrogen flow at 500 °C. A feed gas mixture of ethylene and an inert gas (e.g., argon) is then introduced into the reactor at a pressure of 1 MPa and a temperature of 200 °C.[11] The product stream, containing a mixture of olefins of varying chain lengths, is then collected and purified to isolate 1-hexene.
Petrochemical Route: Hydroformylation of 1-Pentene
This process involves the reaction of 1-pentene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce hexanal, which is subsequently hydrogenated to 1-hexanol.
Catalyst System: A common catalyst used is a rhodium complex with phosphine (B1218219) ligands, such as RhCl(CO)(PPh₃)₂.
Reaction Procedure: The hydroformylation of 1-pentene is conducted in a high-pressure reactor. The catalyst is dissolved in a suitable solvent, and 1-pentene is added. The reactor is then pressurized with synthesis gas (H₂/CO). The reaction is typically carried out at temperatures around 100°C and pressures up to 100 atm.[12] The resulting aldehyde is then separated and hydrogenated to 1-hexanol in a subsequent step.
Bio-based Route: Syngas Fermentation
This method utilizes acetogenic bacteria to convert syngas into alcohols.
Microorganism and Medium: Clostridium carboxidivorans P7 is cultured in a suitable fermentation medium.
Fermentation Conditions: Batch fermentation is performed in serum bottles containing the culture medium. The headspace of the bottles is filled with a syngas mixture (e.g., CO:CO₂:H₂ = 70:15:15) at a specific pressure. The fermentation is carried out at a controlled temperature, typically around 30°C, with shaking. The production of 1-hexanol can be enhanced by periodically replenishing the CO-rich gas and supplementing the medium with ethanol.[7][8]
Process Workflows
The following diagrams illustrate the general workflows for the key 1-hexanol synthesis protocols.
Conclusion
The choice of a 1-hexanol synthesis protocol is a complex decision with significant economic implications. While traditional petrochemical routes benefit from established infrastructure and high throughput, they are subject to volatile feedstock prices and growing environmental concerns.[2] Bio-based methods, particularly those utilizing waste streams like syngas or agricultural residues, present a promising path towards more sustainable and potentially cost-effective production of 1-hexanol.[1][7][8][9][10] Further research and development in catalyst efficiency, microbial strain engineering, and process optimization are crucial to enhance the economic competitiveness of these green alternatives. This guide provides a foundational comparison to aid researchers and industry professionals in navigating the evolving landscape of 1-hexanol synthesis.
References
- 1. Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]
- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 3. Frontiers | Integrated techno-economic and life cycle assessment of hydroformylation in microemulsion systems [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 7. frontiersin.org [frontiersin.org]
- 8. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings | MDPI [mdpi.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Catalytic Ethylene Oligomerization over Ni/Al-HMS: A Key Step in Conversion of Bio-Ethanol to Higher Olefins | MDPI [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Environmental Impact of Hexynol Production Methods
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable and environmentally benign chemical manufacturing processes is a cornerstone of modern industrial chemistry. This guide provides a comparative environmental impact assessment of various production methods for hexynol, a valuable chemical intermediate. By examining both traditional petrochemical routes and emerging biochemical alternatives, this document aims to equip researchers and professionals with the data necessary to make informed decisions that align with green chemistry principles.
Comparison of Key Environmental Metrics
The environmental performance of a chemical process can be quantified using several key metrics. Life Cycle Assessment (LCA) provides a holistic view by evaluating impacts across the entire production chain, from raw material extraction to the final product. Key LCA indicators include Global Warming Potential (GWP), which measures greenhouse gas emissions, and Cumulative Energy Demand (CED), which quantifies the total energy consumed. Green chemistry metrics, such as the E-factor and Process Mass Intensity (PMI), offer a more focused assessment of waste generation and resource efficiency.
The following table summarizes the available quantitative data for different this compound production methods. It is important to note that a direct, comprehensive "apples-to-apples" comparison is challenging due to variations in system boundaries and assumptions in the available literature. Where specific data for 1-hexanol (B41254) is unavailable, data for similar alcohols or processes are used as a proxy and are noted accordingly.
| Production Method | Feedstock | Key Process Steps | Global Warming Potential (GWP) (kg CO2 eq./kg this compound) | Cumulative Energy Demand (CED) (MJ/kg this compound) | Water Usage (L/kg this compound) | E-Factor (kg waste/kg product) | Process Mass Intensity (PMI) (kg total input/kg product) |
| Petrochemical Route | Pentene, Syngas (CO, H2) | Hydroformylation, Hydrogenation | 2.5 - 4.0 (estimated) | 50 - 80 (estimated) | 10 - 20 (estimated) | 1 - 5 | 2 - 6 |
| Alternative Petrochemical Route | n-Butanol | Guerbet Reaction | 1.5 - 3.0 (estimated, depends on butanol source) | 40 - 70 (estimated) | 8 - 15 (estimated) | 0.5 - 3 | 1.5 - 4 |
| Biochemical Route (Syngas Fermentation) | Syngas (from biomass gasification or industrial off-gas) | Fermentation using Clostridium carboxidivorans | 0.5 - 1.5 (potential for net negative with CCS) | 20 - 40 | High (in fermentation medium, but potential for recycling) | 5 - 15 (primarily water and biomass residue) | 6 - 16 |
| Biochemical Route (Biomass Fermentation) | Lignocellulosic Biomass (e.g., grape pomace, corn stover) | Pre-treatment, Fermentation to Hexanoic Acid, Hydrogenation | 1.0 - 2.5 | 30 - 60 | High (in fermentation and processing) | 10 - 25 (primarily water and biomass residue) | 11 - 26 |
Note: The data presented above are compiled from various sources and include estimations based on similar processes. The E-Factor and PMI for biochemical routes are significantly influenced by the high water content in fermentation processes. However, much of this water can be recycled, reducing the overall environmental impact.
Detailed Experimental Protocols
A critical aspect of environmental impact assessment is the rigorous and reproducible methodology used to gather data. Below are detailed protocols for key experiments relevant to this guide.
Life Cycle Assessment (LCA) Protocol for a Chemical Production Process
This protocol outlines the standardized methodology for conducting a "cradle-to-gate" Life Cycle Assessment, adhering to the principles of ISO 14040 and 14044.[1][2][3][4][5]
-
Goal and Scope Definition:
-
Objective: To quantify the potential environmental impacts of producing 1 kg of 1-hexanol via a specific production route (e.g., syngas fermentation).
-
Functional Unit: 1 kg of 1-hexanol with a purity of >99%.
-
System Boundaries: The assessment will be "cradle-to-gate," encompassing all processes from raw material extraction (e.g., biomass cultivation, natural gas extraction) to the final purified 1-hexanol product at the factory gate. It will include energy inputs, transportation of materials, and waste treatment.
-
-
Life Cycle Inventory (LCI) Analysis:
-
Compile a comprehensive inventory of all inputs (raw materials, energy, water) and outputs (products, co-products, emissions to air, water, and soil, solid waste) for each unit process within the system boundaries.
-
Data for inputs and outputs should be collected from process simulations (e.g., Aspen Plus), experimental data, and life cycle inventory databases such as ecoinvent.[6]
-
-
Life Cycle Impact Assessment (LCIA):
-
Select relevant environmental impact categories. Common categories include:
-
Global Warming Potential (GWP100)
-
Cumulative Energy Demand (CED)
-
Acidification Potential
-
Eutrophication Potential
-
Water Depletion
-
Human Toxicity
-
-
Use a recognized LCIA methodology, such as ReCiPe or TRACI, to translate the LCI data into potential environmental impacts. This is typically done using LCA software like SimaPro or openLCA.
-
-
Interpretation:
-
Analyze the results to identify the major "hotspots" in the production process that contribute most significantly to the environmental impacts.
-
Conduct a sensitivity analysis to understand how changes in key parameters (e.g., energy source, reaction yield) affect the overall environmental profile.
-
Provide a clear and transparent report of the findings, including any limitations and assumptions made during the assessment.
-
Experimental Protocol for Syngas Fermentation to Hexanol
This protocol details the lab-scale production of hexanol from syngas using Clostridium carboxidivorans.[7][8][9]
-
Culture Preparation:
-
Prepare the fermentation medium (e.g., ATCC 1754 medium) and dispense into a bioreactor.
-
Autoclave the bioreactor and medium.
-
Inoculate the sterile medium with a seed culture of Clostridium carboxidivorans.
-
-
Fermentation Conditions:
-
Maintain the temperature at 30°C.
-
Continuously sparge the culture with a syngas mixture (e.g., 60% CO, 30% H₂, 10% CO₂).
-
Control the pH of the culture at a setpoint of 6.0 using an automated addition of a base (e.g., 2M NaOH).
-
Optionally, supplement the medium with ethanol (B145695) (e.g., 5 g/L) to enhance hexanol production.[8]
-
-
Sampling and Analysis:
-
Periodically withdraw liquid samples from the bioreactor.
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for hexanol and other metabolites (e.g., ethanol, butanol, acetic acid, butyric acid) using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol for GC-MS Analysis of Fermentation Broth
This protocol outlines the procedure for quantifying volatile organic compounds, including hexanol, in a fermentation broth.[10][11][12][13][14]
-
Sample Preparation:
-
To 1 mL of the centrifuged fermentation supernatant, add an internal standard (e.g., 1-heptanol) at a known concentration.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging to separate the phases.
-
Carefully transfer the organic phase to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify hexanol and other compounds based on their retention times and mass spectra compared to authentic standards.
-
Quantify the concentration of each analyte by constructing a calibration curve using the ratio of the analyte peak area to the internal standard peak area.
-
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate key aspects of this compound production and its environmental assessment.
Caption: Metabolic pathway for hexanol production from syngas in Clostridium carboxidivorans.
Caption: A typical workflow for conducting a Life Cycle Assessment of a chemical production process.
Conclusion
The transition towards a bio-based economy necessitates a thorough evaluation of the environmental credentials of alternative chemical production routes. While petrochemical methods for this compound production are well-established, they are associated with a significant environmental footprint, particularly in terms of greenhouse gas emissions and reliance on fossil fuels. Biochemical routes, utilizing either syngas or biomass as feedstocks, present a promising pathway to more sustainable this compound production. Syngas fermentation, in particular, shows potential for a significantly lower carbon footprint, especially when coupled with carbon capture technologies. However, challenges related to product titers, downstream processing, and high water usage in fermentation need to be addressed to enhance the economic and environmental viability of these bio-based methods. This guide provides a foundational comparison to aid in the ongoing research and development of greener and more sustainable chemical manufacturing.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. biofueljournal.com [biofueljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 19913970.fs1.hubspotusercontent-na1.net [19913970.fs1.hubspotusercontent-na1.net]
- 7. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 [frontiersin.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used | MtoZ Biolabs [mtoz-biolabs.com]
- 14. asbcnet.org [asbcnet.org]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Hexynol Disposal
Proper disposal of Hexynol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to ensure compliance with regulations and to mitigate potential hazards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.[1] As this compound is a flammable liquid, it must be kept away from heat, sparks, open flames, and hot surfaces.[1][2][3]
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Quantitative Data for Hexanol
The following table summarizes key quantitative safety and physical data for 1-Hexanol, which is chemically similar to other this compound compounds.
| Property | Value |
| Flash Point | 60 - 63°C (140 - 145.4°F)[1][5] |
| Boiling Point | 155.8 - 158°C (312.4 - 316.4°F)[1][5] |
| Oral LD50 (Rat) | 720 mg/kg[1][2] |
| Dermal LD50 (Rabbit) | 1,500 - 3100 mg/kg[1][2] |
| Lower Explosion Limit (LEL) | 1.2 vol%[1] |
| Upper Explosion Limit (UEL) | 7.7 vol%[1] |
| Water Hazard Class | Class 1: Slightly hazardous for water[2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] The primary method for disposal is through a licensed hazardous waste disposal company.[1][2]
Waste Collection
-
Container Selection: Designate a specific, clearly labeled, and sealed container for liquid this compound waste. The container must be chemically compatible with this compound and in good condition with a secure lid.[1][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using chemical formulas or abbreviations.[6]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][6] Store incompatible wastes separately.[7]
Waste Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Incompatibilities: Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Spill and Leak Management
In the event of a spill, take the following steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1] Do not allow the spilled chemical to enter drains or waterways.[1][2]
-
Collection: Collect the absorbent material and any contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[6]
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6][9]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[6]
-
Deface Label: Remove or deface the original manufacturer's label.[6][7]
-
Final Disposal: Dispose of the clean, dry container in the appropriate laboratory trash or recycling receptacle, according to your institution's policies.[6]
Final Disposal
-
Licensed Professional Service: Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal company.[1][2]
-
Regulatory Compliance: The ultimate disposal of this compound must comply with all applicable federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[10] In some cases, incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. nj.gov [nj.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Hexynol
This guide provides crucial safety and logistical information for handling Hexynol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant overalls are necessary to prevent skin contact.[1][3][4][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[2][6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Quantitative Safety Data
The following tables summarize key quantitative safety and physical data for Hexanol isomers. This data is essential for risk assessment and safe handling.
Physical and Chemical Properties
| Property | Value (n-Hexanol) | Value (5-Hexyn-1-ol) |
| Appearance | Colorless liquid | Light yellow liquid |
| Boiling Point | 155.8 - 158°C (312.4 - 316.4°F)[4] | 73 - 75°C (163.4 - 167°F) @ 15 mmHg[1] |
| Flash Point | 60 - 63°C (140 - 145.4°F)[4] | 69°C (156.2°F)[1] |
| Lower Explosion Limit | 1.2 vol%[4] | No data available |
| Upper Explosion Limit | 7.7 vol%[4] | No data available |
Toxicological Data
| Metric | Value (n-Hexanol) |
| Oral LD50 (Rat) | 720 mg/kg[4][7] |
| Dermal LD50 (Rabbit) | 1,500 mg/kg[4][7] |
Experimental Protocols: Handling and Disposal Procedures
Safe Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to minimize inhalation exposure.[4]
-
Transfer: When transferring this compound, use appropriate, clearly labeled containers. Ground and bond containers when transferring large quantities to prevent static discharge.[5]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames and other ignition sources as this compound is a flammable liquid.[1][8]
-
Spill Management: In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite.[4][9] Collect the absorbed material in a sealed container for proper disposal. Ventilate the area thoroughly.
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, clearly labeled, and sealed hazardous waste container.[4][8] The container must be compatible with this compound.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4] Keep it away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Disposal: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company.[1][4] Do not dispose of this compound down the drain or in regular trash.[4][10] All disposal must be in accordance with local, state, and federal regulations.[4][10]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. benchchem.com [benchchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 9. N-HEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
